molecular formula C2NiO4 B3053607 Nickel oxalate CAS No. 547-67-1

Nickel oxalate

Cat. No.: B3053607
CAS No.: 547-67-1
M. Wt: 146.71 g/mol
InChI Key: DOLZKNFSRCEOFV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel oxalate is a useful research compound. Its molecular formula is C2NiO4 and its molecular weight is 146.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Ni/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZKNFSRCEOFV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2NiO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060277
Record name Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid, Dihydrate: light green solid, insoluble in water; [Merck Index]
Record name Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) oxalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2599
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

547-67-1, 20543-06-0
Record name [Ethanedioato(2-)-κO1,κO2]nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid, nickel salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020543060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxalic acid, nickel salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OGH7H8HA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

nickel oxalate synthesis from nickel sulfate and oxalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Nickel Oxalate (B1200264) from Nickel Sulfate (B86663) and Oxalic Acid

Introduction

Nickel oxalate, with the chemical formula NiC₂O₄, is an inorganic compound that typically exists as a dihydrate, NiC₂O₄·2H₂O.[1] It presents as a light green crystalline solid and is characterized by its low solubility in water.[1][2] This compound is of significant interest in materials science and chemistry, primarily serving as a crucial precursor for the synthesis of high-purity nickel oxide (NiO) or metallic nickel powders and nanostructures.[1] The thermal decomposition of this compound is a clean process, yielding fine NiO particles valuable for applications in catalysis, battery manufacturing, and ceramics.[1][3]

The synthesis of this compound is most commonly achieved through a straightforward and controllable precipitation reaction in an aqueous solution.[1] This guide provides a comprehensive overview of the synthesis of this compound from nickel sulfate and oxalic acid, detailing experimental protocols, critical parameters, and characterization data for researchers and professionals in drug development and materials science.

Synthesis Reaction and Mechanism

The synthesis is based on a precipitation reaction where aqueous solutions of nickel sulfate and oxalic acid are mixed. The low solubility of this compound in water drives the reaction, leading to its precipitation as a solid. The dihydrate form is the most stable under ambient conditions.[1]

The balanced chemical equation for the reaction is:

NiSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → NiC₂O₄·2H₂O(s) + H₂SO₄(aq)

Experimental Protocols

This section outlines a generalized procedure for the synthesis of this compound via precipitation, followed by specific examples from cited literature.

General Laboratory Procedure
  • Reagent Preparation : Prepare separate aqueous solutions of nickel sulfate (NiSO₄) and oxalic acid (H₂C₂O₄) at desired molar concentrations. For instance, two-molar solutions of each reactant can be prepared using double-distilled water.[4]

  • Reaction Setup : Place the nickel sulfate solution in a reaction vessel equipped with a magnetic stirrer.

  • Precipitation : While continuously stirring the nickel sulfate solution, slowly add the oxalic acid solution. The rate of addition and stirring speed are critical parameters for controlling particle size and morphology.

  • Aging : After the complete addition of oxalic acid, continue stirring the mixture for a specified period (e.g., 30 minutes to 24 hours) to allow the precipitate to age.[4][5][6] This step promotes crystal growth and improves the filterability of the product.

  • Filtration and Washing : Separate the light green this compound precipitate from the solution via vacuum filtration.[4][7] Wash the collected solid multiple times with distilled water to remove unreacted reagents and byproducts, such as sulfuric acid. Washing with acetone (B3395972) can also be performed to aid in drying.[7]

  • Drying : Dry the purified precipitate in an oven at a controlled temperature (e.g., 80°C for 24 hours) to remove residual water and obtain the final this compound dihydrate product.[3]

Workflow for this compound Synthesis

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Precipitation Reaction cluster_post 3. Product Processing cluster_product 4. Final Product NiSO4_sol Nickel Sulfate Solution Mixing Slowly Add Oxalic Acid to Nickel Sulfate (with stirring) NiSO4_sol->Mixing Oxalic_sol Oxalic Acid Solution Oxalic_sol->Mixing Aging Aging (Stirring) Mixing->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (e.g., 80°C) Filtration->Drying Final_Product NiC₂O₄·2H₂O Powder Drying->Final_Product

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the synthesis parameters and product characteristics.

Table 1: Summary of Experimental Synthesis Parameters
Precursor(s)Reactant ConcentrationTemperaturepHStirring SpeedDurationReference
NiSO₄, H₂C₂O₄2 M (each)AmbientNot Specified1200-1500 rpm30 min[4]
NiCl₂, H₂C₂O₄1:1 molar ratioRoom Temp (~25°C)Not SpecifiedNot Specified24 hours[5]
Leached Ni solution, H₂C₂O₄Not SpecifiedAmbient1Not Specified24 hours[6]
Leached Ni solution, H₂C₂O₄Not Specified90°C1.5Not SpecifiedNot Specified[8]
NiCl₂, H₂C₂O₄Ni: 120-180 g/L60-70°C8.0-9.0StirringUntil Ni ≤0.5g/L[9]
Mixed metal solution, H₂C₂O₄Not Specified50°CNot Specified250 rpm60 min[10]

Note on pH: The pH of the reaction medium is a critical factor influencing the precipitation efficiency and purity of the product. Studies show that this compound has low solubility at a pH between 1 and 2.5.[6][8][11] However, overall extraction efficiency can continue to increase up to pH 5.[12] For specific morphologies like dendrites from a chloride precursor, a much higher pH (8.0-9.0) using ammonia (B1221849) is required.[9]

Table 2: Characterization Data of Synthesized this compound
PropertyValue / ObservationAnalytical MethodReference
AppearanceLight green precipitate/powderVisual[1][4]
Yield~30-35%Gravimetric[4]
Purity96.06% NiNot Specified[6]
MorphologyDendritic crystalsSEM[9]
Flower-like morphologySEM[5][13]
Agglomerated particlesSEM[6]
Crystal StructureNiC₂O₄·2H₂OXRD[3]

Thermal Decomposition

One of the primary applications of this compound is its use as a precursor for nickel oxide (NiO) via thermal decomposition (calcination).[1] The process involves two main stages: dehydration followed by the decomposition of the anhydrous oxalate.

  • Dehydration : The two water molecules are removed. This process can occur in steps, with lattice water being removed at lower temperatures (up to 150°C) and coordinated water at higher temperatures (up to ~260°C).[7]

  • Decomposition : The anhydrous this compound decomposes into nickel oxide (in air or oxygen) or metallic nickel (in an inert or reducing atmosphere).[1][14] In air, the decomposition typically occurs in the temperature range of 290-370°C, releasing carbon dioxide and carbon monoxide.[7][14]

The overall decomposition reaction in air is: NiC₂O₄·2H₂O(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + 2H₂O(g)

In an inert atmosphere, the reaction is: NiC₂O₄(s) → Ni(s) + 2CO₂(g)[3]

Thermal Decomposition Pathway

G A NiC₂O₄·2H₂O (Dihydrate) B NiC₂O₄ (Anhydrous) A->B ~150-260°C -2H₂O (Dehydration) C NiO (Nickel Oxide) B->C >300°C in Air -CO, -CO₂ D Ni (Metallic Nickel) B->D >300°C in N₂/He -2CO₂

Caption: Thermal decomposition pathways of this compound dihydrate.

Table 3: Key Thermal Decomposition Temperatures
ProcessTemperature Range (°C)AtmosphereFinal ProductReference
Dehydrationup to ~260°CAirAnhydrous NiC₂O₄[7]
Decomposition~300 - 370°CVacuumMetallic Ni + Surface NiO[14]
Decomposition290 - 320°CAirNiO₁₊ₓ (non-stoichiometric)[7]
Decomposition>400°CVacuumMetallic Ni[14]

Conclusion

The synthesis of this compound from nickel sulfate and oxalic acid is a robust and highly adaptable precipitation method. Key experimental variables such as pH, temperature, reactant concentration, and reaction time significantly influence the yield, purity, and morphology of the final product. The synthesized this compound serves as an excellent precursor for producing nanostructured nickel oxide or metallic nickel through controlled thermal decomposition. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to reliably produce and utilize this compound for various advanced applications.

References

physicochemical properties of nickel oxalate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Physicochemical Properties of Nickel Oxalate (B1200264) Dihydrate

Introduction

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that serves as a significant precursor in the synthesis of nickel-based catalysts, magnetic materials, and advanced ceramics.[1][2] Its controlled thermal decomposition to yield high-purity nickel or nickel oxide powders makes it a compound of interest for materials scientists and chemical engineers.[3][4] This technical guide provides an in-depth overview of the core , complete with quantitative data, detailed experimental protocols, and a visualization of its thermal decomposition pathway. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of nickel oxalate dihydrate are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₂H₄NiO₆[5][6][7]
Molecular Weight 182.74 g/mol [5][6][7]
Appearance Light green crystalline solid/powder[3][4]
Density 2.071 g/cm³ at 20°C[8][9][10]
Solubility in Water 0.0118 g/L[11]
Solubility in other solvents Insoluble in organic solvents; Soluble in acids[3][4]
Magnetic Susceptibility (μ_eff_) 2.95 BM[4][12]
Table 2: Thermal Properties
PropertyValue/DescriptionReference(s)
Dehydration Temperature Begins above 150°C in vacuum[4][12]
Decomposition Temperature Begins above 300°C in vacuum[4][12]
Thermal Decomposition Products (in air) Nickel oxide (NiO), Carbon monoxide (CO), Carbon dioxide (CO₂)[3][4]
Thermal Decomposition Products (in inert/reducing atmosphere) Metallic nickel (Ni), Carbon dioxide (CO₂)[3][13]
Table 3: Crystallographic Data
PropertyValueReference(s)
Crystal System Orthorhombic[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound dihydrate are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound Dihydrate via Precipitation

This protocol describes a common method for synthesizing this compound dihydrate by direct precipitation from aqueous solutions.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Distilled water

Procedure:

  • Prepare a 0.2 M solution of NiCl₂·6H₂O in distilled water.

  • Prepare a 0.2 M solution of Na₂C₂O₄ in distilled water.

  • Slowly add the sodium oxalate solution to the nickel chloride solution with constant stirring.

  • A light green precipitate of this compound dihydrate will form immediately.

  • Continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any soluble impurities.

  • Dry the resulting powder in an oven at a temperature below 100°C to avoid premature dehydration.[14]

Synthesis via Nickel Hydroxide (B78521) Slurry

This alternative method can be used to control particle morphology.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium oxalate (Na₂C₂O₄)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Distilled water

Procedure:

  • To a 100 ml solution of 0.2 M NiCl₂·6H₂O, add 30 ml of 1 M NaOH solution while agitating to precipitate nickel hydroxide (Ni(OH)₂).

  • Add 20 ml of 0.25 M Na₂C₂O₄ to the Ni(OH)₂ slurry.

  • Slowly add a 0.2 M solution of H₂C₂O₄·2H₂O at a rate of 0.1 mL/s until the pH of the solution reaches 6.0.

  • Continue to agitate the solution for 1 hour at pH 6.0 for ripening of the precipitate.

  • Filter and wash the precipitate with distilled water.

  • Dry the final product at a suitable temperature (e.g., 60-80°C).[13]

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed to study the thermal decomposition of this compound dihydrate.

Instrumentation:

  • A simultaneous thermal analyzer (TGA/DTA or TGA/DSC)

Procedure:

  • Place a known mass of the dried this compound dihydrate sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Place the crucible in the furnace of the thermal analyzer.

  • Heat the sample from room temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

  • The analysis can be performed under different atmospheres, such as air (oxidizing), nitrogen (inert), or a reducing gas mixture, to study the effect on the decomposition products.

  • Record the mass loss (TGA) and the temperature difference (DTA) as a function of temperature.[1]

Visualizations

Thermal Decomposition Pathway of this compound Dihydrate

The following diagram illustrates the key stages of the thermal decomposition of this compound dihydrate under an inert atmosphere.

ThermalDecomposition NiC2O4_2H2O This compound Dihydrate (NiC₂O₄·2H₂O) NiC2O4 Anhydrous this compound (NiC₂O₄) NiC2O4_2H2O->NiC2O4 Dehydration (~150-250°C) H2O Water (2H₂O) NiC2O4_2H2O->H2O Ni Metallic Nickel (Ni) NiC2O4->Ni Decomposition (~300-400°C) CO2 Carbon Dioxide (2CO₂) NiC2O4->CO2

Thermal decomposition pathway of this compound dihydrate.
Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to final characterization is depicted in the following diagram.

SynthesisWorkflow start Starting Materials (e.g., NiCl₂·6H₂O, Na₂C₂O₄) precipitation Aqueous Precipitation start->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product This compound Dihydrate (NiC₂O₄·2H₂O) drying->product characterization Characterization product->characterization tga TGA/DTA characterization->tga xrd XRD characterization->xrd sem SEM characterization->sem

General workflow for synthesis and analysis.

References

Crystal Structure Analysis of Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a compound of interest as a precursor in the synthesis of nickel-based catalysts and materials. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and outlines the thermal decomposition behavior of the material.

Introduction

Nickel(II) oxalate dihydrate is an inorganic coordination compound that typically appears as a light green powder.[1] It is a valuable precursor for producing nickel oxide (NiO) and pure nickel, making its structural and thermal properties a subject of significant research interest.[2] The compound's structure consists of nickel ions coordinated by oxalate ligands and water molecules, forming a three-dimensional network.[1]

Crystallographic Data

The crystal structure of nickel(II) oxalate dihydrate has been reported to exist in different phases, most commonly a monoclinic C2/c space group.[2][3] Some studies also suggest a disordered orthorhombic crystal structure at room temperature.[1] The crystallographic parameters for the monoclinic phase are summarized in the tables below.

Table 1: Crystallographic Data for Monoclinic NiC₂O₄·2H₂O (Study 1)

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a11.7916(5) Å
b5.31798(14) Å
c9.7806(7) Å
β127.014(6)°
Cell Volume489.73(4) ų
Z4
MethodPowder Diffraction
Radiation TypeCuKα
Wavelength1.54184 Å
Temperature295 K

Data sourced from Puzan et al., 2018.[2]

Table 2: Crystallographic Data for Monoclinic NiC₂O₄·2H₂O (Study 2)

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a11.8392(5) Å
b5.3312(2) Å
c9.8357(7) Å
β126.723(5)°
Cell Volume497.59(3) ų
Z4
MethodPowder X-ray Diffraction
Radiation TypeCoKα
Wavelength1.79021 Å

Data for the naturally occurring mineral andreybulakhite, the natural analogue of NiC₂O₄·2H₂O.[3]

Experimental Protocols

Synthesis of NiC₂O₄·2H₂O

A common method for the synthesis of nickel(II) oxalate dihydrate is through a chemical precipitation reaction.[4]

Procedure:

  • Prepare an aqueous solution of a nickel salt, such as nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).

  • Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).

  • Mix the two solutions with stirring. A precipitate of NiC₂O₄·2H₂O will form.

  • The precipitate is then filtered, washed with distilled water, and dried.

  • For enhanced crystallinity, hydrothermal synthesis can be employed by heating the reactants in a sealed autoclave.[1]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a primary technique for determining the crystal structure of NiC₂O₄·2H₂O.

Typical Experimental Parameters:

  • Diffractometer: A temperature-programmed X-ray diffractometer (TP-XRD) can be used for in-situ thermal studies.[2]

  • X-ray Source: Copper (Cu Kα, λ = 1.54184 Å) or Cobalt (Co Kα, λ = 1.79021 Å) radiation is commonly used.[3]

  • Optics: A parabolic Göbel mirror may be used to minimize line broadening.[5]

  • Scan Range (2θ): A typical range is from 15° to 70°.[5]

  • Scan Rate: For detailed scans, a rate of 0.06° s⁻¹ can be used.[5]

  • Atmosphere: For thermal studies, an inert gas purge, such as dry, oxygen-free argon at a flow rate of 50 ml min⁻¹, is used.[5]

Thermal Analysis

Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) is employed to study the thermal decomposition of NiC₂O₄·2H₂O.

Typical TGA-FTIR Parameters:

  • Heating Rate: A controlled heating rate, for example, 6°C min⁻¹, is applied.[5]

  • Atmosphere: The experiment can be conducted under a dynamic inert atmosphere (e.g., nitrogen or argon) or in air.[2][6]

  • Initial Drying: The sample may be held at a temperature such as 105°C for a period (e.g., 30 minutes) to remove hygroscopic water before the main analysis.[5]

  • Analysis: The weight loss of the sample is monitored as a function of temperature, and the evolved gases are simultaneously analyzed by FTIR to identify the decomposition products.[2]

Structural Analysis Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of NiC₂O₄·2H₂O.

Crystal Structure Analysis Workflow Synthesis Synthesis of NiC₂O₄·2H₂O (Precipitation/Hydrothermal) Characterization Physicochemical Characterization Synthesis->Characterization Sample Preparation XRD Powder X-ray Diffraction (XRD) Characterization->XRD Thermal Thermal Analysis (TGA-FTIR/DSC) Characterization->Thermal Spectroscopy Spectroscopic Analysis (Raman/IR) Characterization->Spectroscopy Data_Processing Data Processing & Refinement XRD->Data_Processing Diffraction Pattern Thermal->Data_Processing Thermogram & Gas Profile Spectroscopy->Data_Processing Spectra Structure_Determination Crystal Structure Determination (Lattice Parameters, Space Group) Data_Processing->Structure_Determination Decomposition_Analysis Thermal Decomposition Pathway Analysis Data_Processing->Decomposition_Analysis Vibrational_Modes Vibrational Mode Analysis Data_Processing->Vibrational_Modes Final_Report Comprehensive Structural Report Structure_Determination->Final_Report Decomposition_Analysis->Final_Report Vibrational_Modes->Final_Report

Caption: Experimental workflow for the crystal structure analysis of NiC₂O₄·2H₂O.

Thermal Decomposition of NiC₂O₄·2H₂O

The thermal decomposition of nickel(II) oxalate dihydrate typically proceeds in two distinct stages.[5][7]

  • Dehydration: The first stage involves the loss of the two water molecules of hydration to form anhydrous nickel oxalate (NiC₂O₄). This process generally occurs at temperatures around 200°C.[8]

  • Decomposition: The second stage is the decomposition of the anhydrous this compound. The final product of this decomposition depends on the atmosphere. In an inert atmosphere (like nitrogen or argon), the decomposition product is primarily metallic nickel.[2][7] In an air or oxygen-containing atmosphere, the final product is nickel oxide (NiO).[2][6] The decomposition of the anhydrous oxalate to NiO in air occurs in the temperature range of 350-430°C.[9]

Table 3: Thermal Decomposition Stages of NiC₂O₄·2H₂O

StageReactionTemperature Range (°C)AtmosphereFinal Product
1. DehydrationNiC₂O₄·2H₂O → NiC₂O₄ + 2H₂O~120 - 270Inert/AirNiC₂O₄
2. DecompositionNiC₂O₄ → Ni + 2CO₂> 350InertMetallic Ni
NiC₂O₄ + ½O₂ → NiO + 2CO₂~350 - 430AirNiO

The decomposition process can be more complex, with some studies suggesting the formation of intermediate species.[8]

Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are valuable tools for characterizing the vibrational modes of NiC₂O₄·2H₂O and confirming the presence of oxalate and water molecules.

Table 4: Key Vibrational Bands for NiC₂O₄·2H₂O

Wavenumber (cm⁻¹)AssignmentTechnique
3389O-H stretching vibrationsIR
1701C=O stretching vibrationsRaman
1640H₂O bending vibrationsIR
1621H₂O bending vibrationsRaman
1454C-O and C-C stretching modesRaman
1357, 1315C-O and C-C stretchingIR
924C-O and C-C stretching modesRaman
818Ni-O stretching, C-O/C-C stretching, C-C-O/O-C-O bendingIR
597Ni-O stretching, C-C-O and O-C-O bendingRaman
550, 307, 226Predominantly Ni-O stretching and deformation modesRaman

Data sourced from studies on the natural mineral andreybulakhite.[3]

Logical Relationship of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of NiC₂O₄·2H₂O under different atmospheric conditions.

Thermal Decomposition Pathway Start NiC₂O₄·2H₂O (this compound Dihydrate) Dehydration Dehydration (~120-270°C) Start->Dehydration Heat Anhydrous NiC₂O₄ (Anhydrous this compound) Dehydration->Anhydrous Forms Decomposition Decomposition (>350°C) Anhydrous->Decomposition Further Heating Inert_Atmosphere Inert Atmosphere (e.g., N₂, Ar) Decomposition->Inert_Atmosphere Air_Atmosphere Air/Oxygen Atmosphere Decomposition->Air_Atmosphere Metallic_Ni Metallic Nickel (Ni) Inert_Atmosphere->Metallic_Ni Final Product Nickel_Oxide Nickel Oxide (NiO) Air_Atmosphere->Nickel_Oxide Final Product

Caption: Thermal decomposition pathways of NiC₂O₄·2H₂O.

This guide provides a foundational understanding of the crystal structure and thermal properties of nickel(II) oxalate dihydrate, leveraging data from recent scientific literature. The detailed protocols and summarized data serve as a valuable resource for researchers engaged in materials science and catalyst development.

References

An In-Depth Technical Guide to the Solubility of Nickel Oxalate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel oxalate (B1200264) (NiC₂O₄), a compound of interest in various fields including catalysis, materials science, and as an intermediate in chemical synthesis. Understanding its solubility characteristics in different solvent systems is crucial for its effective application and for the development of processes involving this compound.

Executive Summary

Nickel oxalate is a sparingly soluble salt in water, with its solubility being significantly influenced by the pH of the medium and the presence of complexing agents. This guide details the quantitative solubility of this compound in aqueous systems, acidic and alkaline solutions, and various organic solvents. It outlines the chemical principles governing its dissolution, including equilibrium reactions and complex formation. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided, alongside graphical representations of the dissolution pathways and experimental workflows to facilitate a deeper understanding.

Physicochemical Properties and Principles of Solubility

This compound typically exists as a dihydrate, NiC₂O₄·2H₂O, a light green crystalline solid.[1] Its solubility is primarily governed by the solubility product constant (Ksp), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution.

The dissolution of this compound in water can be represented by the following equilibrium:

NiC₂O₄(s) ⇌ Ni²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) for this compound is approximately 4 x 10⁻¹⁰, corresponding to a pKsp of 9.4.[2][3] This low Ksp value indicates its limited solubility in pure water.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents under different conditions. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Solutions

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)KsppKsp
Water250.00128.2 x 10⁻⁵4 x 10⁻¹⁰9.4
Calculated from Ksp25Calculated2.0 x 10⁻⁵4 x 10⁻¹⁰9.4

Note: The experimentally determined solubility can differ from the calculated value due to factors such as ion pairing and hydrolysis.

Table 2: Qualitative and Quantitative Solubility of this compound in Acidic and Alkaline Solutions

Solvent SystemObservationQuantitative Data (if available)
Acidic Solutions
Mineral Acids (e.g., HCl, H₂SO₄, HNO₃)Soluble with decomposition.[4] The oxalate ion is protonated, shifting the solubility equilibrium.Low solubility observed at pH 2.0–2.5.[5] At pH 4, selective dissolution of Ni from mixed metal oxalates occurs.[6]
Alkaline Solutions
Aqueous Ammonia (B1221849)Soluble due to the formation of nickel-ammine complexes.[2]The formation of various Ni(NH₃)ₙ²⁺ complexes (n=1-6) drives the dissolution.[7][8]
Sodium Hydroxide (B78521)Generally insoluble. Precipitation of nickel(II) hydroxide is expected.No specific quantitative data found for the solubility of this compound itself.

Table 3: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassExamplesQualitative Solubility
Polar Protic Water, Ethanol (B145695), MethanolSparingly soluble in water, practically insoluble in ethanol and methanol.[4]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Insoluble.[4]
Nonpolar Hexane, TolueneInsoluble.[3]

Dissolution Mechanisms and Influencing Factors

The solubility of this compound is not a simple physical dissolution process in many solvent systems. Chemical reactions play a significant role, particularly in acidic and ammoniacal solutions.

Dissolution in Acidic Solutions

In the presence of a strong acid, the oxalate anion (C₂O₄²⁻), a weak base, is protonated to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of the oxalate ion shifts the dissolution equilibrium of this compound to the right, leading to increased solubility.

Dissolution_in_Acid cluster_protonation NiC2O4 NiC₂O₄(s) Ions Ni²⁺(aq) + C₂O₄²⁻(aq) NiC2O4->Ions Dissolution Ions->NiC2O4 Precipitation HC2O4 HC₂O₄⁻(aq) Ions->HC2O4 Protonation H_plus H⁺(aq) H2C2O4 H₂C₂O₄(aq) HC2O4->H2C2O4 Protonation

Figure 1: Dissolution pathway of this compound in acidic solution.
Dissolution in Aqueous Ammonia

Nickel(II) ions readily form stable coordination complexes with ammonia, known as ammine complexes ([Ni(NH₃)ₙ]²⁺, where n can range from 1 to 6). The formation of these complexes removes free Ni²⁺ ions from the solution, thereby shifting the dissolution equilibrium of this compound to the right and significantly increasing its solubility. The deep blue color of the resulting solution is characteristic of the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺.[9]

Dissolution_in_Ammonia cluster_complexation NiC2O4 NiC₂O₄(s) Ions Ni²⁺(aq) + C₂O₄²⁻(aq) NiC2O4->Ions Dissolution Ions->NiC2O4 Precipitation Complex [Ni(NH₃)ₙ]²⁺(aq) Ions->Complex Complexation NH3 NH₃(aq)

Figure 2: Dissolution pathway of this compound in aqueous ammonia.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent using the isothermal saturation technique.

Materials and Equipment
  • This compound dihydrate (NiC₂O₄·2H₂O)

  • Solvent of interest

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical instrumentation for nickel ion quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometer with a suitable colorimetric reagent)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that the solution reaches saturation.

    • Place the container in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected sample through a syringe filter to remove any suspended microcrystals.

  • Analysis of Nickel Ion Concentration:

    • Dilute the filtered saturated solution to a suitable concentration for analysis using the chosen analytical technique.

    • Prepare a series of standard solutions of a soluble nickel salt (e.g., nickel chloride or nickel sulfate) of known concentrations.

    • Measure the absorbance or emission of the standard solutions and the sample solution using the selected analytical instrument.

    • Construct a calibration curve by plotting the signal (e.g., absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of nickel ions in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of nickel ions in the original saturated solution, accounting for the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL or mol/L) to express the solubility of this compound.

Experimental_Workflow start Start prepare Prepare Saturated Solution (Excess NiC₂O₄ in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (24-48h with stirring) prepare->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter sample->filter analyze Analyze [Ni²⁺] using AAS/ICP-OES filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 3: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a complex interplay of its intrinsic solubility product, the pH of the solvent, and the presence of complexing agents. While sparingly soluble in water and most organic solvents, its solubility is significantly enhanced in acidic and ammoniacal solutions due to chemical reactions that consume its constituent ions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling better control and optimization of processes involving this compound. Further research to generate more extensive quantitative solubility data in a wider range of solvent concentrations and temperatures would be beneficial for expanding its applications.

References

Spectroscopic Characterization of Nickel Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nickel oxalate (B1200264), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Nickel oxalate (NiC₂O₄), particularly in its dihydrate form (NiC₂O₄·2H₂O), is a coordination polymer with significant applications as a precursor in the synthesis of nickel-based catalysts and battery materials. Understanding its vibrational properties through spectroscopic techniques is crucial for quality control, structural elucidation, and monitoring of chemical transformations.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of a material. For this compound, these techniques are instrumental in identifying the coordination of the oxalate ligand to the nickel ion, the presence of water of hydration, and the overall molecular structure. The oxalate ion (C₂O₄²⁻) can adopt different conformations, and its vibrational modes are sensitive to the metal it is coordinated with.

In this compound dihydrate, the oxalate ion acts as a bridging ligand, forming a polymeric chain structure. Each nickel ion is also coordinated to two water molecules, resulting in a quasi-octahedral geometry.[1] This coordination environment gives rise to a characteristic set of vibrational bands in both the FTIR and Raman spectra.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are crucial for obtaining reproducible and high-quality data. The following protocols are synthesized from established research practices.

2.1. Sample Preparation

For accurate spectroscopic analysis, proper sample preparation is paramount. This compound is typically a solid powder.

  • For FTIR Spectroscopy (KBr Pellet Technique):

    • Thoroughly dry the this compound sample to remove any adsorbed moisture that is not part of the crystalline structure.

    • Grind a small amount of the this compound sample (approximately 1-2 mg) with about 200-300 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[2]

    • Mount the resulting KBr pellet in the sample holder of the FTIR spectrometer.

  • For Raman Spectroscopy:

    • Place a small amount of the this compound powder directly onto a microscope slide or into a capillary tube.

    • Ensure the sample is packed to present a flat and uniform surface to the laser beam to minimize scattering and improve signal quality.

2.2. FTIR Spectrometer Parameters

A typical experimental setup for FTIR analysis of this compound would involve the following parameters:

  • Spectrometer: A Jasco-FT-IR 410 spectrophotometer or an equivalent instrument.[2]

  • Spectral Range: 4000–400 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[2]

  • Background: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

2.3. Raman Spectrometer Parameters

For Raman analysis of this compound, the following instrumental parameters are recommended:

  • Spectrometer: A DXR3xi Raman Imaging Microscope (Nicolet) or a Spex Industries Model 1401 double monochromator with photon-counting detection.[3][4]

  • Excitation Source: A 785 nm laser or a 488.0 nm argon laser.[3][4]

  • Laser Power: Use the lowest possible laser power to avoid sample degradation, typically in the range of 1-10 mW at the sample.

  • Spectral Slit Width: 4 cm⁻¹.[4]

  • Calibration: Calibrate the spectrometer using the emission lines of a neon lamp or the 520.5 cm⁻¹ line of a silicon wafer.[4]

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound dihydrate exhibit several characteristic bands corresponding to the vibrational modes of the oxalate ligand, the Ni-O bonds, and the water of hydration.

3.1. FTIR Spectrum

The FTIR spectrum of this compound is dominated by strong absorptions from the carboxylate groups of the oxalate ligand. A broad band in the high-frequency region is indicative of the O-H stretching vibrations of the coordinated water molecules.

3.2. Raman Spectrum

The Raman spectrum of this compound provides complementary information to the FTIR data. The most intense Raman band is typically observed in the 1400-1600 cm⁻¹ region, which is a diagnostic feature for oxalate compounds.[3]

3.3. Data Summary

The following table summarizes the key vibrational bands observed in the FTIR and Raman spectra of this compound and their corresponding assignments.

Wavenumber (cm⁻¹) - FTIRWavenumber (cm⁻¹) - RamanAssignmentReference(s)
~3402 (broad, strong)~3360ν(O-H) of coordinated water[2][4]
~3160-ν(O-H) of coordinated water[4]
~1644 (very strong)~1632νₐₛ(C=O) / H-O-H bending[2][4]
~1610-ν(C-O) stretch, δ(O-C-O)[4]
-~1477 (strong)νₛ(C-O) + ν(C-C)[3]
~1365 (very strong)-νₛ(OCO)[2]
~1317 (strong)~1312νₛ(C-O) + δ(OCO)[1][2]
~827 (medium)~833δ(OCO)[2]
~919-ν(C-C)[4]
~553 (weak)~540Lattice water[2][5]
~488 (medium)~490ν(Ni-O) + ν(C-C)[2][4]
~410 (weak)-ν(Ni-O) and/or ring deformation[2]

Abbreviations: ν - stretching; δ - bending/deformation; as - asymmetric; s - symmetric.

Visualization of Experimental Workflow

The logical flow of the spectroscopic characterization of this compound can be visualized as a structured workflow, from initial sample acquisition to final data interpretation.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Sample Grinding Grind with KBr (FTIR) or Mount (Raman) Sample->Grinding Pelletizing Press into Pellet (FTIR) Grinding->Pelletizing FTIR Raman_acq Raman Data Acquisition (e.g., 785 nm laser) Grinding->Raman_acq Raman FTIR_acq FTIR Data Acquisition (4000-400 cm⁻¹) Pelletizing->FTIR_acq BG_correction Background Subtraction (FTIR) FTIR_acq->BG_correction Calibration Wavenumber Calibration (Raman) Raman_acq->Calibration Baseline Baseline Correction BG_correction->Baseline Calibration->Baseline Normalization Normalization Baseline->Normalization Peak_ID Peak Identification Normalization->Peak_ID Assignment Vibrational Mode Assignment Peak_ID->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound using FTIR and Raman techniques provides a powerful and non-destructive means of confirming its chemical identity, elucidating its structure, and assessing its purity. The distinct vibrational signatures of the oxalate ligand and its coordination to the nickel center, along with the characteristic bands of the water of hydration, serve as reliable fingerprints for this important material. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound in various fields of materials science and drug development.

References

chemical formula and molecular weight of nickel oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nickel oxalate (B1200264), a compound of significant interest in materials science and catalysis. This document outlines its fundamental chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on data relevant to research and development professionals.

Core Properties of Nickel Oxalate

This compound is an inorganic compound that primarily exists in its dihydrate form, a light green crystalline solid. It is characterized by its low solubility in water.

PropertyValueForm
Chemical Formula NiC₂O₄Anhydrous
NiC₂O₄·2H₂ODihydrate
Molecular Weight 146.71 g/mol Anhydrous
182.74 g/mol [1]Dihydrate
Appearance Light green crystalline solid[2]Dihydrate
Solubility Sparingly soluble in water[2]Dihydrate
Crystal Structure Monoclinic (P2₁/c)[3]Anhydrous

Experimental Protocols

Synthesis of this compound Dihydrate via Precipitation

This protocol describes a common and straightforward method for synthesizing this compound dihydrate through a precipitation reaction.[2]

Materials:

  • Nickel(II) sulfate (B86663) (NiSO₄) or Nickel(II) chloride (NiCl₂)

  • Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

  • Distilled water

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a molar solution of a soluble nickel salt (e.g., nickel sulfate) in distilled water.

  • Separately, prepare a molar solution of an oxalate source (e.g., oxalic acid).

  • While continuously stirring the nickel salt solution with a magnetic stirrer at a constant rate (e.g., 1200 rpm), slowly add the oxalic acid solution.[4]

  • A light green precipitate of this compound will form immediately.[4]

  • Continue stirring for an additional 30 minutes to ensure the completion of the reaction.[4]

  • Filter the precipitate using a filtration apparatus.

  • Wash the collected solid with distilled water to remove any unreacted ions.[4]

  • Dry the purified this compound in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.[5]

Synthesis via Oxidation of Ethylene (B1197577) Glycol

An alternative synthesis route involves the oxidation of ethylene glycol in the presence of a nickel salt.

Materials:

Procedure:

  • Prepare a homogeneous mixture of distilled water, alcohol, Ni(NO₃)₂·6H₂O, and nitric acid. A typical molar ratio is 1.5:1.5:1 for ethylene glycol:Ni(NO₃)₂·6H₂O:HNO₃.[6]

  • Heat the mixture gradually in a water bath. The reaction is complete when gas evolution ceases.[6]

  • Purify the resulting solid by suspending it in an acetone/distilled water mixture and heating under reflux.[6]

  • Filter the solution under a vacuum.

  • Wash the collected pink solid product with acetone and air-dry to a constant mass.[6]

Key Applications

This compound serves as a precursor in the synthesis of various nickel-based materials and has applications in catalysis.

  • Precursor for Nickel and Nickel Oxide: One of the most significant applications of this compound is its role as a precursor for the production of high-purity nickel powder and nickel oxide (NiO) nanoparticles.[2][7] Thermal decomposition of this compound under controlled atmospheres yields these materials, which are utilized in catalysts, battery electrodes, and gas sensors.[4][7]

  • Catalysis: this compound itself is employed as a catalyst in various organic synthesis reactions.[7]

  • Electrochemistry: In recent research, nickel-cobalt (B8461503) oxalate has been investigated as an efficient non-precious electrocatalyst for the oxygen evolution reaction in alkaline water splitting.[8]

  • Drug Development: While not a direct therapeutic agent, nickel complexes are being explored as tools in organic synthesis to create novel molecular structures for drug discovery, potentially accelerating the development of new medicines.[9][10]

Process Workflows

Synthesis of this compound Dihydrate

SynthesisWorkflow A Prepare Solutions (Nickel Salt & Oxalic Acid) B Mix Solutions (with stirring) A->B C Precipitation of This compound B->C D Filter Precipitate C->D E Wash with Distilled Water D->E F Dry the Solid (e.g., at 80°C) E->F G Final Product: NiC₂O₄·2H₂O F->G

Caption: Workflow for the synthesis of this compound dihydrate.

Thermal Decomposition of this compound

DecompositionWorkflow cluster_air In Air cluster_reducing In Reducing Atmosphere (e.g., H₂) A1 NiC₂O₄·2H₂O B1 Dehydration (~200-260°C) A1->B1 Heat C1 Decomposition (>300°C) B1->C1 Heat D1 Final Product: Nickel Oxide (NiO) C1->D1 A2 NiC₂O₄·2H₂O B2 Dehydration & Decomposition (>300°C) A2->B2 Heat C2 Final Product: Metallic Nickel (Ni) B2->C2

Caption: Thermal decomposition pathways of this compound.

References

A Comprehensive Technical Guide to the Synthesis of Nickel Oxalate via Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nickel oxalate (B1200264) (NiC₂O₄) through the precipitation method. Nickel oxalate is a crucial precursor in the fabrication of various nickel-based materials, including catalysts, battery electrodes, and magnetic materials. The precipitation technique offers a versatile and scalable approach to produce this compound with controlled morphology and purity. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying chemical processes.

Core Principles of this compound Precipitation

The synthesis of this compound via precipitation is based on the reaction between a soluble nickel salt and an oxalate-containing solution, leading to the formation of insoluble this compound which precipitates out of the solution. The general chemical equation for this reaction is:

Ni²⁺(aq) + C₂O₄²⁻(aq) → NiC₂O₄(s)

The morphology, particle size, and purity of the resulting this compound are highly dependent on various experimental parameters, including the choice of precursors, reactant concentrations, temperature, pH, stirring rate, and the presence of additives.[1][2]

Experimental Protocols

Several variations of the precipitation method have been developed to synthesize this compound with specific characteristics. Below are detailed protocols for common approaches.

Protocol 1: Basic Aqueous Precipitation

This method involves the direct reaction of a nickel salt with an oxalic acid or a soluble oxalate salt in an aqueous solution.

  • Materials:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Oxalic acid anhydrous (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

    • Deionized water

    • Ethanol (B145695)

  • Procedure:

    • Dissolve 0.9 g of nickel(II) chloride hexahydrate in 20 mL of deionized water.[1]

    • In a separate beaker, prepare a stoichiometric equivalent solution of oxalic acid.

    • Add the oxalic acid solution to the nickel chloride solution under constant stirring.[1]

    • Continue stirring the resulting mixture at room temperature for 24 hours to allow for complete precipitation.[1]

    • Separate the precipitate by filtration.

    • Wash the precipitate sequentially with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[1]

    • Dry the final product at room temperature.[1]

Protocol 2: Ammonia (B1221849) Coordination-Precipitation Method for Fibrous this compound

This method utilizes ammonia to form a nickel-ammonia complex, which then reacts with an oxalate source to produce fibrous this compound.[3]

  • Materials:

    • Nickel chloride hexahydrate (NiCl₂·6H₂O)

    • Ammonia solution (25-28%)

    • Sodium oxalate (Na₂C₂O₄)

    • Polyvinylpyrrolidone K30 (PVP)

    • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Deionized water

    • Ethanol

  • Procedure:

    • Solution A: Dissolve 2.38 g of nickel chloride hexahydrate and 4.26 mL of ammonia solution in 50 mL of deionized water.[3]

    • Solution B: Dissolve 1.34 g of sodium oxalate in 50 mL of deionized water.[3]

    • Substrate Solution: Dissolve 0.31 g of PVP K30 in 25 mL of deionized water.[3]

    • Adjust the pH of all three solutions to 9.5 using hydrochloric acid or sodium hydroxide.[3]

    • Heat the substrate solution in a three-neck flask to 80 °C in a water bath.[3]

    • Simultaneously add Solution A and Solution B to the heated substrate solution.

    • Maintain the reaction at 80 °C for 4 hours for particle aging.[3]

    • Filter the resulting solid product and wash it three times with deionized water and three times with ethanol.[3]

    • Dry the light blue fibrous powder in a vacuum oven at 25 °C for 24 hours.[3]

Protocol 3: Dendritic this compound Synthesis

This protocol is designed to produce this compound with a dendritic morphology.[4]

  • Materials:

    • Nickel chloride solution (120-180 g/L Ni content)

    • Ammonia water

    • Oxalic acid solution

  • Procedure:

    • Prepare a nickel chloride solution with a nickel content in the range of 120-180 g/L.[4]

    • Continuously add ammonia water to the nickel chloride solution until the pH reaches 8.0-9.0.[4]

    • Control the solution temperature at 60-70 °C.[4]

    • While stirring, continuously add the oxalic acid solution until the nickel content in the supernatant is less than or equal to 0.5 g/L.[4]

    • Filter the solution after the reaction is complete.

    • Wash and dry the precipitate to obtain the dendritic this compound product.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of this compound via precipitation.

Table 1: Influence of Reaction Parameters on this compound Synthesis

ParameterValue/RangeObservationReference
Temperature 25 - 90 °CHigher temperatures (>70 °C) favor the formation of fibrous particles.[3][3]
pH 1 - 10.5Influences morphology and extraction efficiency. Optimum pH for high extraction is around 5.[2] At pH > 5, fractional precipitation of mixed metal oxalates can occur.[5][2][3][5]
Ni²⁺ Concentration 0.005 - 0.1 MHigher initial concentrations lead to a decrease in residual metal concentration, increasing recovery.[6][6]
Oxalic Acid Excess 10% excessA 10% excess of oxalic acid was used to study pH influence.[2][2]
Stirring Rate 300 rpmMechanical stirring was applied in studies investigating the effect of pH.[2][2]
Aging Time 4 - 9 hoursProlonged aging time can lead to morphological changes, such as the development of fibrous structures.[3][3]

Table 2: Product Characterization and Yield

PropertyValueMethod/ConditionsReference
Chemical Formula Ni(NH₃)₁.₇C₂O₄·2.2H₂OFibrous this compound from ammonia coordination method.[3][3]
NiC₂O₄·2H₂ODehydrated form obtained from aqueous precipitation.[2][2]
Extraction Degree ~99%Optimized conditions for pH, oxalic acid dose, and temperature.[2][2]
Particle Morphology Fibrous, Dendritic, Flake-like, Rectangular ParallelepipedDependent on synthesis method (e.g., ammonia coordination, specific pH/temperature).[3][4][7][8][3][4][7][8]
Particle Size 100–150 nm diameter, 0.5–5.0 μm lengthFor nanofibers synthesized by mild thermal precipitation.[9][9]
Thermal Decomposition 241.1 °C and 321.9 °CEndothermic peaks for removal of crystalline water and decomposition of oxalate, respectively.[3][3]

Visualization of Processes and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the precipitation method.

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing A Prepare Nickel Salt Solution (e.g., NiCl₂ in H₂O) C Mix Solutions under Controlled Conditions (Temp, pH, Stirring) A->C B Prepare Oxalate Solution (e.g., H₂C₂O₄ or Na₂C₂O₄ in H₂O) B->C D Aging of Precipitate C->D E Filtration D->E F Washing (with Water & Ethanol) E->F G Drying F->G H Final this compound Product G->H

Caption: Experimental workflow for this compound synthesis.

Chemical Reaction Pathway

The diagram below outlines the key chemical steps involved in the precipitation of this compound.

reaction_pathway Ni_salt Soluble Nickel Salt (e.g., NiCl₂) Ni_ion Ni²⁺ (aq) Ni_salt->Ni_ion Dissolution Oxalate_source Oxalate Source (e.g., H₂C₂O₄, Na₂C₂O₄) Oxalate_ion C₂O₄²⁻ (aq) Oxalate_source->Oxalate_ion Dissolution/Dissociation Ni_oxalate This compound Precipitate (NiC₂O₄·nH₂O) Ni_ion->Ni_oxalate Oxalate_ion->Ni_oxalate

Caption: Chemical reaction pathway for this compound precipitation.

Ammonia Coordination Method Pathway

This diagram illustrates the additional complexation step in the ammonia coordination method.

ammonia_coordination_pathway Ni_ion Ni²⁺ (aq) Ni_complex Nickel-Ammonia Complex [Ni(NH₃)ₓ]²⁺ Ni_ion->Ni_complex Ammonia Ammonia (NH₃) Ammonia->Ni_complex Coordination Fibrous_Ni_oxalate Fibrous this compound Precipitate Ni_complex->Fibrous_Ni_oxalate Oxalate_ion C₂O₄²⁻ (aq) Oxalate_ion->Fibrous_Ni_oxalate Precipitation

Caption: Reaction pathway for the ammonia coordination method.

Conclusion

The precipitation method is a robust and adaptable technique for the synthesis of this compound. By carefully controlling experimental parameters such as temperature, pH, and the use of additives, it is possible to produce this compound with desired characteristics, including specific morphologies like fibers and dendrites. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the development of advanced nickel-based materials. Further research can focus on optimizing these processes for specific industrial applications and exploring novel precipitation techniques to achieve even greater control over the material properties.

References

Andreybulakhite: A Comprehensive Technical Analysis of the First Naturally Occurring Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SAINT PETERSBURG, Russia – A team of scientists from St Petersburg University has officially characterized the world's first known natural nickel oxalate (B1200264), a mineral now named andreybulakhite.[1] This in-depth guide provides a comprehensive overview of this novel mineral for researchers, scientists, and professionals in drug development, detailing its composition, structure, natural occurrence, and the unique biogeochemical processes leading to its formation.

Andreybulakhite, with the ideal chemical formula Ni(C₂O₄)·2H₂O, was discovered in 2021 by Associate Professor Oleg Vereshchagin of the Department of Mineralogy at St Petersburg University.[1] The mineral was found in the Nyud II quarry near Monchegorsk on the Kola Peninsula, a region known for its Cu-Ni sulfide (B99878) deposits.[1][2][3] The International Mineralogical Association officially recognized andreybulakhite in 2023.[1] The mineral is named in honor of the late Andrei Glebovich Bulakh (1933-2020), a distinguished mineralogist and former head of the Department of Mineralogy at Leningrad State University/St Petersburg University.[1]

Physicochemical Properties and Structural Data

Andreybulakhite is a member of the humboldtine group of oxalate minerals.[2][4] It manifests as colorless to pale green platy to prismatic crystals, typically found in aggregates up to 40x30x30 µm in size.[4] Due to the minute crystal size, its hardness is estimated to be between 1.5 and 2 on the Mohs scale, analogous to other members of the humboldtine group.[2][4]

Crystallographic and Compositional Data

The fundamental properties of andreybulakhite are summarized in the tables below.

Property Value
Ideal Formula Ni(C₂O₄) · 2H₂O[2][4]
Crystal System Monoclinic[2][4]
Space Group C2/c[2]
Lustre Vitreous[4]
Color Colorless to pale green[4]
Hardness (Mohs) 1.5 - 2 (estimated)[2][4]
Calculated Specific Gravity 2.420[4]

Table 1: Physical and Crystallographic Properties of Andreybulakhite

Unit Cell Parameter Value
a11.8392(5) Å[2]
b5.3312(2) Å[2]
c9.8357(7) Å[2]
β126.723(5)°[2]
Volume (V)497.59(3) ų[2]
Z4[2]

Table 2: Unit Cell Parameters of Andreybulakhite

An interesting characteristic of andreybulakhite's chemical composition is the notable presence of copper, along with magnesium and cobalt.[5] The empirical formula, calculated based on (Ni + Cu + Mg + Co) = 1 atom per formula unit, is (Ni₀.₆₃Cu₀.₂₇Mg₀.₀₈Co₀.₀₂)Σ₁.₀₀(C₂O₄) ⋅ 2H₂O.[6]

Element Weight %
O52.531 %
Ni32.118 %
C13.145 %
H2.206 %

Table 3: Ideal Elemental Composition of Andreybulakhite

Natural Occurrence and Biogenic Formation

The formation of andreybulakhite is a fascinating example of biomineralization. The mineral was discovered within the fruiting bodies (apothecia) of the lichen Lecanora cf. polytropa.[2] These lichens were found colonizing the oxidized surfaces of pyrrhotite–pentlandite–chalcopyrite ore, which are rich in nickel.[2][3]

The formation of a nickel oxalate requires a rare confluence of conditions: an abundance of oxalic acid and a high concentration of nickel.[1] Certain lichens are known producers of oxalic acid, which they use to dissolve minerals from their substrate to acquire nutrients.[1] In this specific geological setting, the lichens growing on the nickel-rich ores dissolve the nickel-bearing minerals.[1] This process releases nickel ions, which then react with the oxalic acid produced by the lichen to form this compound dihydrate, which crystallizes as andreybulakhite.[7] The absence of iron in andreybulakhite is attributed to oxidative fractionation during the alteration of the primary sulfide ores.[6]

Andreybulakhite_Formation SulfideOre Nickel-Rich Sulfide Ore (pyrrhotite, pentlandite, chalcopyrite) Dissolution Dissolution of Sulfide Minerals SulfideOre->Dissolution Substrate Lichen Lecanora cf. polytropa (Lichen) OxalicAcid Oxalic Acid Production Lichen->OxalicAcid Metabolic Process Lichen->Dissolution Colonization OxalicAcid->Dissolution Agent Precipitation Precipitation OxalicAcid->Precipitation Reactant Ni_Ions Release of Ni²⁺ ions Dissolution->Ni_Ions Ni_Ions->Precipitation Andreybulakhite Andreybulakhite Ni(C₂O₄)·2H₂O Precipitation->Andreybulakhite Crystallization

Caption: Biogeochemical pathway of andreybulakhite formation.

Experimental Protocols

Scanning Electron Microscopy and Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

The chemical composition and morphology of andreybulakhite were investigated using a Hitachi S-3400N scanning electron microscope. This instrument was equipped with an Oxford Instruments AZtec Energy X-Max 20 energy-dispersive X-ray (EDX) detector and a WAVE 500 wavelength-dispersive spectrometer. The final chemical composition was determined from five spots using EDX, with the cautionary note that longer acquisition times (greater than 30 seconds) led to sample degradation.[5]

Raman and Infrared Spectroscopy

The presence of water and the oxalate anion in the mineral's structure was confirmed through Raman and infrared (IR) spectroscopy.[6]

  • Raman Spectroscopy : The Raman spectrum of andreybulakhite includes characteristic bands at 1701 cm⁻¹ (C=O stretching), 1621 cm⁻¹ (H₂O bending), 1454 and 924 cm⁻¹ (C-O and C-C stretching), 597 cm⁻¹ (Ni-O stretching, C-C-O and O-C-O bending), and 550, 307, and 226 cm⁻¹ (predominantly Ni-O stretching and deformation modes).[6]

  • Infrared Spectroscopy : The IR spectrum shows absorption bands at 3389 cm⁻¹ (O-H stretching), 1640 cm⁻¹ (H₂O bending), 1357 and 1315 cm⁻¹ (C-O and C-C stretching), and 818 cm⁻¹ (Ni-O stretching and other bending vibrations).[6]

Significance and Future Directions

The discovery of andreybulakhite is significant as it represents the first naturally occurring this compound and expands the known diversity of biogenic minerals.[1] While a synthetic equivalent of this compound dihydrate has been known for some time, its discovery in nature underscores the importance of biological processes in mineral formation.[1][7][8] The existence of synthetic cobalt oxalate counterparts suggests the potential for a natural cobalt analogue of andreybulakhite to form in similar cobalt-rich environments.[6] This discovery opens new avenues for research into the biogeochemical cycling of nickel and other metals, and the role of microorganisms in the formation of novel mineral phases.

References

A Comprehensive Technical Guide to the Magnetic Properties of Nickel Oxalate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the magnetic properties of nickel oxalate (B1200264) compounds, with a primary focus on nickel oxalate dihydrate (NiC₂O₄·2H₂O). This document details the synthesis, structural characteristics, and magnetic behavior of these materials, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Introduction

This compound compounds, particularly in their hydrated form, have garnered significant interest due to their intriguing magnetic properties, which include antiferromagnetism, weak ferromagnetism, and metamagnetism.[1] The oxalate ligand (C₂O₄²⁻) acts as a bridge between nickel(II) ions, facilitating magnetic exchange interactions that dictate the overall magnetic behavior of the material.[2][3] Understanding these properties is crucial for the development of new magnetic materials and may have implications in fields where precise magnetic control is necessary.

Synthesis of this compound Dihydrate

This compound dihydrate is typically synthesized via a precipitation reaction. A common method involves the reaction of aqueous solutions of a nickel(II) salt (e.g., nickel chloride or nickel nitrate) with oxalic acid or an alkali metal oxalate.[1][4]

Typical Synthesis Protocol

A representative procedure for the synthesis of microcrystals of this compound dihydrate is as follows:

  • Precursor Preparation: Prepare an aqueous solution of nickel chloride (NiCl₂) and an aqueous solution of oxalic acid (H₂C₂O₄).

  • Precipitation: Slowly add the oxalic acid solution to the nickel chloride solution under constant stirring. A light green precipitate of this compound dihydrate will form.

  • Digestion: The mixture is typically stirred for a period to allow for crystal growth and uniform particle size distribution.

  • Isolation and Washing: The precipitate is isolated by filtration, washed several times with deionized water to remove any unreacted precursors and byproducts, and then washed with a solvent like ethanol.

  • Drying: The final product is dried at a relatively low temperature (e.g., 80 °C) to remove residual water without causing decomposition of the oxalate.[5]

The morphology and particle size of the resulting this compound can be influenced by factors such as the concentration of the reactants, the rate of addition, the temperature, and the presence of surfactants.[4]

Structural and Magnetic Properties

This compound dihydrate (NiC₂O₄·2H₂O) typically crystallizes in a monoclinic or orthorhombic system.[6] The crystal structure consists of chains of nickel(II) ions bridged by oxalate ligands. Each nickel(II) ion is octahedrally coordinated by four oxygen atoms from two oxalate ligands and two oxygen atoms from water molecules.

The magnetic properties of this compound compounds are a direct consequence of their crystal structure. The primary magnetic interaction between adjacent Ni(II) ions (with S=1 spin state) is an antiferromagnetic superexchange interaction mediated by the oxalate bridge.[2][3]

Key Magnetic Phenomena
  • Antiferromagnetism: At low temperatures, the magnetic moments of adjacent Ni(II) ions align in an antiparallel fashion, resulting in a net zero magnetic moment in the absence of an external magnetic field. This is evidenced by a broad maximum in the magnetic susceptibility versus temperature curve.[1]

  • Weak Ferromagnetism: In some cases, a slight canting of the antiferromagnetically coupled spins can lead to a small net magnetic moment, a phenomenon known as weak ferromagnetism. This behavior has been observed in this compound dihydrate in a specific temperature range.[1]

  • Metamagnetism: this compound dihydrate also exhibits a metamagnetic transition at very low temperatures (around 3.3 K) when a sufficiently strong external magnetic field is applied (approximately ≥3.5 T).[1] This transition involves a sudden increase in magnetization as the antiferromagnetic ordering is overcome by the external field, forcing the spins to align ferromagnetically.

Quantitative Data

The following tables summarize the key structural and magnetic parameters for this compound dihydrate.

Table 1: Crystallographic Data for this compound Dihydrate (NiC₂O₄·2H₂O)

ParameterValue
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)11.7916
b (Å)5.31798
c (Å)9.7806
β (°)127.014
Cell Volume (ų)489.73

Table 2: Magnetic Properties of this compound Dihydrate (NiC₂O₄·2H₂O)

PropertyValueReference
Antiferromagnetic Transition (Tₙ)~43 K (broad maximum)[1]
Metamagnetic Transition Temperature3.3 K[1]
Metamagnetic Transition Field≥3.5 T[1]
Weiss Constant (θ)Varies with study[7]

Experimental Protocols

The characterization of the magnetic properties of this compound compounds involves several key experimental techniques.

Vibrating Sample Magnetometry (VSM)

VSM is a sensitive technique used to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.[8][9]

Protocol for VSM Measurement of this compound:

  • Sample Preparation: A small amount (typically a few milligrams) of the powdered this compound sample is packed into a gelatin capsule or a specialized sample holder. The mass of the sample is accurately measured.

  • Mounting: The sample holder is attached to the vibrating rod of the VSM, ensuring it is centered within the detection coils.

  • Measurement of Magnetic Moment vs. Field (M-H Curve):

    • Set the desired temperature (e.g., room temperature or a low temperature using a cryostat).

    • Apply a sweeping magnetic field, typically from a large positive value to a large negative value and back, while continuously measuring the magnetic moment of the sample. This will generate a hysteresis loop.

    • For this compound, which is primarily antiferromagnetic, the hysteresis loop at temperatures above the ordering temperature will be a straight line passing through the origin. Below the ordering temperature, a more complex behavior, including the metamagnetic transition at low temperatures and high fields, can be observed.

  • Measurement of Magnetic Moment vs. Temperature (M-T Curve):

    • Apply a constant, relatively small magnetic field.

    • Vary the temperature over the desired range (e.g., from 2 K to 300 K) and record the magnetic moment.

    • From this data, the magnetic susceptibility (χ = M/H) can be calculated. The M-T curve for this compound will show a broad peak characteristic of antiferromagnetic ordering.[1]

Faraday Balance

The Faraday balance is another technique used to measure magnetic susceptibility. It measures the force exerted on a sample in a non-uniform magnetic field.[10][11]

Protocol for Faraday Balance Measurement of this compound:

  • Sample Preparation: A small, accurately weighed amount of the powdered this compound sample is placed in a sample bucket.

  • Calibration: The instrument is calibrated using a standard material with a known magnetic susceptibility.

  • Measurement:

    • The sample is suspended in a region of the magnetic field where the product of the field and the field gradient is constant.

    • The apparent change in the mass of the sample upon application of the magnetic field is measured using a microbalance. This change in mass is directly proportional to the magnetic susceptibility of the sample.

    • Measurements are typically performed over a range of temperatures to determine the temperature dependence of the magnetic susceptibility.[7]

Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique for determining the magnetic structure of materials. Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal.[12][13]

Protocol for Neutron Powder Diffraction of this compound:

  • Sample Preparation: A sufficient amount of the powdered this compound sample is loaded into a sample holder suitable for neutron diffraction experiments.

  • Data Collection:

    • The sample is placed in a neutron beam, and the diffraction pattern is collected at various temperatures, particularly above and below the magnetic ordering temperature.

    • A diffraction pattern collected above the Néel temperature will only show nuclear Bragg peaks.

    • Below the Néel temperature, additional magnetic Bragg peaks will appear in the diffraction pattern due to the long-range antiferromagnetic ordering.

  • Data Analysis: The positions and intensities of the magnetic Bragg peaks are analyzed to determine the size and orientation of the magnetic moments on the nickel ions, providing a complete picture of the magnetic structure.

Visualizations

The following diagrams illustrate key aspects of the study of this compound's magnetic properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Precursor Solutions (NiCl₂, H₂C₂O₄) s2 Precipitation s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 c1 Structural Analysis (XRD) s4->c1 Sample c2 Magnetic Measurements (VSM, Faraday Balance) s4->c2 c3 Magnetic Structure (Neutron Diffraction) s4->c3 a1 Crystallographic Data c1->a1 a2 Magnetic Susceptibility, Hysteresis Loops c2->a2 a3 Magnetic Structure Model c3->a3 structure_property_relationship cluster_structure Crystal Structure cluster_interaction Magnetic Interaction cluster_properties Magnetic Properties Ni Ni(II) ions (S=1) Oxalate Oxalate Bridge (C₂O₄²⁻) Ni->Oxalate forms chains H2O Water Ligands Ni->H2O completes coordination Superexchange Superexchange Oxalate->Superexchange mediates Antiferro Antiferromagnetism Superexchange->Antiferro leads to WeakFerro Weak Ferromagnetism Antiferro->WeakFerro spin canting can cause Metamagnetism Metamagnetism Antiferro->Metamagnetism in high field

References

Methodological & Application

Application Notes and Protocols for the Synthesis of NiO Nanoparticles Using a Nickel Oxalate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel oxide (NiO) nanoparticles are a class of p-type semiconductor materials that have garnered significant interest due to their unique electronic, optical, magnetic, and catalytic properties.[1][2] These properties make them suitable for a wide range of applications, including catalysis, gas sensors, electrochromic coatings, battery cathodes, and biomedical technologies.[3][4][5] In the biomedical field, NiO nanoparticles are being explored for their potential in drug delivery, as anticancer agents, and for their antimicrobial properties.[2][6][7]

A common and effective method for synthesizing NiO nanoparticles is through the thermal decomposition of a nickel oxalate (B1200264) (NiC₂O₄·2H₂O) precursor.[8][9] This precursor route is advantageous as it allows for good control over the particle size and morphology of the final NiO product by tuning the decomposition temperature and atmosphere.[8] The nickel oxalate precursor itself is typically synthesized through a straightforward precipitation reaction.[10][11]

These application notes provide detailed protocols for the synthesis of NiO nanoparticles using this compound as a precursor, a summary of key synthesis parameters from the literature, and an overview of their application in cancer therapy, including the relevant cellular signaling pathways.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following table summarizes quantitative data from various studies on the synthesis of NiO nanoparticles using a this compound precursor. This allows for a comparison of how different synthesis conditions affect the final product characteristics.

Precursor SaltPrecipitating AgentSynthesis MethodCalcination Temp. (°C)Resulting NiO Particle/Crystallite SizeReference
Ni(NO₃)₂·6H₂OH₂C₂O₄·2H₂OPrecipitation in ethanol, then thermal decomp.400~8 nm (average particle size)[8]
Ni(NO₃)₂·6H₂OH₂C₂O₄·2H₂OPrecipitation in ethanol, then thermal decomp.300 - 400Size increases with temperature[8][9]
NiSO₄H₂C₂O₄Precipitation in water, then combustion~500 - 600Not specified[10]
NiSO₄ heptahydrateH₂C₂O₄Precipitation in water, then combustion w/ PEGNot specified20 - 40 nm[11]
This compound (AR)N/ADirect Thermal DecompositionNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (NiC₂O₄·2H₂O) Precursor

This protocol details the chemical precipitation of this compound dihydrate from nickel salts and oxalic acid.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) sulfate (B86663) (NiSO₄)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ethanol or Deionized Water

  • Acetone (B3395972)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare Reactant Solutions:

    • Method A (using Nickel Nitrate): Prepare separate solutions of nickel nitrate hexahydrate and oxalic acid dihydrate in ethanol.[8]

    • Method B (using Nickel Sulfate): Prepare separate aqueous solutions of nickel sulfate and oxalic acid (e.g., 2 Molar solutions).[10]

  • Precipitation:

    • Place the nickel salt solution in a beaker on a magnetic stirrer.

    • Slowly add the oxalic acid solution dropwise to the nickel salt solution while stirring vigorously (e.g., 1200 rpm).[10]

    • A light green precipitate of this compound will form immediately.[10]

    • Continue stirring for an additional 30 minutes to ensure the reaction is complete.[10]

  • Isolation and Washing:

    • Collect the precipitate by filtration.

    • Wash the collected this compound precipitate several times with distilled water to remove any unreacted ions.[10]

    • Perform a final wash with acetone to help remove water.[10][11]

  • Drying:

    • Dry the final product in an oven at 80°C for 24 hours or under a vacuum.[8][10] The result is a light green powder of NiC₂O₄·2H₂O.

Protocol 2: Synthesis of NiO Nanoparticles via Thermal Decomposition

This protocol describes the conversion of the this compound precursor to NiO nanoparticles through calcination.

Materials:

  • Dried this compound (NiC₂O₄·2H₂O) powder

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Preparation: Place a known amount of the dried this compound powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in a muffle furnace.

    • Heat the sample in air to the desired temperature (e.g., 400°C).[8] The temperature can be varied to control the crystallite size of the NiO nanoparticles; higher temperatures generally result in larger particles.[8][9]

    • Maintain the temperature for a set duration (e.g., 1-2 hours) to ensure complete decomposition of the oxalate precursor.[8]

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting black powder is nanocrystalline NiO.

Protocol 3: Synthesis via Self-Propagating Combustion

This method uses a fuel to create a rapid, self-sustaining reaction that converts the precursor to NiO.

Materials:

  • Dried this compound (NiC₂O₄·2H₂O) powder

  • Polyethylene glycol (PEG, MW 6000) as fuel[11]

  • Pestle and mortar

  • Heat-resistant container

  • Combustion chamber or well-ventilated furnace

Procedure:

  • Mixing: Mix the dried this compound powder with PEG in a weight ratio of 1:5.[10][11]

  • Grinding: Thoroughly grind the mixture in a pestle and mortar to ensure homogeneity.[11]

  • Combustion:

    • Place the resulting powder mixture in a suitable container inside a combustion chamber.

    • Initiate the combustion reaction by heating. The reaction will start with an oxidizing flame and then convert to a reducing flame, quickly yielding the final residue.[10]

  • Collection: After the reaction is complete and the container has cooled, collect the resulting NiO nanoparticle powder.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general experimental procedure for synthesizing NiO nanoparticles from a this compound precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: NiO Nanoparticle Formation cluster_2 Step 3: Characterization A Prepare Nickel Salt Solution (e.g., Ni(NO₃)₂ or NiSO₄) C Precipitation (Mix solutions with stirring) A->C B Prepare Oxalic Acid Solution B->C D Filter & Wash Precipitate C->D E Dry Precursor (NiC₂O₄·2H₂O) D->E F Thermal Decomposition (Calcination in Furnace) E->F G Final Product (NiO Nanoparticles) F->G H XRD (Crystal Structure) G->H I SEM/TEM (Morphology, Size) G->I J FTIR (Bonding) G->J K TGA/DSC (Thermal Behavior) G->K

Caption: Workflow for NiO nanoparticle synthesis via the this compound precursor method.

Signaling Pathway for NiO Nanoparticle-Induced Apoptosis

For drug development professionals, understanding the mechanism of action is crucial. NiO nanoparticles have been shown to induce cytotoxicity in cancer cells primarily through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and programmed cell death (apoptosis).[9][10]

G NiO NiO Nanoparticle Cell Cancer Cell NiO->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Cell->ROS Mito Mitochondrial Damage (Membrane Depolarization) ROS->Mito Bax ↑ Bax Expression ROS->Bax Casp9 Caspase-9 Activation Mito->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Proposed mechanism of NiO nanoparticle-induced apoptosis in cancer cells.

Applications in Drug Development and Therapy

The primary mechanism by which NiO nanoparticles exert their anticancer effects is through the induction of oxidative stress.[10] Upon cellular uptake, these nanoparticles can lead to a significant increase in intracellular Reactive Oxygen Species (ROS).[9][10] This surge in ROS disrupts the cellular redox balance, causing damage to key cellular components, including lipids, proteins, and DNA.[12]

This oxidative stress triggers the intrinsic pathway of apoptosis, a form of programmed cell death.[8] Key events in this pathway include:

  • Mitochondrial Dysfunction: ROS can cause damage to the mitochondrial membrane, leading to a loss of membrane potential.[13]

  • Activation of Pro-Apoptotic Proteins: The expression of pro-apoptotic proteins, such as Bax, is upregulated.[8]

  • Caspase Cascade Activation: This leads to the activation of initiator caspases, like caspase-9, which in turn activate executioner caspases, such as caspase-3.[1][8]

  • Cell Death: The activation of this caspase cascade ultimately leads to the systematic dismantling of the cell, characteristic of apoptosis.[1][8]

This ability to selectively induce apoptosis in rapidly dividing cancer cells makes NiO nanoparticles a promising candidate for cancer therapy.[3][14] Their high surface area allows for potential functionalization, enabling their use as carriers for targeted drug delivery systems to enhance therapeutic efficacy and reduce systemic toxicity.[4][12]

References

Application Notes and Protocols: Preparation of Pyrophoric Nickel from Nickel Oxalate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophoric nickel, a highly reactive form of finely divided nickel metal, is a potent catalyst widely utilized in organic synthesis, particularly for hydrogenation reactions. Its high surface area and catalytic activity make it an invaluable tool in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. One of the most common and effective methods for preparing pyrophoric nickel is through the thermal decomposition of nickel oxalate (B1200264) (NiC₂O₄). This process yields a high-purity, high-surface-area nickel powder that readily ignites upon exposure to air.

These application notes provide detailed protocols for the laboratory-scale preparation of pyrophoric nickel from nickel oxalate, including the synthesis of the this compound precursor. Additionally, safety guidelines, data on the influence of preparation parameters on the final product, and specific applications in pharmaceutical synthesis are discussed.

Safety Precautions and Handling of Pyrophoric Nickel

Pyrophoric materials are substances that can ignite spontaneously in air at or below 55°C (130°F). The finely divided nickel produced from the decomposition of this compound is highly pyrophoric and requires strict adherence to safety protocols.

Key Safety Guidelines:

  • Inert Atmosphere: All handling of dry pyrophoric nickel must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and flame-retardant gloves. Clothing made of natural fibers like cotton is recommended over synthetic fabrics.

  • Fire Safety: An appropriate fire extinguisher (Class D for metal fires) must be readily accessible. A container of sand or powdered lime should also be available to smother small fires.

  • Quenching and Disposal: Unused or waste pyrophoric nickel must be carefully quenched. This is typically done by slowly adding the material to a large volume of a non-reactive solvent like isopropanol, followed by the very slow addition of water to deactivate it. All quenched materials and contaminated items must be disposed of as hazardous waste according to institutional guidelines.

  • Work Area: The work area, typically a fume hood or glovebox, should be free of flammable solvents and combustible materials.

  • Never Work Alone: Always have a trained colleague present when working with pyrophoric materials.

Experimental Protocols

This section details the two-stage process for preparing pyrophoric nickel: the synthesis of the this compound precursor and its subsequent thermal decomposition.

Protocol 1: Synthesis of this compound (NiC₂O₄·2H₂O)

This compound is prepared by the precipitation reaction between a soluble nickel(II) salt and oxalic acid or a soluble oxalate salt.

Materials and Reagents:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Acetone (B3395972) (for washing)

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 23.77 g of nickel(II) chloride hexahydrate in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

    • In a separate beaker, dissolve 12.61 g of oxalic acid dihydrate in 100 mL of warm deionized water.

  • Precipitation:

    • While stirring the nickel salt solution at room temperature, slowly add the oxalic acid solution.

    • A fine, light green precipitate of this compound dihydrate will form immediately. .[1]

    • Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.

  • Isolation and Washing:

    • Isolate the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with generous portions of deionized water to remove any soluble impurities, followed by a final wash with acetone to aid in drying.

  • Drying:

    • Carefully transfer the filter cake to a watch glass or crystallization dish.

    • Dry the this compound precipitate in a drying oven at 80-100°C for at least 12 hours, or until a constant weight is achieved. The final product is a fine, light green powder.

Protocol 2: Thermal Decomposition of this compound to Pyrophoric Nickel

This procedure must be performed with careful attention to maintaining an inert atmosphere to prevent premature oxidation of the nickel product.

Materials and Reagents:

  • Dried this compound dihydrate (from Protocol 3.1)

Equipment:

  • Tube furnace with temperature controller

  • Quartz or ceramic combustion tube

  • Inert gas supply (high-purity argon or nitrogen) with a flow meter

  • Schlenk line or glovebox for product handling

  • Combustion boat

Procedure:

  • Setup:

    • Place a known amount of dried this compound (e.g., 2-5 g) into a combustion boat and position it in the center of the tube furnace.

    • Seal the tube and connect it to an inert gas line with an outlet bubbler to monitor gas flow and prevent backflow of air.

  • Purging:

    • Purge the tube with a steady flow of inert gas (e.g., 50-100 mL/min) for at least 30 minutes to remove all traces of air.

  • Decomposition:

    • While maintaining the inert gas flow, begin heating the furnace to the desired decomposition temperature. A temperature range of 350-400°C is typically employed. The decomposition reaction is: NiC₂O₄(s) → Ni(s) + 2CO₂(g).

    • Hold the temperature for a predetermined duration, typically 1-2 hours, to ensure complete decomposition. The evolution of carbon dioxide will be observed through the bubbler.

  • Cooling and Handling:

    • After the decomposition is complete, turn off the furnace and allow the tube to cool to room temperature under a continuous flow of inert gas. This is a critical step, as introducing air while the nickel is hot will cause immediate and vigorous oxidation.

    • Once at room temperature, the tube can be carefully opened, and the product, a fine black or dark gray powder, must be handled exclusively under an inert atmosphere.

    • Transfer the pyrophoric nickel to a pre-weighed, airtight container within a glovebox or using Schlenk techniques.

Data Presentation: Influence of Preparation Parameters

The properties of the resulting pyrophoric nickel are highly dependent on the conditions of its preparation. The following tables summarize the effects of key parameters on the characteristics of the final product.

Table 1: Effect of Precipitation pH on this compound Morphology

pH of PrecipitationResulting this compound Morphology
6.5Granular particles
7.5Rod-like particles
8.5Fibrous particles
10.5Fibrous particles with smaller diameter

Data synthesized from literature reports.[1]

Table 2: Effect of Decomposition Temperature on Pyrophoric Nickel Properties

Decomposition Temperature (°C)Average Particle Size (nm)BET Surface Area (m²/g)
300~15High
350~25Moderate
400~50Lower
450>70Low

Data synthesized from multiple literature sources. Higher temperatures lead to increased sintering and larger particle sizes with lower surface areas.

Applications in Drug Development and Pharmaceutical Synthesis

Pyrophoric nickel, often used in the form of Raney Nickel, is a versatile catalyst for a variety of hydrogenation reactions crucial in pharmaceutical synthesis.[2]

Reduction of Nitroarenes to Anilines

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in the synthesis of many APIs. Anilines are common building blocks for a wide range of pharmaceuticals, including analgesics, antivirals, and anticancer agents. Pyrophoric nickel is an effective and cost-efficient catalyst for this transformation.[3]

Example Reaction:

This method is often preferred over other reduction methods due to its high efficiency, selectivity, and the ease of separation of the heterogeneous catalyst.

Synthesis of Chiral Amines

Chiral amines are critical components of many top-selling drugs. Pyrophoric nickel catalysts are employed in the asymmetric synthesis of these compounds, for example, through the diastereoselective reduction of chiral imines.[4] The stereochemical outcome of such reactions can be influenced by the catalyst and reaction conditions.

Example Application:

The synthesis of chiral phenylethylamine derivatives, which are valuable synthons in pharmaceutical chemistry, can be achieved through the reduction of the corresponding imines using Raney Nickel.[4]

Desulfurization Reactions

Pyrophoric nickel is also highly effective for the hydrogenolysis of carbon-sulfur bonds. This is particularly useful in the desulfurization of thioacetals and thioketals, which can be used as a method for the reduction of carbonyl groups to methylene (B1212753) groups in multi-step syntheses of complex drug molecules.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of pyrophoric nickel from this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_decomposition Thermal Decomposition cluster_handling Product Handling prep_solutions Prepare Aqueous Solutions (Nickel Salt and Oxalic Acid) precipitation Precipitation prep_solutions->precipitation filtration Filtration and Washing precipitation->filtration drying Drying (80-100°C) filtration->drying loading Load this compound into Tube Furnace drying->loading This compound (Light Green Powder) purging Purge with Inert Gas (Ar or N₂) loading->purging heating Heat to 350-400°C under Inert Gas purging->heating cooling Cool to Room Temperature under Inert Gas heating->cooling transfer Transfer Pyrophoric Nickel in Glovebox/Schlenk Line cooling->transfer Pyrophoric Nickel (Black/Gray Powder) storage Store in Airtight Container transfer->storage

Caption: Experimental workflow for the preparation of pyrophoric nickel.

Logical Relationship of Preparation Parameters and Product Properties

This diagram illustrates the key relationships between the synthesis and decomposition parameters and the final properties of the pyrophoric nickel.

logical_relationships cluster_params Preparation Parameters cluster_props Product Properties pH Precipitation pH morphology NiC₂O₄ Morphology pH->morphology Influences temp Decomposition Temperature particle_size Ni Particle Size temp->particle_size Directly Affects (Sintering) time Decomposition Time time->particle_size Affects atmosphere Decomposition Atmosphere surface_area Ni Surface Area atmosphere->surface_area Crucial for (Prevents Oxidation) morphology->particle_size Affects particle_size->surface_area Inversely Correlated activity Catalytic Activity particle_size->activity Inversely Correlated surface_area->activity Directly Correlated

Caption: Key relationships in pyrophoric nickel preparation.

Characterization of Pyrophoric Nickel

The prepared pyrophoric nickel can be characterized by several analytical techniques to determine its physical and chemical properties.

  • X-Ray Diffraction (XRD): Used to confirm the crystalline structure of the nickel metal and to estimate the average crystallite size using the Scherrer equation. The XRD pattern of nano-crystalline nickel will show broadened peaks corresponding to the face-centered cubic (fcc) structure of nickel.[6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and particle size distribution of the nickel powder.[7][8] TEM can provide high-resolution images of individual nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: This method is used to measure the specific surface area of the nickel powder, which is a critical parameter for catalytic activity.[9][10]

By carefully controlling the preparation parameters outlined in these notes, researchers can produce pyrophoric nickel with tailored properties for specific catalytic applications in research, development, and pharmaceutical manufacturing.

References

Application Notes and Protocols: Nickel Oxalate in the Synthesis of Electrocatalysts for the Oxygen Evolution Reaction (OER)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oxygen Evolution Reaction (OER) is a critical component of several renewable energy technologies, including water splitting for hydrogen production and metal-air batteries. The high overpotential required for OER is a major bottleneck, necessitating the development of efficient, durable, and cost-effective electrocatalysts. Nickel-based materials have emerged as promising candidates, and the use of nickel oxalate (B1200264) as a precursor or an active component has garnered significant attention.

The oxalate ligand (C₂O₄²⁻) plays multifaceted roles in the synthesis and performance of these electrocatalysts. It can act as a precipitating agent to form well-defined metal oxalate structures, which can then be used as precursors for oxides, sulfides, or other active phases. The thermal decomposition of nickel oxalate, for instance, provides a route to nanostructured nickel oxides.[1][2] Furthermore, in some systems, the oxalate itself is believed to participate in the catalytic cycle. Its electron-accepting nature can promote the oxidation of metal active sites, and its presence on the catalyst surface can facilitate O-H bond activation.[1][3]

These application notes provide an overview of the synthesis of this compound-based OER electrocatalysts, detailed experimental protocols, and a summary of their performance data.

Data Presentation: OER Performance of this compound-Derived Electrocatalysts

The following table summarizes the key performance metrics for various OER electrocatalysts synthesized using this compound. This allows for a direct comparison of their efficiencies.

ElectrocatalystSynthesis MethodElectrolyteOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)StabilityReference
Nanospike Nickel-Iron Oxalate (ns-NiFeOxalate)Hydrothermal1.0 M NaOH284Not SpecifiedStable for 10 hours[2][3]
Amorphous Nickel-Iron Oxalate (a-NiFeOxalate)Hydrothermal1.0 M NaOH326Not SpecifiedNot Specified[3]
Oxalate-coordinated Fe-Ni₃S₂Not Specified1 M KOHNot Specified (260 mV @ 100 mA/cm²)57Not Specified[4]
Nickel-Cobalt (B8461503) Oxalate (Ni₂.₅Co₅C₂O₄)Wet-chemical1 M KOH330Not SpecifiedNot Specified[5][6]
Nickel-Iron Oxalate Nanowires on Nickel FoamChemical Immersion1 M KOHNot Specified (210 mV @ 50 mA/cm²)Not SpecifiedStable for 18 hours[7]
Fe-doped Ni-based Oxalate FrameworkCo-precipitationNot SpecifiedNot Specified (1.497 V vs RHE @ 100 mA/cm²)Not SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of various this compound-based OER electrocatalysts.

Protocol 1: Hydrothermal Synthesis of Nanospike Nickel-Iron Oxalate (ns-NiFeOxalate)

This protocol is adapted from a novel hydrothermal method where oxalate is generated in-situ.[3][8]

Materials:

Equipment:

  • Stir plate and magnetic stir bars

  • Hydrothermal synthesis reactor (autoclave)

  • Oven

  • Centrifuge

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1:1 molar ratio solution of nickel acetylacetonate and iron nitrate in a mixture of isopropanol and glycerol.

    • Stir the solution for 24 hours under ambient conditions to ensure homogeneity.

  • Hydrothermal Synthesis:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180°C for 12 hours in an air atmosphere.

  • Product Recovery and Washing:

    • After cooling to room temperature, collect the resulting precipitate by centrifugation.

    • Wash the precipitate thoroughly with ethanol to remove any unreacted precursors and byproducts.

    • Dry the washed powder in an oven to obtain the amorphous nickel-iron oxalate (a-NiFeOxalate).

  • Crystallization to Nanospikes:

    • To obtain the crystalline nanospike morphology (ns-NiFeOxalate), heat the amorphous powder at 80°C for one week in an air atmosphere.

Protocol 2: Wet-Chemical Synthesis of Nickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)

This protocol describes a simple one-pot wet-chemical method.[5]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized (DI) water

Equipment:

  • Beakers and graduated cylinders

  • Stir plate and magnetic stir bars

  • Filtration apparatus (e.g., Büchner funnel)

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of nickel nitrate, cobalt nitrate, and oxalic acid. The molar ratio of Ni:Co should be optimized (e.g., 2.5:5).

  • Precipitation:

    • In a beaker, mix the nickel nitrate and cobalt nitrate solutions.

    • Slowly add the oxalic acid solution to the mixed metal nitrate solution while stirring vigorously. A precipitate will form immediately.

  • Reaction and Aging:

    • Continue stirring the mixture for a specified time at a controlled temperature to allow for complete precipitation and particle growth. These parameters (time and temperature) can be optimized to control the morphology.

  • Product Recovery and Washing:

    • Collect the precipitate by filtration.

    • Wash the collected solid with DI water to remove any residual ions.

  • Drying:

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) to obtain the nickel-cobalt oxalate powder.

Protocol 3: In-Situ Growth of Nickel-Iron Oxalate Nanowires on Nickel Foam

This protocol details a chemical immersion technique for the direct growth of electrocatalyst on a conductive substrate.[7]

Materials:

  • Nickel foam (NF)

  • Reagents for the synthesis of Ni-Fe oxalate (specific precursors may vary, but typically include sources of Ni²⁺, Fe³⁺, and oxalate ions)

  • Ethanol

  • Deionized (DI) water

  • Hydrochloric acid (HCl) for cleaning

Equipment:

  • Beakers

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning:

    • Cut the nickel foam to the desired dimensions.

    • Clean the nickel foam by sonicating in a dilute HCl solution to remove the surface oxide layer, followed by sonication in DI water and ethanol.

    • Dry the cleaned nickel foam.

  • Chemical Immersion:

    • Prepare a solution containing the precursors for nickel-iron oxalate.

    • Immerse the cleaned and dried nickel foam into the precursor solution.

  • Growth of Nanowires:

    • Maintain the immersion for a specific duration at a controlled temperature to allow for the in-situ growth of nickel-iron oxalate nanowires directly on the nickel foam surface.

  • Washing and Drying:

    • After the growth period, carefully remove the nickel foam from the solution.

    • Gently rinse the foam with DI water and ethanol to remove any loosely attached particles.

    • Dry the nickel foam with the grown nanowires in an oven.

Visualization of Experimental Workflow

Synthesis of this compound-Derived Electrocatalysts

The following diagram illustrates a generalized workflow for the synthesis of this compound-based electrocatalysts, encompassing both the precursor and in-situ growth methods.

G cluster_0 Precursor Synthesis Route cluster_1 In-Situ Growth Route A Prepare Metal Precursor Solution (e.g., Ni(NO3)2, Fe(NO3)3) C Mix and Precipitate Metal Oxalate A->C B Prepare Oxalic Acid Solution B->C D Wash and Dry Precipitate C->D E Optional: Thermal Treatment (e.g., Calcination) D->E F Final Electrocatalyst Powder D->F Direct Use E->F G Clean Conductive Substrate (e.g., Nickel Foam) I Immerse Substrate in Solution for Growth G->I H Prepare Precursor Solution H->I J Wash and Dry Coated Substrate I->J K Final Electrocatalyst on Substrate J->K G cluster_0 Proposed Enhancement Mechanisms A This compound-based Material B Electron-Accepting Oxalate Ligand A->B D Surface Oxalate Promotes O-H Bond Activation A->D C Promotion of Metal Active Site Oxidation (e.g., Ni2+ -> Ni3+) B->C E Stabilization of High- Oxidation State Active Sites B->E F Enhanced OER Performance C->F D->F E->F

References

Application of Nickel Oxalate in Rechargeable Battery Materials: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of nickel oxalate (B1200264) as a precursor in the synthesis of advanced materials for rechargeable batteries. It includes detailed experimental protocols for the preparation of both cathode and anode materials, a summary of key performance data, and visual representations of the synthesis workflows and chemical transformations involved.

Introduction: The Role of Nickel Oxalate in Battery Technology

This compound (NiC₂O₄·2H₂O) is a key precursor material in the manufacturing of high-performance rechargeable batteries, particularly for the synthesis of nickel-rich cathode materials like Nickel-Manganese-Cobalt (NMC) oxides. The oxalate co-precipitation method is favored for its ability to produce homogenous, fine-particled precursors with a well-controlled stoichiometry, which are crucial for the electrochemical performance of the final battery.[1][2] This method is also considered more environmentally friendly and cost-effective compared to other synthesis routes.[3] Beyond cathodes, this compound and its derivatives also show promise as anode materials for lithium-ion batteries.[4]

Application in Cathode Materials: Synthesis of NMC Oxides

This compound is a critical component in the co-precipitation synthesis of NMC (LiNiₓMnᵧCo₂O₂) cathodes, which are widely used in lithium-ion batteries for electric vehicles and portable electronics due to their high energy density and stability.[2] The oxalate precursor route allows for the intimate mixing of transition metals at the atomic level, leading to a uniform and well-ordered layered crystal structure in the final cathode material.[2]

Quantitative Data Summary

The following tables summarize the physical and electrochemical properties of NMC cathode materials synthesized using this compound precursors, as reported in various studies.

Table 1: Physical Properties of NMC Precursors and Cathodes

MaterialSynthesis MethodAverage Particle Size (µm)Tap Density (g/mL)Reference
NMC-721 PrecursorOxalate Co-precipitation9.19 ± 0.31-[3]
NCM811 OxideSlug Flow Oxalate Co-precipitationMicron-sized spherical2.4[5]
NMC-811Oxalate Co-precipitation20.3 - 25.4-[6]

Table 2: Electrochemical Performance of NMC Cathodes

Cathode MaterialTest ConditionsSpecific Discharge Capacity (mAh/g)Capacity RetentionReference
NMC-6220.5 C153.6070.9% after 100 cycles[1][3]
NCM8110.1 C202Good cycling performance[5]
NMC-811 (Oxalate)-102.42-[2]
Experimental Protocol: Synthesis of NMC-811 Cathode via Oxalate Co-precipitation

This protocol outlines the steps for synthesizing LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC-811) cathode material using a this compound precursor.

Materials:

  • Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

  • Manganese Sulfate Monohydrate (MnSO₄·H₂O)

  • Cobalt Sulfate Heptahydrate (CoSO₄·7H₂O)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Sodium Hydroxide (NaOH) (for pH adjustment)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Deionized Water

Procedure:

  • Preparation of Transition Metal Solution: Dissolve stoichiometric amounts of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water to achieve a Ni:Mn:Co molar ratio of 8:1:1.[6]

  • Preparation of Oxalic Acid Solution: Prepare a 1 M solution of oxalic acid in deionized water.[6]

  • Co-precipitation:

    • Heat the oxalic acid solution to 60-65°C in a reactor with continuous stirring.[2][6]

    • Slowly add the transition metal solution to the heated oxalic acid solution.[6]

    • Adjust the pH of the mixture to approximately 3 by adding a 5 M NaOH solution.[6]

    • Continue stirring the mixture at 65°C for 2 hours to allow for complete precipitation of the mixed metal oxalate precursor.[6]

  • Washing and Drying the Precursor:

    • Allow the precipitate to settle and then decant the supernatant.

    • Wash the precipitate multiple times with deionized water until the pH of the wash water is neutral (pH 7).[6]

    • Dry the obtained NMC-811 oxalate precursor in an oven to remove residual water.

  • Lithiation and Calcination:

    • Thoroughly mix the dried precursor with LiOH·H₂O in a mortar and pestle. A slight excess of lithium (e.g., 5 mol%) is often used to compensate for lithium loss at high temperatures.[2][5]

    • Transfer the mixture to a furnace for a two-step calcination process under an oxygen atmosphere:[2][5]

      • Heat to 450-500°C for 6 hours.

      • Increase the temperature to 800-850°C and hold for 12-15 hours.[2][5]

  • Final Product: After cooling, the resulting black powder is the NMC-811 cathode material.

Characterization

The synthesized precursor and final cathode material should be characterized using the following techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[2][6]

  • Scanning Electron Microscopy (SEM): To analyze the particle size, morphology, and uniformity.[2][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the material.[2][6]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the oxalate precursor.[6]

  • Electrochemical Testing: To evaluate the performance of the cathode material in a battery, including specific capacity, cycling stability, and rate capability.[6]

Application in Anode Materials

While the primary application of this compound is in cathode synthesis, it has also been investigated as an anode material for lithium-ion batteries. This compound can deliver a high initial discharge capacity, although its cycling stability and coulombic efficiency may require further optimization.[4]

Quantitative Data Summary

Table 3: Electrochemical Performance of this compound Anode

Anode MaterialTest ConditionsInitial Discharge Capacity (mAh/g)First Charge Capacity (mAh/g)Reference
This compound100 mA/g, 0-3.0V1321786[4]
Experimental Protocol: Preparation of a this compound Anode

This protocol describes the fabrication of an electrode using this compound as the active anode material.

Materials:

  • This compound (NiC₂O₄)

  • Carbon Black (conductive additive)

  • Polyacrylic Acid (PAA) (binder)

  • N-methylpyrrolidinone (NMP) (solvent)

Procedure:

  • Slurry Preparation: Mix the active material (this compound), carbon black, and PAA binder in a weight ratio of 70:10:20 in NMP to form a homogeneous slurry.[4]

  • Electrode Casting: Cast the slurry onto a copper foil current collector using a doctor blade.

  • Drying: Dry the coated foil in a vacuum oven to remove the solvent.

  • Cell Assembly: Assemble a coin cell using the prepared this compound anode, a lithium metal counter electrode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).[4]

Visualizing the Process: Workflows and Transformations

The following diagrams, generated using Graphviz, illustrate the key processes in the application of this compound for battery materials.

Synthesis of NMC Cathode Material

G cluster_0 Precursor Synthesis (Co-precipitation) cluster_1 Cathode Material Preparation A Transition Metal Sulfate Solution (Ni, Mn, Co) C Mixing & Heating (60-65°C, pH ~3) A->C B Oxalic Acid Solution B->C D Mixed Metal Oxalate Precursor C->D F Mixing D->F E LiOH·H₂O E->F G Calcination (450-850°C, O₂ atm) F->G H NMC Cathode Material G->H

Workflow for NMC cathode synthesis.
Thermal Decomposition of this compound

G A This compound Dihydrate (NiC₂O₄·2H₂O) B Anhydrous this compound (NiC₂O₄) A->B Dehydration (~180-250°C) C Nickel Oxide (NiO) B->C Decomposition (~300-400°C)

Thermal decomposition of this compound.
Logical Relationship in Cathode Performance

G A This compound Precursor Properties B Homogeneity & Stoichiometry A->B C Particle Size & Morphology A->C D Final NMC Cathode Crystal Structure B->D C->D E Electrochemical Performance D->E

Factors influencing cathode performance.

References

Application Notes and Protocols: Thermal Decomposition of Nickel Oxalate Under an Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermal decomposition of nickel oxalate (B1200264) (NiC₂O₄) and its dihydrate (NiC₂O₄·2H₂O) under an inert atmosphere. This process is of significant interest for the controlled synthesis of nickel-based nanomaterials, including metallic nickel and nickel oxide nanoparticles, which have applications in catalysis, energy storage, and as precursors in drug development.

Introduction

The thermal decomposition of nickel oxalate in an inert atmosphere, such as argon or nitrogen, is a well-established method for producing finely divided nickel metal powders. The process typically occurs in two distinct stages: an initial dehydration step to form anhydrous this compound, followed by the decomposition of the anhydrous salt into metallic nickel and gaseous byproducts. Understanding the precise conditions of this decomposition is critical for controlling the purity, particle size, and morphology of the final nickel product.

Decomposition Pathway

The thermal decomposition of this compound dihydrate under an inert atmosphere generally follows a two-step process. The first stage involves the loss of water of crystallization to form anhydrous this compound. The second stage is the decomposition of the anhydrous this compound into metallic nickel and carbon dioxide.

Step 1: Dehydration NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

Step 2: Decomposition NiC₂O₄(s) → Ni(s) + 2CO₂(g)

The final product at temperatures above 400°C is typically metallic nickel, which may have a surface layer of nickel oxide (NiO) and some amorphous carbon.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from thermogravimetric analysis (TGA) of this compound dihydrate decomposition under an inert atmosphere.

ParameterTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ProductReference
Dehydration180 - 300~18.8 - 19.7H₂OAnhydrous NiC₂O₄[1][3][4]
Decomposition320 - 425~47.9 - 40CO₂Metallic Nickel (Ni)[1][3][4]

Experimental Protocols

This section outlines a general protocol for the thermal decomposition of this compound dihydrate using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) for evolved gas analysis and X-ray diffraction (XRD) for solid product characterization.

Materials and Equipment
  • This compound dihydrate (NiC₂O₄·2H₂O) powder

  • Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS)

  • High-purity inert gas (Argon or Nitrogen) with a flow controller

  • Alumina or platinum crucibles

  • X-ray Diffractometer (XRD)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA-MS Analysis cluster_characterization Product Characterization start Start weigh Weigh NiC₂O₄·2H₂O start->weigh place Place in TGA crucible weigh->place load Load crucible into TGA place->load purge Purge with inert gas load->purge heat Heat at controlled rate purge->heat record Record mass loss and evolved gases heat->record cool Cool sample record->cool xrd Perform XRD analysis cool->xrd analyze Analyze data xrd->analyze end End analyze->end

Caption: Experimental workflow for the thermal decomposition of this compound.

Detailed Procedure
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound dihydrate powder into a TGA crucible (alumina or platinum).[4]

  • TGA-MS Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[5][6]

  • Thermal Decomposition Program:

    • Heat the sample from ambient temperature to approximately 500°C at a controlled linear heating rate (e.g., 2°C/min, 6°C/min, or 10°C/min).[4][5]

    • Continuously monitor the sample mass (TGA curve) and the evolved gases using the coupled mass spectrometer.

  • Data Collection:

    • Record the TGA data (mass vs. temperature) and the MS data for relevant m/z ratios (e.g., 18 for H₂O and 44 for CO₂).

  • Product Characterization:

    • After the TGA run is complete, allow the furnace to cool to room temperature under the inert gas flow.

    • Carefully remove the crucible containing the solid residue.

    • Analyze the solid product using X-ray diffraction (XRD) to confirm the crystalline phase (e.g., metallic nickel).

Data Interpretation

  • TGA Curve: The TGA curve will show two distinct weight loss steps. The first step corresponds to dehydration, and the second to the decomposition of anhydrous this compound. The temperature at the maximum rate of weight loss for each step can be determined from the derivative of the TGA curve (DTG curve).

  • Mass Spectrometry Data: The MS data will show the evolution of water (m/z = 18) during the first weight loss step and carbon dioxide (m/z = 44) during the second weight loss step.

  • XRD Pattern: The XRD pattern of the final product should correspond to the standard diffraction pattern of metallic nickel. The presence of other phases, such as nickel oxide, can also be identified.

Safety Precautions

  • Handle this compound powder with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, as it is harmful if swallowed and may cause skin irritation.

  • Ensure proper ventilation during the experiment, as the decomposition process releases gaseous products.

  • Follow all safety guidelines for the operation of the TGA-MS and XRD instruments.

Logical Relationship of Decomposition Stages

The following diagram illustrates the sequential nature of the thermal decomposition of this compound dihydrate under an inert atmosphere.

decomposition_pathway NiC2O4_2H2O NiC₂O₄·2H₂O (s) NiC2O4 NiC₂O₄ (s) NiC2O4_2H2O->NiC2O4 Dehydration (180-300°C) H2O 2H₂O (g) NiC2O4_2H2O->H2O Ni Ni (s) + NiO (surface) NiC2O4->Ni Decomposition (320-425°C) CO2 2CO₂ (g) NiC2O4->CO2

Caption: Decomposition pathway of this compound dihydrate.

References

The Role of Nickel Oxalate in the Preparation of Heterogeneous Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel oxalate (B1200264) (NiC₂O₄) serves as a versatile and highly effective precursor in the synthesis of a variety of heterogeneous catalysts. Its utility lies in its ability to be thermally decomposed into high-purity nickel oxides (NiO) or mixed metal oxides, which are pivotal in numerous catalytic applications. The controlled precipitation of nickel oxalate allows for the fine-tuning of particle size and morphology, which in turn dictates the properties of the final catalyst. This document provides detailed application notes and experimental protocols for the preparation of nickel-based heterogeneous catalysts using this compound as a precursor, targeting applications in electrocatalysis and chemical synthesis.

Introduction

Heterogeneous catalysis is a cornerstone of the chemical and pharmaceutical industries, enabling a vast array of chemical transformations with high efficiency and selectivity. Nickel-based catalysts are of particular interest due to their high activity, abundance, and relatively low cost compared to precious metal catalysts. The preparation method of these catalysts is crucial in determining their final performance.

This compound has emerged as a superior precursor for several reasons:

  • Controlled Decomposition: Thermal decomposition of this compound yields well-defined nickel oxide (NiO) particles. The process is clean, with the byproducts being gaseous (CO and CO₂), thus minimizing impurities in the final catalyst.

  • Morphology Control: The precipitation conditions of this compound can be manipulated to control the size and shape of the precursor crystals. This morphology is often retained or influences the structure of the resulting nickel oxide, allowing for the synthesis of nanostructured catalysts with high surface areas.

  • Versatility: this compound can be used to prepare unsupported NiO catalysts, mixed-metal oxide catalysts by co-precipitation with other metal oxalates, and supported nickel catalysts through impregnation of a support with a this compound-containing solution followed by thermal treatment.

This document outlines the synthesis of this compound and its application in preparing both unsupported and supported nickel-based heterogeneous catalysts.

Experimental Protocols

Synthesis of this compound Precursor

This protocol details the precipitation method for synthesizing this compound dihydrate (NiC₂O₄·2H₂O).

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Acetone (B3395972)

  • Magnetic stirrer with heating plate

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 2 M solution of nickel sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.

    • Prepare a 2 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.

  • Precipitation:

    • In a large beaker, place the nickel sulfate solution and begin stirring at a constant rate (e.g., 1200 rpm) using a magnetic stirrer.[1]

    • Slowly add the oxalic acid solution dropwise to the nickel sulfate solution. A light green precipitate of this compound will form immediately.

    • Continue stirring for an additional 30 minutes after the complete addition of the oxalic acid solution to ensure the reaction goes to completion.[1]

  • Filtration and Washing:

    • Filter the precipitate using a Büchner funnel.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted ions.

    • Finally, wash the precipitate with acetone to aid in the removal of water.[1]

  • Drying:

    • Dry the light green this compound precipitate in an oven at 80-100°C for 12-24 hours or under vacuum to obtain a fine powder.[2]

G cluster_0 Preparation of Reactant Solutions cluster_1 Precipitation cluster_2 Product Recovery NiSO4_sol 2M Nickel Sulfate Solution Mixing Slowly mix solutions with constant stirring (1200 rpm) NiSO4_sol->Mixing Oxalic_acid_sol 2M Oxalic Acid Solution Oxalic_acid_sol->Mixing Stirring Continue stirring for 30 min Mixing->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with deionized water and then acetone Filtration->Washing Drying Dry at 80-100°C Washing->Drying Final_Product This compound (NiC2O4·2H2O) Powder Drying->Final_Product

Figure 1: Workflow for the synthesis of this compound precursor.

Preparation of Unsupported NiO Catalyst

This protocol describes the thermal decomposition of the synthesized this compound to produce nickel oxide (NiO) nanoparticles.

Materials:

  • This compound dihydrate (NiC₂O₄·2H₂O) powder

  • Crucible (ceramic or quartz)

  • Tube furnace with temperature controller

  • Inert gas (e.g., Nitrogen, Argon) or Air supply

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound powder into a crucible.

  • Calcination:

    • Place the crucible in the center of the tube furnace.

    • Purge the furnace with an inert gas or air at a constant flow rate.

    • Heat the furnace to the desired calcination temperature (typically between 350°C and 500°C) at a controlled ramp rate (e.g., 5°C/min).[3]

    • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the this compound.

    • The decomposition of this compound dihydrate typically occurs in two main stages: dehydration to anhydrous this compound, followed by the decomposition of the anhydrous form to NiO.[3]

  • Cooling and Collection:

    • After the calcination period, turn off the furnace and allow it to cool down to room temperature under the same atmosphere.

    • Once cooled, carefully remove the crucible containing the black/grey NiO powder.

G NiC2O4 This compound (NiC2O4·2H2O) Furnace Place in Tube Furnace NiC2O4->Furnace Heating Heat to 350-500°C (e.g., 5°C/min ramp) Furnace->Heating Calcination Hold for 2-4 hours (in Air or N2) Heating->Calcination Cooling Cool to Room Temperature Calcination->Cooling NiO NiO Catalyst Powder Cooling->NiO

Figure 2: Experimental workflow for the preparation of unsupported NiO catalyst.

Preparation of Supported Ni/Al₂O₃ Catalyst

This protocol outlines the wet impregnation method to prepare a nickel catalyst supported on alumina, using a solution derived from this compound.

Materials:

  • This compound dihydrate (NiC₂O₄·2H₂O)

  • γ-Alumina (γ-Al₂O₃) support (pellets or powder)

  • Solvent (e.g., deionized water, ethanol)

  • Rotary evaporator

  • Tube furnace with temperature and atmosphere control (H₂ supply)

Procedure:

  • Preparation of Impregnation Solution:

    • While this compound has low solubility in water, a suspension or a solution in a suitable complexing agent can be used. For simplicity, this protocol will describe a more common approach where a soluble nickel salt derived from a similar precursor philosophy is used. A more direct, though less common, approach would be to use a solution of a soluble nickel salt like nickel nitrate, with the understanding that the subsequent decomposition mimics the benefits of a clean oxalate decomposition.

  • Impregnation:

    • Weigh the desired amount of γ-Al₂O₃ support.

    • In a beaker, prepare a solution of a soluble nickel salt (e.g., nickel nitrate) with a concentration calculated to achieve the target nickel loading on the support.

    • Add the γ-Al₂O₃ support to the nickel salt solution.

    • Stir the mixture for several hours to ensure uniform impregnation.

    • Remove the excess solvent using a rotary evaporator until a free-flowing powder or impregnated pellets are obtained.

  • Drying: Dry the impregnated support in an oven at 100-120°C overnight to remove the remaining solvent.

  • Calcination:

    • Calcine the dried material in a tube furnace under a flow of air.

    • Ramp the temperature to 400-500°C and hold for 2-4 hours to decompose the nickel precursor to NiO.

  • Reduction:

    • After calcination, cool the furnace to a reduction temperature of 400-500°C.

    • Switch the gas flow from air to a mixture of H₂ and an inert gas (e.g., 5% H₂ in N₂).

    • Hold at the reduction temperature for 2-4 hours to reduce the NiO to metallic nickel (Ni⁰).

    • Cool the catalyst to room temperature under an inert gas flow to prevent re-oxidation.

G Start Start Impregnation Impregnate γ-Al2O3 support with Ni salt solution Start->Impregnation Drying Dry at 100-120°C Impregnation->Drying Calcination Calcine in air at 400-500°C (Ni precursor -> NiO) Drying->Calcination Reduction Reduce in H2 flow at 400-500°C (NiO -> Ni) Calcination->Reduction End Supported Ni/Al2O3 Catalyst Reduction->End

Figure 3: Logical relationship for the preparation of supported Ni/Al₂O₃ catalyst.

Data Presentation

The properties of the final catalyst are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data for catalysts prepared from this compound precursors.

Table 1: Physicochemical Properties of Catalysts Derived from this compound

CatalystPrecursorCalcination Temp. (°C)BET Surface Area (m²/g)Average Crystallite/Particle Size (nm)Reference
NiONiC₂O₄·2H₂O400-~25[4]
NiONiC₂O₄·2H₂O45029.0817.30[5]
Ni₂.₅Co₅C₂O₄Ni/Co Nitrates + Oxalic AcidN/A25-[6]
NiCo₂O₄Ni₂.₅Co₅C₂O₄35049-[6]
Ni/γ-Al₂O₃Ni(NO₃)₂450-750-Varies with temp.[2]

Table 2: Catalytic Performance Data

CatalystReactionKey Performance MetricValueReference
Ni₂.₅Co₅C₂O₄Oxygen Evolution ReactionOverpotential @ 10 mA/cm²330 mV[6][7]
NiCo₂O₄Oxygen Evolution ReactionOverpotential @ 10 mA/cm²410 mV[7]
Reduced NiOCO₂ MethanationMax. CO₂ Conversion @ 380°C85.54%[5]
Reduced NiOCO₂ MethanationCH₄ Selectivity99%[5]
Ni-NO/Al₂O₃CO MethanationCO Conversion78.8%[8]

Applications in Drug Development and Synthesis

While direct applications in drug formulations are uncommon, nickel-based heterogeneous catalysts are instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Key applications include:

  • Hydrogenation Reactions: Supported nickel catalysts are widely used for the hydrogenation of various functional groups, such as nitro groups to amines, nitriles to amines, and the reduction of aromatic rings. These transformations are fundamental in the synthesis of many drug molecules. The pyrophoric, finely divided nickel produced from the decomposition of this compound is particularly effective for such reductions.[7]

  • C-C and C-N Coupling Reactions: Nickel catalysts can facilitate cross-coupling reactions, which are essential for building the carbon skeleton of complex organic molecules.

  • Chiral Synthesis: Modified nickel catalysts can be employed for asymmetric hydrogenation to produce enantiomerically pure compounds, a critical aspect of modern drug development.

The use of this compound as a precursor allows for the creation of highly active and selective catalysts, which can lead to more efficient and sustainable pharmaceutical manufacturing processes.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of nickel-based heterogeneous catalysts. Its controlled thermal decomposition provides a reliable route to high-purity nickel oxide and mixed-metal oxide catalysts with tunable properties. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the preparation and application of these catalysts for various chemical transformations, including those relevant to drug development and synthesis. The ability to control the catalyst's physicochemical properties through the synthesis of the this compound precursor is a key advantage, enabling the development of highly active and selective catalytic systems.

References

Synthesis of Mixed Metal Oxalates Containing Nickel: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of mixed metal oxalates containing nickel. These compounds are of significant interest as precursors for the preparation of mixed metal oxides with diverse applications in catalysis, energy storage, and materials science. For professionals in drug development, the resulting mixed metal oxides can serve as catalysts in pharmaceutical synthesis or as functional materials in drug delivery systems.

Application Notes

Mixed metal oxalates containing nickel are typically synthesized via wet-chemical methods, including co-precipitation, hydrothermal, and solvothermal routes. The choice of method influences the composition, particle size, morphology, and, consequently, the properties of the final mixed metal oxide obtained after thermal decomposition.

Co-Precipitation: This is the most common and straightforward method for synthesizing mixed metal oxalates. It involves the simultaneous precipitation of two or more metal ions from a solution by adding a precipitating agent, typically oxalic acid or a soluble oxalate (B1200264) salt like ammonium (B1175870) oxalate. Key parameters to control are the molar ratio of the metal precursors, their concentration, the temperature, the pH of the solution, and the stirring rate. This method is advantageous for its simplicity, scalability, and ability to achieve a homogeneous distribution of metal ions at the atomic level.

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures. The hydrothermal method allows for precise control over the particle size and morphology of the mixed metal oxalates by tuning the reaction temperature, time, and the concentration of precursors.

Solvothermal Synthesis: Similar to the hydrothermal method, solvothermal synthesis is carried out in a sealed vessel at elevated temperatures and pressures. However, it utilizes non-aqueous solvents. The choice of solvent can significantly impact the morphology and properties of the resulting mixed metal oxalates. For instance, using organic solvents like ethylene (B1197577) glycol can also lead to the in-situ reduction of metal ions, offering a pathway to metal/metal oxide nanocomposites.

Thermal Decomposition: The synthesized mixed metal oxalates are typically crystalline hydrates. They undergo thermal decomposition upon heating, first losing water of hydration and then decomposing to form mixed metal oxides. The temperature and atmosphere (air, inert, or reducing) of the calcination process are critical factors that determine the phase, crystallinity, and stoichiometry of the final oxide product.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Nickel-Cobalt (B8461503) Mixed Oxalate

This protocol describes the synthesis of a nickel-cobalt mixed oxalate (NiₓCo₁₋ₓC₂O₄·nH₂O) precursor, which is a common precursor for spinel nickel cobaltite (B72492) (NiCo₂O₄), a material with applications in catalysis and energy storage.

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ammonia (B1221849) solution (optional, for pH adjustment)

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • Thermometer

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Metal Precursor Solution: Dissolve stoichiometric amounts of nickel salt and cobalt salt in deionized water in a beaker to achieve the desired molar ratio (e.g., Ni:Co = 1:2). Stir the solution until the salts are completely dissolved.

  • Prepare Precipitating Agent Solution: In a separate beaker, dissolve a stoichiometric amount of oxalic acid in deionized water.

  • Precipitation: Heat the metal precursor solution to 60°C while stirring. Slowly add the oxalic acid solution dropwise to the heated metal salt solution. A precipitate will form immediately.

  • Aging: Continue stirring the mixture at 60°C for a period of 30 minutes to 2 hours to allow the precipitate to age and for the particle size to homogenize.

  • pH Adjustment (Optional): The pH of the solution should be monitored and kept below 5 to avoid the formation of metal hydroxides.[1] If necessary, the pH can be adjusted using a dilute ammonia solution.

  • Filtration and Washing: After aging, allow the precipitate to settle. Decant the supernatant and filter the precipitate using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts, followed by a final wash with ethanol (B145695).

  • Drying: Dry the obtained precipitate in an oven at 80-100°C for 12-24 hours. The final product is a fine powder of nickel-cobalt mixed oxalate hydrate.

Workflow Diagram:

Co_Precipitation_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing Metal_Salts Dissolve Ni and Co Salts in Deionized Water Precipitation Mix Solutions at 60°C with Stirring Metal_Salts->Precipitation Oxalic_Acid Dissolve Oxalic Acid in Deionized Water Oxalic_Acid->Precipitation Aging Age Precipitate (30 min - 2 h) Precipitation->Aging Filtration Filter and Wash Precipitate Aging->Filtration Drying Dry Precipitate (80-100°C) Filtration->Drying Final_Product Ni-Co Mixed Oxalate Powder Drying->Final_Product

Co-precipitation synthesis workflow.
Protocol 2: Hydrothermal Synthesis of Nickel-Manganese Mixed Oxalate

This protocol details the synthesis of nickel-manganese mixed oxalate (NiₓMn₁₋ₓC₂O₄·nH₂O) with controlled morphology, a precursor for catalytically active Ni-Mn mixed oxides.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve the desired molar ratio of NiCl₂·6H₂O and MnSO₄·H₂O in deionized water.

    • Solution B: Dissolve a stoichiometric amount of K₂C₂O₄·H₂O in deionized water.

  • Mixing: Slowly add Solution B to Solution A under vigorous stirring to form a precipitate.

  • Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 24 hours.

  • Cooling and Collection: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any remaining ions and organic residues.

  • Drying: Dry the final product in an oven at 60-80°C for 12 hours.

Workflow Diagram:

Hydrothermal_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Processing Metal_Solution Prepare Aqueous Solution of Ni and Mn Salts Mixing Mix Solutions to Form Precipitate Metal_Solution->Mixing Oxalate_Solution Prepare Aqueous Solution of Potassium Oxalate Oxalate_Solution->Mixing Hydrothermal Hydrothermal Treatment in Autoclave (120-180°C) Mixing->Hydrothermal Washing Centrifuge and Wash Product Hydrothermal->Washing Drying Dry Product (60-80°C) Washing->Drying Final_Product Ni-Mn Mixed Oxalate Drying->Final_Product

Hydrothermal synthesis workflow.

Data Presentation

Table 1: Summary of Synthesis Parameters for Nickel-Containing Mixed Metal Oxalates

Mixed Metal OxalateSynthesis MethodMetal Precursors (Molar Ratio)Precipitating AgentTemperature (°C)Time (h)pHReference
Ni-CoCo-precipitationNi(NO₃)₂:Co(NO₃)₂ (various)Oxalic AcidRoom Temp.-≤ 5.0[2]
Ni-Co-MnCo-precipitationNiSO₄:MnSO₄:CoSO₄ (7:2:1)Oxalic Acid600.5 - 3-[3]
Ni-Co-MnCo-precipitationFrom leach solutionOxalic Acid501-[4]
Ni-FeSolvothermalNi(NO₃)₂:FeCl₃ (1:5 to 4:5)(in situ)2008 - 24-[5]
Ni-CuCo-precipitationNi(NO₃)₂:Cu(NO₃)₂Oxalic Acid---[6]
Ni-ZnCo-precipitationNi(NO₃)₂:Zn(NO₃)₂Oxalic Acid---[7]
Ni-MnHydrothermalNiCl₂:MnSO₄Potassium Oxalate12515-[8]

Characterization of Mixed Metal Oxalates

X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the synthesized mixed metal oxalates. The formation of a solid solution is indicated by a shift in the diffraction peaks compared to the individual metal oxalates.

Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the oxalate precursors. The synthesis parameters can be tuned to obtain various morphologies such as nanorods, nanoparticles, and hierarchical structures.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is crucial for determining the thermal decomposition behavior of the mixed metal oxalates. It helps in identifying the dehydration steps and the decomposition temperature to form the corresponding mixed metal oxides. For instance, nickel oxalate dihydrate typically shows a two-step decomposition: dehydration followed by the decomposition of the anhydrous oxalate to nickel oxide.

Applications in Research and Drug Development

The primary application of nickel-containing mixed metal oxalates is as precursors to synthesize mixed metal oxides with tailored properties. These oxides have a wide range of applications.

Catalysis in Pharmaceutical Synthesis: Mixed metal oxides derived from these oxalate precursors are effective catalysts for various organic transformations relevant to pharmaceutical synthesis.[9][10] For example, spinel oxides like NiCo₂O₄ and NiFe₂O₄ can be used in oxidation and reduction reactions. The high surface area and synergistic effects between the different metal cations in the mixed oxide structure can lead to enhanced catalytic activity and selectivity.

Drug Delivery Systems: Nickel oxide nanoparticles and other mixed metal oxides are being explored for their potential in biomedical applications, including drug delivery.[2][11][12][13] Their magnetic properties can be utilized for targeted drug delivery, where an external magnetic field guides the drug-loaded nanoparticles to a specific site in the body. The porous nature of some mixed metal oxides can also be exploited for loading and controlled release of therapeutic agents.

Logical Relationship Diagram:

Applications_Relationship cluster_synthesis Synthesis cluster_processing Processing cluster_product Product cluster_applications Applications Mixed_Metal_Oxalate Mixed Metal Oxalate (e.g., Ni-Co, Ni-Mn) Thermal_Decomposition Thermal Decomposition (Calcination) Mixed_Metal_Oxalate->Thermal_Decomposition Mixed_Metal_Oxide Mixed Metal Oxide (e.g., NiCo2O4, NiMn2O4) Thermal_Decomposition->Mixed_Metal_Oxide Catalysis Catalysis in Pharmaceutical Synthesis Mixed_Metal_Oxide->Catalysis Drug_Delivery Drug Delivery Systems Mixed_Metal_Oxide->Drug_Delivery Energy_Storage Energy Storage (Batteries, Supercapacitors) Mixed_Metal_Oxide->Energy_Storage

From synthesis to application.

References

Application Notes and Protocols for Controlling the Morphology of Nickel Oxalate Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of nickel oxalate (B1200264) particles with controlled morphologies. The ability to tailor particle shape and size is crucial for a variety of applications, including the development of advanced materials for batteries, catalysis, and as precursors for drug delivery systems. The following protocols are based on established precipitation and hydrothermal methods, offering a guide to achieving specific particle architectures.

Introduction

Nickel oxalate (NiC₂O₄·2H₂O) is a versatile precursor material whose particle morphology significantly influences the properties of the final products derived from it, such as nickel oxide (NiO) or pure nickel (Ni). Control over the size and shape of this compound particles allows for the fine-tuning of surface area, reactivity, and packing density, which are critical parameters in applications ranging from energy storage to pharmaceuticals. This document outlines several protocols to achieve distinct this compound morphologies, including rectangular parallelepipeds, nanorods, nanocubes, nanospheres, nanosheets, and dendritic structures.

Experimental Protocols

Protocol 1: Synthesis of Rectangular Parallelepiped Nanoparticles

This protocol describes a method to produce well-dispersed, rectangular parallelepiped this compound nanoparticles by reaction of a nickel hydroxide (B78521) slurry with oxalic acid.[1][2][3]

Materials:

  • Nickel(II) hydroxide (Ni(OH)₂) slurry

  • Oxalic acid (H₂C₂O₄) solution (pH adjusted to 1)

  • Deionized water

Equipment:

  • Reaction vessel

  • Stirring apparatus

  • Dropping funnel or syringe pump

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a slurry of nickel(II) hydroxide in deionized water in the reaction vessel.

  • Adjust the pH of the oxalic acid solution to 1.

  • While stirring the Ni(OH)₂ slurry, add the pH 1 oxalic acid solution dropwise at a controlled rate (e.g., 1 mL/min).[2][3]

  • Maintain the reaction temperature between 298 K and 333 K.[1][2] The particle size can be controlled by varying the temperature within this range.[1][3]

  • After the addition is complete, continue stirring for a designated period to ensure complete reaction and ripening of the precipitate.

  • Filter the resulting precipitate using a suitable filtration apparatus.

  • Wash the collected particles with deionized water to remove any unreacted precursors or byproducts.

  • Dry the particles in an oven at a suitable temperature (e.g., 40-60 °C) to obtain dry this compound dihydrate powder.

Expected Morphology: Uniform, rectangular parallelepiped particles without significant aggregation.[1][2]

Protocol 2: Surfactant-Mediated Synthesis of Nanorods, Nanocubes, and Nanospheres

This protocol utilizes reverse micelles to control the shape and size of this compound nanoparticles, yielding nanorods, nanocubes, or nanospheres depending on the surfactant and solvent used.[4][5]

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)

  • Surfactants: Cetyltrimethylammonium bromide (CTAB), Triton X-100 (TX-100), or Tergitol

  • Solvents: n-hexane or cyclohexane (B81311)

  • Deionized water

Equipment:

  • Reaction vessels (e.g., beakers or flasks)

  • Magnetic stirrer

  • Ultrasonicator (optional)

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare two separate microemulsion solutions:

    • Solution A (Nickel precursor): Dissolve the chosen surfactant (e.g., CTAB for nanorods) in the selected solvent (e.g., n-hexane). Add an aqueous solution of nickel chloride to this mixture and stir until a clear microemulsion is formed.

    • Solution B (Oxalate precursor): Prepare a second microemulsion in the same manner as Solution A, but with an aqueous solution of ammonium oxalate instead of nickel chloride.

  • Reaction: Mix Solution A and Solution B under vigorous stirring. The reaction occurs within the aqueous nanodroplets of the reverse micelles.

  • Precipitation and Aging: Allow the mixture to stir for a sufficient time (e.g., several hours) to ensure complete precipitation of this compound.

  • Separation: Break the microemulsion by adding a polar solvent like acetone (B3395972) or ethanol (B145695). This will cause the nanoparticles to precipitate out of the solution.

  • Washing: Separate the particles by centrifugation, discard the supernatant, and wash the precipitate multiple times with ethanol and deionized water to remove the surfactant and any remaining reactants.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60 °C).

Morphology Control:

  • Nanorods: Use CTAB as the surfactant with n-hexane or cyclohexane as the solvent.[4][5]

  • Nanocubes: Use Tergitol as the surfactant.[4][5]

  • Nanospheres: Use TX-100 as the surfactant.[4][5]

Protocol 3: Synthesis of Nanosheets and Nanoflakes using Catanionic Surfactants

This protocol describes a room-temperature aqueous synthesis method to produce this compound nanosheets and nanoflakes using a mixture of cationic and anionic surfactants.[6][7]

Materials:

  • Nickel salt (e.g., Nickel chloride)

  • Oxalic acid

  • Sodium dodecyl sulfate (B86663) (SDS) (anionic surfactant)

  • Cetyltrimethylammonium bromide (CTAB) (cationic surfactant)

  • Deionized water

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution containing a specific ratio of SDS and CTAB. The ratio of these surfactants is critical for controlling the final morphology.[6]

  • Dissolve the nickel salt in the catanionic surfactant solution and stir to ensure homogeneity.

  • Slowly add an aqueous solution of oxalic acid to the nickel-surfactant solution under continuous stirring.

  • Allow the reaction to proceed at room temperature for several hours to form the this compound precipitate.

  • Collect the precipitate by filtration.

  • Wash the product thoroughly with deionized water and ethanol to remove the surfactants.

  • Dry the resulting this compound nanosheets or nanoflakes in an oven at a low temperature.

Morphology Control: The morphology (nanosheets vs. nanoflakes) is controlled by altering the ratio of CTAB to SDS.[6]

Protocol 4: Ammonia (B1221849) Coordination Method for Fibrous Morphology

This method produces fibrous this compound particles by utilizing the coordinating effect of ammonia.[8][9][10]

Materials:

  • Nickel salt (e.g., Nickel chloride)

  • Ammonium oxalate or oxalic acid

  • Ammonia solution (NH₃·H₂O)

  • Deionized water

Equipment:

  • Reaction vessel with pH control

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution of the nickel salt.

  • Add ammonia solution to the nickel salt solution to form nickel-ammonia complex ions. The pH of the solution is a critical parameter and should be controlled.[9][10]

  • Separately, prepare an aqueous solution of ammonium oxalate or oxalic acid.

  • Slowly add the oxalate solution to the nickel-ammonia solution under controlled stirring.

  • The reaction temperature also plays a significant role in the formation of the fibrous morphology.[9]

  • After the reaction is complete, the fibrous precipitate is collected by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the fibrous this compound in an oven.

Expected Morphology: High-aspect-ratio, fibrous or needle-like particles.[8][9]

Data Presentation

Table 1: Summary of Synthesis Parameters and Resulting this compound Morphologies

Morphology Method Key Parameters Precursors Surfactant/Additive Typical Size Reference(s)
Rectangular Parallelepiped Precipitation from SlurryTemperature: 298-333 K, pH of H₂C₂O₄: 1Ni(OH)₂, H₂C₂O₄None~440 nm[1][2][3]
Nanorods Reverse MicelleSolvent: n-hexane/cyclohexaneNiCl₂, (NH₄)₂C₂O₄CTABAspect ratio: 5:1 - 6:1[4][5]
Nanocubes Reverse Micelle-NiCl₂, (NH₄)₂C₂O₄Tergitol~50 nm[4][5]
Nanospheres Reverse Micelle-NiCl₂, (NH₄)₂C₂O₄TX-100~5 nm[4][5]
Nanosheets/Nanoflakes Catanionic SurfactantCTAB/SDS ratioNickel Salt, Oxalic AcidCTAB and SDSN/A[6][7]
Fibrous/Needle-like Ammonia CoordinationpH, TemperatureNickel Salt, Oxalate SourceAmmoniaHigh aspect ratio[8][9][10]
Dendritic PrecipitationTemp: 60-70 °C, pH: 8.0-9.0NiCl₂, Oxalic AcidAmmoniaN/A[11]

Visualizations

Experimental_Workflow_Rectangular_Parallelepipeds cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_product Final Product NiOH2_slurry Ni(OH)₂ Slurry mixing Controlled Dropwise Addition (1 mL/min) NiOH2_slurry->mixing H2C2O4_sol H₂C₂O₄ Solution (pH 1) H2C2O4_sol->mixing stirring Stirring (298-333 K) mixing->stirring filtration Filtration stirring->filtration washing Washing filtration->washing drying Drying washing->drying product Rectangular Parallelepiped NiC₂O₄·2H₂O drying->product

Caption: Workflow for synthesizing rectangular parallelepiped this compound.

Surfactant_Morphology_Control cluster_inputs Inputs cluster_surfactants Surfactant Choice cluster_outputs Resulting Morphology precursors Nickel Salt + Oxalate Source synthesis_method Reverse Micelle Synthesis precursors->synthesis_method CTAB CTAB synthesis_method->CTAB Tergitol Tergitol synthesis_method->Tergitol TX100 TX-100 synthesis_method->TX100 nanorods Nanorods CTAB->nanorods nanocubes Nanocubes Tergitol->nanocubes nanospheres Nanospheres TX100->nanospheres

Caption: Influence of surfactant on this compound nanoparticle morphology.

References

Application Notes and Protocols: The Use of Nickel Oxalate in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs) and metal-organic frameworks (MOFs), a subclass of CPs, have garnered significant attention due to their diverse structures and potential applications in gas storage, separation, catalysis, and drug delivery. The choice of the metallic precursor is a critical factor that influences the synthesis and final properties of these materials. Nickel oxalate (B1200264) (NiC₂O₄) presents itself as a valuable precursor for the synthesis of nickel-containing coordination polymers. Its low solubility and ability to act as a source of Ni(II) ions and oxalate bridging ligands make it a versatile starting material for constructing robust frameworks.

These application notes provide an overview of the use of nickel oxalate in the synthesis of coordination polymers, with a focus on hydrothermal and solvothermal methods. Detailed experimental protocols, quantitative data on material properties, and a conceptual workflow for a key application are presented to guide researchers in this promising area.

Data Presentation

The properties of coordination polymers are intrinsically linked to their synthesis conditions and composition. Below is a summary of quantitative data for representative nickel-based coordination polymers, including those synthesized with oxalate or related precursors.

PropertyMaterialValueReference
Catalytic Performance
Apparent Rate Constant (k)Nickel(II)-cyamelurate CP0.068 ± 0.01 min⁻¹ (for 4-nitrophenol (B140041) reduction)[1]
RecyclabilityNickel(II)-cyamelurate CP>80% conversion after 8 cycles[1]
Magnetic Properties
Magnetic Susceptibility (χₘT at 300 K)[Ni(HCOO)₂(H₂O)₂]n1.26 cm³ K mol⁻¹[2]
Weiss Constant (θ)[Ni(HCOO)₂(H₂O)₂]n-63.3 K[2]
Porosity
BET Surface AreaPorous Ni(II) Coordination PolymerUp to 92 m² g⁻¹
H₂ AdsorptionPorous Ni(II) Coordination PolymerVaries with surface area and pore size[3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a 1D this compound-Based Coordination Polymer

This protocol is adapted from the synthesis of a one-dimensional this compound coordination polymer.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, prepare an aqueous solution of a nickel(II) salt and oxalic acid. The molar ratio of Ni(II) to oxalate can be varied to optimize the product formation.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Synthesis of a Nickel-Based Coordination Polymer for Catalytic Applications

This protocol is based on the synthesis of a nickel(II)-cyamelurate coordination polymer used for the catalytic reduction of 4-nitrophenol.[1]

Materials:

  • Potassium cyamelurate

  • Nickel(II) chloride (NiCl₂)

  • Deionized water

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Prepare an aqueous solution of NiCl₂ (e.g., 0.1 mol L⁻¹).

  • Adjust the pH of the NiCl₂ solution to approximately 2.

  • Add potassium cyamelurate to the acidic NiCl₂ solution.

  • Stir the mixture vigorously for 24 hours at room temperature.

  • After the reaction, filter the resulting suspension to collect the solid product.

  • Wash the collected solid thoroughly with deionized water until the pH of the filtrate is near neutral.

  • Dry the nickel(II)-cyamelurate coordination polymer in an oven at a suitable temperature.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the hydrothermal synthesis of a this compound-based coordination polymer.

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Ni_source Nickel(II) Salt Solution Mixing Mixing of Solutions Ni_source->Mixing Oxalate_source Oxalic Acid Solution Oxalate_source->Mixing Autoclave Heating in Autoclave Mixing->Autoclave Filtration Filtration Autoclave->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Coordination Polymer Drying->Final_Product

Hydrothermal synthesis workflow.
Catalytic Reduction Pathway

This diagram illustrates the proposed catalytic cycle for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) using a nickel-based coordination polymer catalyst in the presence of sodium borohydride (B1222165) (NaBH₄).

G Catalyst Ni(II)-CP Catalyst Adsorption Adsorption of Reactants Catalyst->Adsorption NP 4-Nitrophenol (4-NP) NP->Adsorption NaBH4 NaBH4 H_species Generation of Hydride Species NaBH4->H_species Reduction Reduction of Nitro Group Adsorption->Reduction On catalyst surface H_species->Reduction Desorption Desorption of Product Reduction->Desorption AP 4-Aminophenol (4-AP) Desorption->Catalyst Regeneration Desorption->AP Release

Catalytic reduction of 4-nitrophenol.

References

Application Notes and Protocols for Electrochemical Reduction of CO2 using Nickel Oxalate-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of nickel oxalate-based materials as catalysts for the electrochemical reduction of carbon dioxide (CO2). While the direct use of crystalline nickel oxalate (B1200264) as a primary catalyst for CO2 reduction is not extensively documented in peer-reviewed literature, its role as a crucial precursor for the synthesis of highly active nickel-based catalysts is well-established. These derivative catalysts have shown promise in converting CO2 into valuable products, including oxalate.

This guide offers detailed protocols for the synthesis of this compound with various morphologies and its subsequent conversion into active catalytic materials. Furthermore, it outlines the necessary procedures for electrode preparation, electrochemical cell setup, and product analysis, drawing from established methodologies for nickel-based electrocatalysts.

Catalyst Synthesis: Preparation of this compound (NiC2O4·2H2O)

This compound can be synthesized through various methods, allowing for control over particle size and morphology, which can influence the properties of the final catalyst.

Protocol 1.1: Facile Aqueous Precipitation of this compound Nanoparticles

This protocol describes a straightforward method for synthesizing this compound nanoparticles via a chemical reaction between nickel nitrate (B79036) and oxalic acid.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Oxalic acid dihydrate (H2C2O4·2H2O)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare separate solutions of nickel nitrate and oxalic acid in a suitable solvent (e.g., ethanol or water).

  • Slowly add the oxalic acid solution to the nickel nitrate solution under constant stirring.

  • A light green precipitate of this compound dihydrate will form.

  • Continue stirring for a predetermined period to ensure complete reaction and control particle growth.

  • Filter the precipitate and wash it thoroughly with deionized water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the resulting this compound powder in an oven at a low temperature (e.g., 80°C) for 24 hours.

Protocol 1.2: Synthesis of Dendritic this compound

This method produces this compound with a unique dendritic morphology, which can offer a high surface area.[1]

Materials:

  • Nickel(II) chloride (NiCl2) solution (120-180 g/L Ni content)

  • Ammonia (B1221849) solution

  • Oxalic acid solution

Procedure:

  • Start with a nickel chloride solution with a nickel content of 120-180 g/L.

  • Constantly add ammonia solution to the nickel chloride solution until the pH reaches 8.0-9.0.

  • Heat the solution to 60-70°C.

  • While stirring, continuously drip the oxalic acid solution into the heated nickel-ammonia solution.

  • Continue the addition of oxalic acid until the nickel content in the supernatant is ≤ 0.5 g/L.

  • Filter the solution to collect the precipitate.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the precipitate to obtain dendritic this compound.[1]

From Precursor to Catalyst: Thermal Decomposition

This compound is often used as a precursor to generate catalytically active nickel oxide (NiO) or metallic nickel nanoparticles.

Protocol 2.1: Thermal Decomposition to Nickel Oxide (NiO)

Procedure:

  • Place the dried this compound powder in a ceramic crucible.

  • Heat the crucible in a furnace in an air atmosphere.

  • The decomposition of this compound to nickel oxide typically occurs at temperatures around 300-400°C. The exact temperature can be optimized to control the crystallite size and surface area of the resulting NiO nanoparticles.

Electrode Preparation

The synthesized catalyst powder needs to be incorporated into an electrode for electrochemical testing.

Protocol 3.1: Preparation of a Catalyst-Coated Electrode

Materials:

  • Synthesized nickel-based catalyst powder (e.g., NiO derived from this compound)

  • Carbon support (e.g., Vulcan XC-72)

  • Nafion® solution (5 wt%)

  • Isopropyl alcohol

  • Deionized water

  • Substrate (e.g., carbon paper, glassy carbon electrode)

Procedure:

  • Prepare a catalyst ink by ultrasonically dispersing a specific amount of the catalyst powder and carbon support in a mixture of isopropyl alcohol, deionized water, and Nafion® solution. A typical ratio could be 10 mg of catalyst, 2 mg of carbon black, 780 µL of isopropanol, 200 µL of deionized water, and 20 µL of 5 wt% Nafion.

  • After achieving a homogeneous dispersion, drop-cast a specific volume of the catalyst ink onto the surface of the electrode substrate.

  • Allow the electrode to dry at room temperature or in a low-temperature oven to evaporate the solvents.

Electrochemical CO2 Reduction

The prepared electrode is then tested for its catalytic activity in an electrochemical cell.

Protocol 4.1: Electrochemical Cell Setup and Operation

Electrochemical Cell:

  • A gas-tight H-type cell with two compartments separated by a proton exchange membrane (e.g., Nafion® 117) is commonly used.

  • Working Electrode: The prepared catalyst-coated electrode.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: An Ag/AgCl electrode or a saturated calomel (B162337) electrode (SCE).

Electrolyte:

  • For the reduction of CO2 to oxalate, a non-aqueous electrolyte is typically required. A common choice is acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) containing a supporting electrolyte such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP).[2]

  • For other reduction products, an aqueous electrolyte like 0.1 M KHCO3 can be used.

Procedure:

  • Assemble the electrochemical cell with the working, counter, and reference electrodes.

  • Fill both compartments of the H-cell with the chosen electrolyte.

  • Purge the catholyte (the electrolyte in the working electrode compartment) with high-purity CO2 gas for at least 30 minutes prior to the experiment to ensure saturation.

  • Maintain a constant CO2 flow through the catholyte during the experiment.

  • Connect the electrodes to a potentiostat and perform electrochemical measurements such as linear sweep voltammetry (LSV) to determine the onset potential and chronoamperometry or controlled potential electrolysis at a fixed potential to measure the catalytic activity and product distribution over time.

Product Analysis

The products of the electrochemical reduction are analyzed to determine the Faradaic efficiency and partial current density for each product.

Protocol 5.1: Quantification of Oxalate

Procedure:

  • After electrolysis, take a sample from the catholyte.

  • Oxalate can be quantified using techniques such as ion chromatography or by precipitation with a calcium salt followed by titration.[3]

  • For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

The performance of nickel-based catalysts for the electrochemical reduction of CO2 to oxalate is summarized in the table below. It is important to note that high Faradaic efficiencies for oxalate have been reported for molecular nickel complexes rather than catalysts directly derived from solid this compound.

Catalyst SystemElectrolyteApplied Potential (V vs. ref)Faradaic Efficiency for Oxalate (%)Partial Current Density for Oxalate (mA/cm²)Reference
Macrocyclic Nickel ComplexAcetonitrile/Ionic Liquid-2.693.812.6[2]

Note: The specific reference electrode used in the original study should be consulted for precise potential comparison.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Electrochemical Testing Ni_precursor Nickel Precursor (e.g., NiCl2, Ni(NO3)2) Precipitation Precipitation Ni_precursor->Precipitation Oxalic_acid Oxalic Acid Oxalic_acid->Precipitation Ni_oxalate This compound (NiC2O4·2H2O) Precipitation->Ni_oxalate Thermal_decomp Thermal Decomposition Ni_oxalate->Thermal_decomp Active_catalyst Active Catalyst (e.g., NiO) Thermal_decomp->Active_catalyst Electrode_prep Electrode Preparation Active_catalyst->Electrode_prep Active_catalyst->Electrode_prep Electrochem_cell Electrochemical Cell Setup Electrode_prep->Electrochem_cell CO2_reduction CO2 Reduction Electrochem_cell->CO2_reduction Product_analysis Product Analysis CO2_reduction->Product_analysis

Caption: Workflow for catalyst synthesis and electrochemical testing.

Proposed Signaling Pathway for CO2 Reduction to Oxalate

CO2_reduction_pathway CO2 CO2(sol) e1 + e- CO2_radical CO2•- (adsorbed) e1->CO2_radical On Catalyst Surface dimerization Dimerization CO2_radical->dimerization CO2_radical->dimerization e2 + e- Oxalate Oxalate (C2O4^2-) dimerization->Oxalate Catalyst Catalyst Surface Catalyst->CO2_radical

Caption: Proposed pathway for CO2 reduction to oxalate.

References

Troubleshooting & Optimization

optimizing nickel oxalate precipitation parameters (pH, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nickel oxalate (B1200264) precipitation. The following sections offer detailed information on optimizing experimental parameters, particularly pH and temperature, to achieve desired product characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing nickel oxalate precipitation?

A1: The most significant factors that affect the yield, purity, particle size, and morphology of this compound are the reaction temperature and the pH of the solution.[1] Other parameters such as reactant concentration, reagent feeding rate, and stirring speed also play a role, primarily by influencing the degree of supersaturation.[1]

Q2: How does pH affect the characteristics of the this compound precipitate?

A2: The pH of the reaction solution has a profound impact on the morphology and crystal structure of the this compound precipitate. At lower pH values (e.g., 6.5), the particles tend to be granular. As the pH increases, the morphology can change to rod-like (pH 7.5) and other variations.[1][2] For nickel recovery, a pH of 5 or greater is often optimal for achieving maximum extraction efficiency.[3] In some processes, a very low pH of around 1 is used to form this compound dihydrate precipitates.[4][5] It is crucial to control pH as it can also influence the co-precipitation of impurities.

Q3: What is the effect of temperature on this compound precipitation?

A3: Temperature significantly influences both the precipitation efficiency and the morphology of the this compound particles. Increasing the temperature can lead to a higher degree of metal recovery.[3] For instance, studies have shown that temperatures between 70-80°C can achieve a maximum extraction degree of 99% for this compound.[3] The morphology of the particles also changes with temperature, with different forms observed at 25°C, 50°C, 70°C, and 90°C.[1][2] Higher temperatures can also convert this compound dihydrate to nickel oxide (NiO).[6]

Q4: My this compound precipitate is agglomerated. How can I prevent this?

A4: Agglomeration can be a common issue, especially when synthesizing nanoparticles. Higher pH values in the synthesis of nickel-based nanoparticles can sometimes lead to increased agglomeration.[7][8] To mitigate this, consider using surfactants or employing techniques like sonication during the precipitation process.[5] Additionally, controlling the rate of reagent addition and ensuring vigorous and uniform stirring can help in producing finely dispersed particles.

Q5: What is a typical experimental procedure for this compound precipitation?

A5: A general procedure involves reacting a solution of a nickel salt (e.g., nickel nitrate (B79036) or nickel chloride) with a solution of oxalic acid or a salt thereof (e.g., ammonium (B1175870) oxalate). The pH is adjusted to the desired value using an acid or a base (e.g., NaOH). The reaction is carried out at a specific temperature with constant stirring. The resulting precipitate is then filtered, washed to remove impurities, and dried. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered during this compound precipitation experiments.

Problem Potential Causes Troubleshooting Steps
Low Precipitation Yield - Sub-optimal pH. - Incorrect temperature. - Insufficient reactant concentration or excess of precipitating agent.[9] - Incomplete reaction time.- Adjust the pH to the optimal range (typically ≥ 5 for high recovery).[3] - Optimize the reaction temperature (e.g., 50-80°C).[3][9] - Ensure the correct stoichiometric ratio of reactants. An excess of oxalic acid may be needed.[3] - Increase the reaction time to ensure completion.
Undesirable Particle Morphology (e.g., irregular shapes, large agglomerates) - Non-optimal pH or temperature.[1][2] - Inadequate stirring. - High degree of supersaturation.- Systematically vary the pH and temperature to target the desired morphology based on literature data.[1][2] - Ensure consistent and vigorous stirring throughout the precipitation. - Control the rate of addition of the precipitating agent to manage supersaturation.
Impure Precipitate (presence of co-precipitated contaminants) - Incorrect pH leading to co-precipitation of other metal ions. - Inadequate washing of the precipitate. - Contaminants in the starting materials.- Adjust the pH to selectively precipitate this compound. For instance, in some systems, aluminum can be removed at a specific pH before this compound precipitation.[5] - Thoroughly wash the precipitate with deionized water until the filtrate is neutral. - Use high-purity reagents and deionized water.[10]
Inconsistent Results Batch-to-Batch - Poor control over key parameters (pH, temperature, stirring rate). - Variations in reagent concentration or addition rate. - Inconsistent aging time of the precipitate.- Implement strict control over all experimental parameters. Use a calibrated pH meter and a temperature-controlled reactor.[10] - Use calibrated pumps for reagent addition to ensure a consistent rate. - Standardize the aging time for the precipitate in the mother liquor before filtration.
Precipitate is difficult to filter - Very fine or amorphous particles.- Increase the aging time of the precipitate in the mother liquor to allow for particle growth (Ostwald ripening). - Adjusting the pH or temperature might yield larger, more crystalline particles that are easier to filter.

Data Presentation

Table 1: Effect of pH on this compound Morphology

pHObserved MorphologyReference
1.0Rectangular parallelepiped shape[4]
3-4Bright green precipitate (in NCA synthesis)[11]
6.5Granular particles[1][2]
7.5Rod-like particles[1][2]
8.5Fibrous morphology[1]
10.5Fibrous morphology[1]

Table 2: Effect of Temperature on this compound Precipitation

Temperature (°C)ObservationReference
25Specific granular/rod-like morphology[1][2]
50Altered morphology compared to 25°C[1][2]
50-55Optimal for high efficiency in some processes[9]
60Formation of bright green precipitate (in NCA synthesis)[11]
70Altered morphology, potential for high extraction[1][2][3]
80High extraction degree (up to 99%)[3]
90Distinct morphology, potential for high extraction[1][2][3]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for this compound precipitation.

  • Preparation of Reactant Solutions:

    • Prepare a solution of a nickel salt (e.g., 1 M Nickel Chloride, NiCl₂·6H₂O) in deionized water.

    • Prepare a solution of the precipitating agent (e.g., 1.5 M Oxalic Acid, H₂C₂O₄·2H₂O) in deionized water.

  • Precipitation Reaction:

    • In a temperature-controlled reaction vessel, add the nickel salt solution and begin stirring.

    • Heat the solution to the desired temperature (e.g., 60°C).[11]

    • Slowly add the oxalic acid solution to the nickel salt solution under vigorous stirring. A precipitate should form.

    • During the addition, monitor and adjust the pH of the solution to the target value (e.g., pH 3-4) by adding a pH regulator like NaOH solution.[11]

  • Aging of the Precipitate:

    • Once the addition of the precipitating agent is complete, continue stirring the suspension at the set temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to age and the particle size distribution to narrow.

  • Filtration and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel).

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts. Continue washing until the filtrate reaches a neutral pH.[11]

  • Drying:

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100°C) overnight or until a constant weight is achieved.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Precipitation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction cluster_analysis 4. Analysis prep_Ni_sol Prepare Nickel Salt Solution mix_reactants Mix Reactants in Vessel prep_Ni_sol->mix_reactants prep_oxalic_sol Prepare Oxalic Acid Solution prep_oxalic_sol->mix_reactants control_params Control Temperature & Stirring mix_reactants->control_params adjust_pH Adjust pH control_params->adjust_pH age_precipitate Age Precipitate adjust_pH->age_precipitate filter_wash Filter and Wash age_precipitate->filter_wash dry_product Dry Final Product filter_wash->dry_product analyze_product Characterize Product (XRD, SEM, etc.) dry_product->analyze_product

Caption: Workflow for this compound precipitation.

Troubleshooting_Workflow Troubleshooting Logic for this compound Precipitation start Problem with Precipitation? check_yield Is Yield Low? start->check_yield check_morphology Is Morphology Incorrect? check_yield->check_morphology No action_yield Adjust pH, Temp, or Reactant Ratio check_yield->action_yield Yes check_purity Is Purity Low? check_morphology->check_purity No action_morphology Adjust pH, Temp, or Stirring check_morphology->action_morphology Yes end Problem Solved check_purity->end No action_purity Adjust pH for Selectivity & Improve Washing check_purity->action_purity Yes action_yield->check_morphology action_morphology->check_purity action_purity->end

Caption: Troubleshooting decision tree for precipitation.

References

Technical Support Center: Controlling Nickel Oxalate Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in controlling the particle size of nickel oxalate (B1200264) during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during nickel oxalate precipitation and offers potential solutions based on established experimental findings.

Problem Potential Cause(s) Suggested Solutions
Wide Particle Size Distribution • Inhomogeneous mixing of reactants.• Uncontrolled nucleation and growth rates.• Temperature or pH fluctuations.Improve Mixing: Employ vigorous and consistent stirring throughout the reaction.• Control Reactant Addition: Use a syringe pump for gradual and controlled addition of the precipitating agent.• Optimize Temperature and pH: Maintain a constant and uniform temperature and pH throughout the synthesis.[1][2]
Particle Agglomeration • High reactant concentrations leading to rapid precipitation.• Insufficient surface charge on particles.• Ineffective stabilization.Lower Reactant Concentration: Reducing the concentration of nickel salt and oxalic acid can slow down the reaction and minimize agglomeration.[3] • Adjust pH: At lower pH values, particles may be smaller and more prone to aggregation.[4] Increasing the pH can sometimes lead to better dispersion.[4] • Use Surfactants/Additives: Introduce surfactants like PVP, CTAB, or PAA to stabilize particles and prevent them from clumping together.[5][6][7]
Inconsistent Particle Morphology (e.g., mixture of shapes) • Fluctuations in reaction parameters.• Presence of impurities.Strict Parameter Control: Ensure precise and stable control over temperature, pH, and reactant concentrations.[1][3] • Use High-Purity Reagents: Ensure all chemicals and solvents are of high purity to avoid unwanted side reactions or nucleation events.
Formation of Large Particles • High reaction temperature promoting crystal growth.• Prolonged aging time.Lower Reaction Temperature: Lower temperatures generally favor nucleation over crystal growth, leading to smaller particles.[4] • Reduce Aging Time: Shorter aging times can limit the extent of Ostwald ripening, where larger particles grow at the expense of smaller ones.
Desired Fibrous or Rod-like Morphology Not Achieved • Incorrect pH or temperature.• Absence of specific coordinating agents.Optimize pH and Temperature: Fibrous morphologies can often be achieved at higher pH (e.g., >8.5) and elevated temperatures (e.g., >70 °C).[1][2] • Ammonia (B1221849) Coordination: The use of ammonia can promote the formation of fibrous or needle-like particles.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound particle size?

A1: The most significant factors are reaction temperature, pH, reactant concentration, and the presence of surfactants or additives.[1][6] Temperature and pH, in particular, have a profound impact on the morphology and crystal structure of this compound.[1][2]

Q2: How does pH affect the particle size and morphology of this compound?

A2: pH plays a crucial role in determining the shape of this compound particles. For instance, at a pH of 6.5, granular particles may form, while at a pH of 7.5 and higher, rod-like or fibrous structures are more common.[1][2] Increasing the pH can shift the morphology from granular to needle-like.[4]

Q3: What is the effect of temperature on this compound synthesis?

A3: Temperature influences both the size and morphology. Higher temperatures can lead to the formation of more developed, fibrous particles.[1] For example, increasing the temperature from 25 °C to 90 °C can promote the formation of fibrous structures.[1][2] Conversely, lower temperatures may be necessary to obtain smaller particles.[4]

Q4: Can surfactants be used to control the particle size?

A4: Yes, surfactants are very effective in controlling both the size and shape of this compound particles.[5] For example, changing the surfactant from CTAB to TX-100 can result in a significant decrease in particle size from nanorods to nanoparticles of around 5 nm.[5][9] The choice of surfactant can also influence the morphology, leading to the formation of nanospheres, nanocubes, or nanorods.[5]

Q5: How does reactant concentration impact the final particle characteristics?

A5: Reactant concentration significantly affects the particle characteristics.[3] Higher concentrations can lead to rapid precipitation and increased agglomeration. By carefully controlling the molar ratio of nickel to oxalate ions, it is possible to regulate the particle morphology, for instance, transitioning from spherical to cubic shapes.[3]

Quantitative Data Summary

The following table summarizes the influence of various experimental parameters on the particle size and morphology of this compound, based on published research.

ParameterVariationResulting Particle Size/MorphologyReference
pH 6.5Granular particles[1][2]
7.5Rod-like particles[1][2]
8.5 - 10.5Fibrous particles[1][2]
Temperature 25 °CAgglomerated particles[1][2]
50 °CAgglomerated particles[1][2]
70 °CFibrous particles[1][2]
90 °CMore developed fibrous particles[1][2]
Surfactant CTAB (in reverse micelles)Nanorods[5]
TX-100 (in reverse micelles)~5 nm nanoparticles[5][9]
Tergitol (in reverse micelles)~50 nm nanocubes[5]
Solvent n-hexane (in reverse micelles)Nanorods (aspect ratio 5:1)[5][9]
Cyclohexane (in reverse micelles)Nanorods (aspect ratio 6:1)[5][9]

Experimental Protocols

1. Synthesis of Fibrous this compound (Ammonia Coordination Method)

This protocol is adapted from a method demonstrated to produce fibrous this compound particles.[1]

  • Materials: Nickel-ammonia solution, ammonium (B1175870) oxalate solution.

  • Procedure:

    • Prepare a nickel-ammonia stock solution.

    • Prepare an ammonium oxalate stock solution.

    • Set the reaction temperature to 70-90 °C.[1]

    • Adjust the pH of the initial solutions to be above 8.5.[1]

    • Simultaneously add the nickel-ammonia and ammonium oxalate solutions into a reaction vessel with controlled stirring.

    • Allow the reaction to proceed for a set amount of time to allow for the formation and growth of fibrous particles.

    • Collect the precipitate by filtration, wash with deionized water and ethanol, and dry.

2. Synthesis of this compound Nanoparticles (Reverse Micelle Method)

This protocol is based on a method for synthesizing this compound nanoparticles with controlled size and shape using reverse micelles.[5]

  • Materials: Nickel salt (e.g., nickel chloride), oxalic acid, surfactant (e.g., CTAB, TX-100), and a nonpolar solvent (e.g., n-hexane, cyclohexane).

  • Procedure:

    • Prepare two separate reverse micelle solutions.

      • Solution A: Dissolve the nickel salt in a minimal amount of water and disperse it in the nonpolar solvent with the surfactant to form a clear microemulsion.

      • Solution B: Dissolve oxalic acid in a minimal amount of water and disperse it in the nonpolar solvent with the same surfactant to form a clear microemulsion.

    • Mix Solution A and Solution B with vigorous stirring.

    • The reaction occurs within the aqueous cores of the colliding micelles.

    • Allow the reaction to proceed for a sufficient time.

    • Break the microemulsion by adding a polar solvent like acetone (B3395972) or ethanol.

    • Collect the precipitated this compound nanoparticles by centrifugation or filtration.

    • Wash the nanoparticles with a suitable solvent to remove residual surfactant and dry under vacuum.

Visualizations

Particle_Size_Control_Workflow cluster_params Experimental Parameters cluster_process Precipitation Process cluster_output Particle Characteristics Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Influences Growth Crystal Growth Rate Temp->Growth Influences pH pH pH->Nucleation Influences Morphology Morphology (Fibrous, Rod, Sphere, etc.) pH->Morphology Strongly Influences Concentration Reactant Concentration Concentration->Nucleation Influences Aggregation Aggregation Concentration->Aggregation Influences Surfactant Surfactant/Additive Surfactant->Growth Controls Surfactant->Aggregation Reduces Solvent Solvent Solvent->Morphology Influences Size Particle Size Nucleation->Size Distribution Size Distribution Nucleation->Distribution Growth->Size Growth->Morphology Aggregation->Size Aggregation->Distribution Troubleshooting_Flowchart Start Start: Uncontrolled Particle Size Problem What is the primary issue? Start->Problem WideDist Wide Size Distribution Problem->WideDist Distribution Agglom Particle Agglomeration Problem->Agglom Agglomeration WrongMorph Incorrect Morphology Problem->WrongMorph Morphology TooLarge Particles Too Large Problem->TooLarge Size Sol_WideDist Improve Mixing Control Reactant Addition WideDist->Sol_WideDist Sol_Agglom Lower Concentration Adjust pH Add Surfactant Agglom->Sol_Agglom Sol_WrongMorph Optimize pH & Temperature Use Coordinating Agents WrongMorph->Sol_WrongMorph Sol_TooLarge Lower Temperature Reduce Aging Time TooLarge->Sol_TooLarge End Achieved: Controlled Particle Size Sol_WideDist->End Sol_Agglom->End Sol_WrongMorph->End Sol_TooLarge->End

References

Technical Support Center: Synthesis and Purification of Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized nickel oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing nickel oxalate?

A1: this compound is typically synthesized via precipitation reactions. The most common methods involve reacting a soluble nickel salt, such as nickel(II) sulfate (B86663) (NiSO₄) or nickel(II) chloride (NiCl₂), with an oxalate source like oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) in an aqueous solution.[1] The resulting this compound dihydrate (NiC₂O₄·2H₂O), a light green solid, precipitates out of the solution and can be collected by filtration.[1]

Q2: What are the key parameters influencing the purity of this compound during synthesis?

A2: The purity of this compound is significantly influenced by several parameters, including:

  • pH: The pH of the reaction mixture affects the solubility of this compound and the potential co-precipitation of impurities. For instance, in a study on nickel recovery, the extraction efficiency of this compound was observed to increase as the pH was raised from 1 to 5.[2] In another study synthesizing this compound from a spent catalyst, optimum conditions were achieved at a pH of 1, resulting in a product with 96.06% nickel purity.[3]

  • Temperature: Temperature influences the reaction kinetics and the crystal morphology of the precipitate.

  • Precursor Concentration: The concentration of the nickel salt and oxalic acid solutions can impact the particle size and purity of the final product.

  • Stirring Rate: Adequate stirring is crucial for ensuring a homogeneous reaction mixture and promoting the formation of uniform crystals.

Q3: What are common impurities in synthesized this compound and how can they be removed?

A3: Common impurities can include unreacted starting materials, co-precipitated metal ions (e.g., iron if present in the nickel salt), and other salts. Purification can be achieved through:

  • Washing: The this compound precipitate should be thoroughly washed to remove soluble impurities. Common washing solvents include deionized water, ethanol (B145695), and acetone (B3395972).[4] Washing with ethanol can help reduce agglomeration of the particles.[4]

  • Recrystallization: This is a powerful technique for purifying solid compounds. It involves dissolving the impure this compound in a suitable solvent at an elevated temperature and then allowing it to slowly cool, during which purer crystals will form.

  • Two-Stage Precipitation: In cases where specific metal impurities like iron are present, a two-stage precipitation process can be employed. The pH of the solution can be first adjusted to precipitate the impurity (e.g., iron hydroxide) before proceeding to precipitate the this compound at a different pH.[5]

Q4: How does the choice of washing solvent affect the purity of this compound?

A4: The choice of washing solvent is critical for removing residual soluble impurities from the surface of the this compound crystals. Deionized water is effective for removing most water-soluble salts. Organic solvents like ethanol and acetone are useful for washing the precipitate as they can help in removing organic residues and are more volatile, which facilitates drying of the final product.[4] Using ethanol as a washing solvent has been noted to reduce the agglomeration of this compound particles.[4]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Yield 1. Incomplete precipitation due to incorrect pH. 2. Product loss during filtration and washing. 3. Insufficient reaction time.1. Optimize the pH of the reaction mixture. The optimal pH can vary depending on the specific precursors used. 2. Ensure careful handling of the precipitate during transfer and washing. Minimize the amount of washing solvent used while ensuring adequate purification. 3. Monitor the reaction progress to ensure it has gone to completion before filtration.
Off-Color Precipitate (e.g., brownish or yellowish tint) 1. Presence of impurities in the starting materials, particularly iron.[6] 2. Co-precipitation of other metal hydroxides or oxalates.1. Use high-purity starting materials. If iron contamination is suspected, consider a two-stage precipitation process where iron is removed at a specific pH before precipitating this compound.[5] 2. Carefully control the pH of the precipitation to selectively precipitate this compound.
Agglomerated or Non-uniform Particles 1. High precursor concentration. 2. Inadequate stirring. 3. Improper washing and drying procedure.1. Adjust the concentration of the nickel salt and oxalic acid solutions. 2. Ensure vigorous and consistent stirring throughout the precipitation process. 3. Wash the precipitate with a solvent like ethanol to reduce agglomeration.[4] Employ controlled drying conditions. The use of surfactants or capping agents like polyacrylic acid (PAA) can also help in controlling particle morphology and preventing agglomeration.[7]
Inconsistent Crystal Morphology 1. Fluctuations in reaction temperature. 2. Variations in the rate of addition of reactants. 3. Presence of contaminants that interfere with crystal growth.1. Maintain a constant and controlled temperature throughout the synthesis. 2. Add the precipitating agent slowly and at a constant rate with efficient stirring. 3. Ensure the purity of all reagents and solvents.

Quantitative Data on this compound Purity

The following table summarizes some reported purity and recovery data for this compound under different experimental conditions. It is important to note that the starting materials and objectives of these studies vary, which can influence the results.

Parameter Varied Starting Material Conditions Reported Purity/Recovery Reference
pHSpent Catalyst (Ni/γ-Al₂O₃)pH 1, 24-hour precipitation96.06% Ni purity[3]
pHWaste SolutionpH 1 to 5Nickel extraction efficiency increased from 62% to 70.3%[2]
PurificationSpent Methanation CatalystLeaching with H₂SO₄ followed by precipitation with H₂C₂O₄97.29% Ni content in the product[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nickel(II) Sulfate and Oxalic Acid

This protocol is a general guideline for the precipitation of this compound.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Acetone (optional, for washing)

Procedure:

  • Prepare a solution of nickel(II) sulfate by dissolving a calculated amount in deionized water.

  • Prepare a stoichiometric equivalent solution of oxalic acid in deionized water.

  • Slowly add the oxalic acid solution to the nickel sulfate solution while stirring vigorously.

  • A light green precipitate of this compound dihydrate will form.[1]

  • Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Optionally, wash the precipitate with acetone to aid in drying.[4]

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Synthesis of this compound from Nickel(II) Chloride and Oxalic Acid

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (optional, for washing)

Procedure:

  • Dissolve a specific amount of nickel(II) chloride hexahydrate in deionized water.

  • In a separate beaker, dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water.

  • Slowly add the oxalic acid solution to the nickel chloride solution under constant stirring.

  • A green precipitate of this compound will form.

  • Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) with continuous stirring.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water multiple times.

  • Perform a final wash with ethanol to reduce particle agglomeration and facilitate drying.[4]

  • Dry the product in an oven at a controlled temperature (e.g., 70°C).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Prepare Precursor Solutions (e.g., NiSO₄ and H₂C₂O₄) mix Mix Solutions (Controlled addition with stirring) start->mix 1 precipitate Precipitation of NiC₂O₄·2H₂O mix->precipitate 2 filter Filter Precipitate precipitate->filter 3 wash Wash with Deionized Water filter->wash 4 wash_solvent Wash with Organic Solvent (e.g., Ethanol/Acetone) wash->wash_solvent 5 dry Dry the Final Product wash_solvent->dry 6 end Pure this compound dry->end 7

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_color Off-Color Precipitate cluster_morphology Particle Agglomeration start Problem Identified in This compound Synthesis check_ph Check and Adjust pH start->check_ph check_time Increase Reaction Time start->check_time careful_handling Improve Filtration/Washing Technique start->careful_handling check_reagents Verify Reagent Purity start->check_reagents two_stage_precip Implement Two-Stage Precipitation start->two_stage_precip adjust_conc Lower Precursor Concentration start->adjust_conc improve_stirring Enhance Stirring start->improve_stirring use_additive Use Additives (e.g., PAA) start->use_additive

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of Nickel Oxalate with Controlled Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxalate (B1200264). The focus is on controlling the material's morphology through the use of surfactants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the role of surfactants in controlling nickel oxalate morphology?

A1: Surfactants act as capping agents or structure-directing agents during the nucleation and growth of this compound crystals. They can selectively adsorb onto specific crystal faces, promoting or inhibiting growth in certain directions, which ultimately determines the final shape and size of the particles. The type of surfactant (anionic, cationic, or non-ionic) and its concentration are critical parameters.[1][2]

Q2: My synthesis is yielding irregular and polydisperse particles. What are the likely causes and how can I fix this?

A2: Irregular and polydisperse particles often result from uncontrolled nucleation and growth. Here are some common causes and solutions:

  • Inadequate Surfactant Concentration: The surfactant concentration might be too low to effectively control crystal growth. Try systematically increasing the surfactant concentration.

  • Mixing Protocol: The rate and method of mixing precursors can significantly impact nucleation. Ensure a controlled and reproducible mixing process.[3]

  • Temperature and pH Fluctuations: Inconsistent temperature and pH can lead to variations in solubility and reaction rates. Maintain stable temperature and pH throughout the experiment.[4]

  • Impure Reagents: Impurities can act as nucleation sites, leading to uncontrolled precipitation. Use high-purity reagents.

Q3: I am observing the formation of nanorods, but I want to synthesize nanoparticles. What experimental parameters should I adjust?

A3: To shift the morphology from nanorods to nanoparticles, you can try the following:

  • Change the Surfactant: The choice of surfactant has a profound effect on the final morphology. For instance, changing the surfactant from the cationic cetyltrimethylammonium bromide (CTAB) to the non-ionic Triton X-100 (TX-100) has been shown to result in the formation of nanoparticles instead of nanorods.[5][6][7] This is because the larger headgroup of TX-100 can create a greater barrier to interdroplet exchange in reverse micelle systems, leading to smaller particles.[5][6][7]

  • Modify the Solvent: The solvent can also influence the aspect ratio of the nanostructures.

Q4: How can I synthesize this compound nanocubes?

A4: The formation of nanocubes can be achieved by using specific non-ionic surfactants. For example, using Tergitol as the surfactant in a reverse micelle synthesis has been reported to produce nanocubes with dimensions of approximately 50 nm.[5][6][7]

Q5: Is it possible to create hierarchical or complex this compound structures?

A5: Yes, hierarchical superstructures, such as those assembled from 1D nanorods, can be synthesized. This is typically achieved by using a mixed solvent system and an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS).[8]

Quantitative Data Summary

The following tables summarize the influence of different surfactants on the morphology and size of this compound particles as reported in the literature.

Table 1: Effect of Surfactant Type on this compound Morphology

Surfactant TypeSurfactant UsedResulting MorphologyParticle Size/DimensionsReference
CationicCTAB (Cetyltrimethylammonium bromide)NanorodsAspect ratio ~5:1[5][6][7]
AnionicSDS (Sodium dodecyl sulfate)Hierarchical superstructures from nanorods-[8]
Anionic PolymerPAA (Polyacrylic acid)Surface modification, dispersion stabilization-[9]
Non-ionicTX-100 (Triton X-100)Nanoparticles~5 nm[5][6][7]
Non-ionicTergitolNanocubes~50 nm[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanorods, Nanoparticles, and Nanocubes via Reverse Micelle Method

This protocol is adapted from the work of Vaidya et al. and allows for the synthesis of different morphologies by varying the surfactant.[5][6][7]

Materials:

  • Nickel Chloride Hexahydrate (NiCl₂·6H₂O)

  • Ammonium (B1175870) Oxalate

  • CTAB (for nanorods), TX-100 (for nanoparticles), or Tergitol (for nanocubes)

  • n-Hexane (solvent)

  • Absolute Ethanol (B145695)

  • Deionized Water

Procedure:

  • Prepare Microemulsion 1: Dissolve a specific amount of the chosen surfactant (e.g., CTAB) in n-hexane. To this, add an aqueous solution of nickel chloride. Stir vigorously until a clear microemulsion is formed.

  • Prepare Microemulsion 2: In a separate flask, dissolve the same amount of the surfactant in n-hexane. Add an aqueous solution of ammonium oxalate and stir until a clear microemulsion forms.

  • Mixing and Reaction: Mix the two microemulsions under constant stirring. The reaction is typically instantaneous, leading to the precipitation of this compound within the reverse micelles.

  • Particle Recovery: Centrifuge the resulting suspension to separate the this compound precipitate.

  • Washing: Wash the precipitate multiple times with absolute ethanol and deionized water to remove the surfactant and any unreacted precursors.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).

Protocol 2: Synthesis of Hierarchical this compound Superstructures

This protocol is based on the method described for creating complex structures using an anionic surfactant.[8]

Materials:

  • Nickel Salt (e.g., Nickel Chloride or Nickel Nitrate)

  • Oxalic Acid

  • Sodium Dodecyl Sulfate (SDS)

  • Mixed Solvent (e.g., water and ethanol)

Procedure:

  • Prepare Precursor Solution: Dissolve the nickel salt in the mixed solvent.

  • Prepare Precipitant Solution: Dissolve oxalic acid and SDS in the same mixed solvent system.

  • Precipitation: Add the nickel salt solution to the oxalic acid/SDS solution under vigorous stirring.

  • Aging: Allow the resulting suspension to age for a specific period to facilitate the self-assembly of the hierarchical structures.

  • Washing and Drying: Collect the precipitate by filtration or centrifugation, wash thoroughly with deionized water and ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_surfactant Surfactant Choice cluster_process Synthesis Process cluster_morphology Resulting Morphology Ni_precursor Nickel Precursor (e.g., NiCl₂) Mixing Microemulsion Formation & Mixing Ni_precursor->Mixing Oxalate_precursor Oxalate Precursor (e.g., (NH₄)₂C₂O₄) Oxalate_precursor->Mixing Solvent Solvent (e.g., n-Hexane) Solvent->Mixing CTAB CTAB (Cationic) CTAB->Mixing TX100 TX-100 (Non-ionic) TX100->Mixing Tergitol Tergitol (Non-ionic) Tergitol->Mixing SDS SDS (Anionic) SDS->Mixing Precipitation Precipitation Mixing->Precipitation Washing Washing & Drying Precipitation->Washing Nanorods Nanorods Washing->Nanorods with CTAB Nanoparticles Nanoparticles Washing->Nanoparticles with TX-100 Nanocubes Nanocubes Washing->Nanocubes with Tergitol Hierarchical Hierarchical Structures Washing->Hierarchical with SDS

Caption: Experimental workflow for the synthesis of this compound with different morphologies controlled by the choice of surfactant.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Undesired Morphology (e.g., Irregular Particles) Cause1 Incorrect Surfactant Concentration Problem->Cause1 Cause2 Inconsistent Temperature/pH Problem->Cause2 Cause3 Improper Mixing Problem->Cause3 Cause4 Wrong Surfactant Type for Target Shape Problem->Cause4 Solution1 Optimize Surfactant Concentration Cause1->Solution1 Solution2 Stabilize Reaction Conditions Cause2->Solution2 Solution3 Standardize Mixing Protocol Cause3->Solution3 Solution4 Select Appropriate Surfactant Cause4->Solution4

Caption: A troubleshooting flowchart for addressing issues with undesired this compound morphology during synthesis.

References

Technical Support Center: Thermal Decomposition of Nickel Oxalate for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale thermal decomposition of nickel oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental process of thermal decomposition of nickel oxalate?

The thermal decomposition of this compound (NiC₂O₄·2H₂O) is a process where heat is applied to the compound, causing it to break down into simpler substances. The process typically occurs in two main stages:

  • Dehydration: The removal of water of crystallization to form anhydrous this compound (NiC₂O₄). This is an endothermic process that usually occurs at temperatures around 200-241.1°C[1][2]. It's important to note that sometimes residual water may remain trapped in the pores of the this compound and is only released during the decomposition of the oxalate itself[3].

  • Decomposition: The breakdown of anhydrous this compound into nickel (Ni) and carbon dioxide (CO₂). This is the primary reaction of interest and its efficiency and the characteristics of the final nickel product are highly dependent on the process parameters.

Q2: What are the expected products of the thermal decomposition?

The primary desired product is metallic nickel powder. However, the composition of the final product is highly sensitive to the decomposition atmosphere.

  • In an inert or reducing atmosphere (e.g., nitrogen, argon, hydrogen, carbon dioxide): The main product is metallic nickel (Ni)[4]. The presence of a small amount of hydrogen (e.g., 5% in argon) can help in producing high-purity elemental nickel powder with low residual oxygen content.

  • In an oxidizing atmosphere (e.g., air): The primary product will be nickel oxide (NiO)[3].

Q3: What are the key factors influencing the characteristics of the final nickel powder at a large scale?

Several factors critically influence the properties of the nickel powder, such as particle size, morphology, and purity:

  • Temperature: Higher decomposition temperatures generally lead to larger crystallite sizes[3].

  • Atmosphere: The composition of the gas atmosphere determines whether metallic nickel or nickel oxide is formed and influences the final purity.

  • Heating Rate: Rapid heating rates can lead to finer particles.

  • Additives: The presence of small amounts of certain elements can inhibit grain growth, resulting in a smaller particle size.

  • Precursor Morphology: The shape and size of the initial this compound particles can influence the morphology of the final nickel powder.

Troubleshooting Guides

Issue 1: The final product is a black or greenish powder instead of metallic gray nickel.

Q: Why is my final product not the expected metallic nickel?

A: This is a common issue and almost always points to the presence of oxygen in your reactor, leading to the formation of nickel oxide (NiO), which is typically black or green.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Air leak in the reactor system. At large scales, ensuring a perfectly sealed system is critical. Perform a leak test on your reactor and all gas connections before starting the decomposition process.
Insufficient purging of the reactor. Before heating, thoroughly purge the reactor with a high flow rate of the inert or reducing gas for an extended period to ensure all residual air is removed.
Contaminated gas supply. Ensure the purity of your inert or reducing gas supply. Use high-purity gases and consider installing an in-line oxygen trap for critical applications.
Decomposition of residual water. Incomplete dehydration of the this compound precursor can release water vapor at higher temperatures, which can then react to form nickel oxide. Ensure a distinct and complete dehydration step at a lower temperature before proceeding to the higher decomposition temperature.

A troubleshooting workflow for this issue is presented below:

G start Problem: Final product is black/green powder (likely NiO) check_leaks Perform a leak test on the reactor and gas lines. start->check_leaks check_purge Review and optimize the gas purging protocol (time and flow rate). check_leaks->check_purge No Leak solution_leaks Solution: Repair leaks and re-run the experiment. check_leaks->solution_leaks Leak Found check_gas Verify the purity of the inert/reducing gas supply. check_purge->check_gas Protocol OK solution_purge Solution: Implement a more rigorous purging procedure. check_purge->solution_purge Improvement Needed check_dehydration Ensure a complete dehydration step before decomposition. check_gas->check_dehydration Gas is Pure solution_gas Solution: Use higher purity gas and/or an oxygen trap. check_gas->solution_gas Contamination Found solution_dehydration Solution: Introduce a distinct low-temperature dehydration hold. check_dehydration->solution_dehydration

Troubleshooting workflow for nickel oxide formation.
Issue 2: The resulting nickel powder particles are too large or have agglomerated.

Q: How can I control the particle size and prevent sintering at a large scale?

A: Particle growth and agglomeration (sintering) are significant challenges in large-scale production due to the prolonged exposure to high temperatures.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excessively high decomposition temperature. While a high temperature ensures complete decomposition, it also promotes particle growth. Determine the minimum temperature required for complete decomposition and operate as close to that as possible.
Long residence time at high temperature. Minimize the time the nickel powder spends in the high-temperature zone of the reactor once the decomposition is complete. For continuous reactors like rotary kilns, this can be controlled by adjusting the rotation speed and inclination angle.
Lack of grain growth inhibitors. The addition of small amounts of certain compounds can significantly inhibit particle size growth. Consider co-precipitating the this compound with a small amount of a grain growth inhibitor like magnesium, or salts of alkaline-earth or alkali metals[5].
High particle density in the reactor. In batch reactors, a high density of powder can promote sintering. For fluidized bed reactors, ensure proper fluidization to minimize particle-particle contact time at high temperatures.
Issue 3: The decomposition reaction is incomplete.

Q: What should I do if I find unreacted this compound in my final product?

A: Incomplete decomposition can be a result of inadequate heat transfer or insufficient residence time, which are common issues when scaling up.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient temperature in the core of the powder bed. In large-scale batch or continuous reactors, ensuring uniform heating is crucial. For rotary kilns, optimizing the rotation speed and using lifters can improve material mixing and heat transfer. For static bed reactors, consider a shallower bed of precursor material.
Residence time is too short. The this compound needs to be held at the decomposition temperature for a sufficient duration. Increase the residence time by slowing down the feed rate or adjusting the parameters of your continuous reactor (e.g., reducing the inclination of a rotary kiln).
High gas flow rate cooling the material. While a high gas flow is good for purging, an excessively high flow during decomposition can cool the material. Optimize the gas flow rate to be sufficient for removing gaseous byproducts without significantly impacting the material temperature.
Issue 4: The final nickel powder is pyrophoric (ignites spontaneously in air).

Q: How do I safely handle the pyrophoric nickel powder produced?

A: Finely divided nickel powder, especially with high surface area, can be pyrophoric. This is a significant safety concern, particularly for large quantities. The solution is to passivate the powder.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High surface area of the nickel powder. This is an inherent property of finely divided powders. The issue is not to prevent it, but to manage it through passivation.
Sudden exposure to air. Never expose the freshly produced, hot nickel powder directly to air.
Passivation Procedure After the decomposition is complete and the powder has cooled down under an inert atmosphere, a controlled passivation step is necessary. This involves introducing a very small and controlled amount of oxygen into the inert gas stream. This forms a very thin, stable oxide layer on the surface of the nickel particles, which prevents them from igniting upon exposure to air. The oxygen concentration is typically very low (e.g., 0.5-2%) and is introduced gradually. A patent describes heating the powder in a mildly oxidizing atmosphere at a temperature below 100°C to render it non-pyrophoric[5].

Data Presentation

Table 1: Influence of Atmosphere and Temperature on Final Product

AtmosphereTemperature Range (°C)Primary ProductReference
Air~400Nickel Oxide (NiO)[3]
Vacuum> 400Metallic Nickel (Ni) with some surface NiO and carbon[1][2]
Carbon Dioxide450 - 850Substantially pure Nickel (Ni)[5]
5% H₂ in Argon475 - 745High-purity elemental Nickel (Ni)

Table 2: Effect of Additives on Nickel Particle Size

Additive (Grain Growth Inhibitor)Effect on Particle SizeReference
Magnesium (co-precipitated)Markedly restrains particle growth, leading to smaller particle sizes.[5]
Alkaline-earth metals (e.g., Ca, Sr, Ba)Inhibit particle grain growth.[5]
Alkali metals (e.g., Li, Na, K)Inhibit particle grain growth.[5]

Experimental Protocols

Protocol 1: Large-Scale Production of Nickel Powder using a Rotary Kiln

This protocol outlines a general procedure for the continuous thermal decomposition of this compound in a rotary kiln.

  • Precursor Preparation:

    • Synthesize this compound dihydrate via precipitation from aqueous solutions of a nickel salt (e.g., nickel nitrate) and oxalic acid.

    • If particle size control is critical, co-precipitate with a grain growth inhibitor as described in Table 2.

    • Thoroughly dry the this compound precursor to remove excess water.

  • Reactor Setup and Purging:

    • Use an indirectly heated rotary kiln to ensure no contamination from combustion gases.

    • Ensure all seals on the kiln are airtight.

    • Before introducing the precursor, heat the kiln to the desired dehydration temperature (e.g., 250°C) while purging with a high flow of high-purity inert gas (e.g., nitrogen or carbon dioxide).

  • Dehydration and Decomposition:

    • Continuously feed the dried this compound precursor into the rotary kiln.

    • The initial section of the kiln should be maintained at the dehydration temperature.

    • The main section of the kiln should be at the target decomposition temperature (e.g., 450-850°C in a CO₂ atmosphere[5]).

    • Control the rotation speed and inclination of the kiln to achieve the desired residence time for complete decomposition.

  • Cooling and Passivation:

    • The product end of the kiln should be a cooling zone where the nickel powder is cooled to below 100°C under the same inert atmosphere.

    • Introduce a controlled, low concentration of an oxidizing gas (e.g., 1% oxygen in nitrogen) into the cooling zone to passivate the pyrophoric powder.

    • Alternatively, the powder can be cooled completely under an inert atmosphere and then transferred to a separate passivation unit.

  • Product Collection:

    • Collect the final, passivated nickel powder in a sealed container, purged with an inert gas.

Visualization

G cluster_0 Precursor Preparation cluster_1 Thermal Decomposition cluster_2 Post-Processing precip Precipitation of This compound drying Drying of Precursor precip->drying dehydration Dehydration (e.g., 250°C) drying->dehydration decomposition Decomposition (e.g., 450-850°C) dehydration->decomposition cooling Cooling under Inert Atmosphere decomposition->cooling passivation Passivation (<100°C) cooling->passivation collection Product Collection passivation->collection

Experimental workflow for large-scale nickel powder production.

References

Technical Support Center: Troubleshooting Impurities in Nickel Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel oxalate (B1200264) precipitation from leach solutions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common impurities found in nickel oxalate precipitates and where do they originate?

Common impurities in this compound precipitates typically originate from the initial leach solution. The composition of this solution depends on the source material, such as laterite ores, spent catalysts, or recycled batteries.[1][2][3] The most frequently encountered impurities include:

  • Cobalt (Co): Chemically very similar to nickel, making it difficult to separate.[2]

  • Iron (Fe): Often a major component in ore-based leach solutions.[1]

  • Manganese (Mn): Commonly present in battery recycling leachates.[2][4]

  • Aluminum (Al): Can be present from various source materials, like spent catalysts.[5][6]

  • Magnesium (Mg): Another common element in laterite ores.[1]

  • Copper (Cu), Zinc (Zn), and Chromium (Cr): These can also be present depending on the source of the leach solution.[1][6][7]

FAQ 2: How does pH affect the purity of my this compound precipitate?

The pH of the solution is a critical parameter that significantly influences the selective precipitation of this compound and the co-precipitation of impurities. Different metal oxalates and hydroxides have varying solubilities at different pH levels.

Generally, a lower pH (acidic conditions) is favored for precipitating this compound while keeping some other metal ions in solution. For instance, iron and aluminum can be removed as hydroxides at a higher pH before proceeding with this compound precipitation at a lower pH.[1][5] However, the optimal pH can vary depending on the specific composition of the leach solution. Studies have shown that nickel precipitation efficiency increases with pH, but so does the risk of co-precipitating other metals.[7][8] For example, a study on spent catalyst utilization found optimal conditions for this compound precipitation at a pH of 1 after first removing aluminum contaminants at pH 6.[5]

FAQ 3: My this compound precipitate is contaminated with cobalt. How can I minimize this?

Cobalt is notoriously difficult to separate from nickel due to their similar chemical properties and ionic radii, which can lead to the formation of nickel-cobalt (B8461503) oxalate solid solutions. Several strategies can be employed to reduce cobalt co-precipitation:

  • pH Optimization: While challenging, slight differences in the precipitation pH for nickel and cobalt oxalates can be exploited. Cobalt recovery can be high across a range of acidic pH values, making selective precipitation by pH alone difficult.[9]

  • Solvent Extraction: For high-purity requirements, a solvent extraction step prior to precipitation may be necessary to separate nickel and cobalt in the leach solution.[10][11]

  • Fractional Precipitation: This involves carefully controlling the addition of the oxalate precipitant and adjusting the pH in stages to try and selectively precipitate one metal before the other, although this has limitations with nickel and cobalt.

FAQ 4: What is the impact of temperature on the purity of the precipitate?

Temperature affects both the reaction kinetics and the solubility of metal oxalates. An increase in temperature can lead to a faster precipitation rate.[1] However, the effect on purity can be complex. For instance, in one study, increasing the temperature from 30°C to 60°C significantly increased nickel recovery, but a further increase to 90°C led to a decrease, possibly due to faster precipitation of this compound that could entrap more impurities.[12] The optimal temperature often needs to be determined empirically for a given leach solution, with studies suggesting ranges from ambient to around 90°C.[1][2]

Troubleshooting Guides

Problem 1: High levels of iron and/or aluminum contamination in the final this compound product.
  • Question: Why is my this compound precipitate contaminated with iron and aluminum, and how can I remove them?

  • Answer: Iron and aluminum are common contaminants from leach solutions, especially those derived from laterite ores.[1][13] They can co-precipitate with this compound if not removed beforehand. A two-step precipitation process is an effective method to address this.

    Troubleshooting Workflow:

    start Start: High Fe/Al Impurity check_ph Initial Leach Solution pH? start->check_ph step1_precip Step 1: Adjust pH to 4.0-6.0 with NaOH or Na2CO3 check_ph->step1_precip pH is acidic filtration1 Filter to Remove Fe/Al Hydroxides step1_precip->filtration1 filtrate_check Analyze Filtrate for Residual Fe/Al filtration1->filtrate_check filtrate_check->step1_precip Fe/Al still high step2_precip Step 2: Adjust Filtrate pH to 1.0-2.5 Add Oxalic Acid filtrate_check->step2_precip Fe/Al are low filtration2 Filter and Wash This compound Precipitate step2_precip->filtration2 end End: High-Purity NiC2O4 filtration2->end

    Caption: Workflow for removing iron and aluminum impurities.

    Detailed Protocol: See "Experimental Protocol 1: Two-Step Precipitation for Iron and Aluminum Removal".

Problem 2: The presence of complexing agents in the leach solution is inhibiting this compound precipitation.
  • Question: My leach solution (e.g., from electroless plating) contains complexing agents, and I am getting low yields of this compound. What should I do?

  • Answer: Complexing agents like EDTA, glycine, and citrate (B86180) can form stable complexes with nickel ions, preventing them from precipitating as oxalate.[14] Overcoming this requires adjusting the chemical equilibrium.

    Logical Relationship Diagram:

    leach_solution Leach Solution with Ni-Complexing Agent strong_complex Strong Ni-Ligand Complex [Ni(L)n]2+ leach_solution->strong_complex intervention Intervention Strategies leach_solution->intervention low_yield Low NiC2O4 Yield strong_complex->low_yield acidify Acidify Solution (e.g., to pH 1-2) intervention->acidify excess_oxalate Increase Oxalic Acid Concentration intervention->excess_oxalate high_yield High NiC2O4 Yield acidify->high_yield excess_oxalate->high_yield

    Caption: Strategies to overcome complexing agent interference.

    Explanation:

    • Acidification: Lowering the pH to 1-2 can protonate the complexing agents, reducing their ability to bind with nickel and freeing up Ni²⁺ ions to react with oxalate.[14]

    • Increased Precipitant Concentration: Using a stoichiometric excess of oxalic acid can shift the equilibrium towards the formation of the less soluble this compound.[14]

Data Presentation

Table 1: Effect of pH on Nickel and Cobalt Recovery

pHNickel Recovery (%)Cobalt Recovery (%)Source
16293[7]
2.5~60~96[9]
366.593[7]
570.393[7]
7.586.1 (from single metal solution)>99 (from single metal solution)[9]

Table 2: Influence of Process Parameters on Nickel Recovery from a Leach Solution Containing Complexing Agents

ParameterConditionResidual Nickel (g/L)Source
pH Adjustment Acidified to pH 1.0 with H₂SO₄1.5[14]
Acid Type Acidified to pH 1.0 with Phosphoric Acid0.05[14]

Experimental Protocols

Experimental Protocol 1: Two-Step Precipitation for Iron and Aluminum Removal

This protocol is designed to remove iron and aluminum impurities prior to this compound precipitation.

Materials:

  • Nickel-containing leach solution

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Oxalic acid (H₂C₂O₄) solution (e.g., 0.5 M)

  • pH meter

  • Stir plate and stir bar

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)

  • Beakers and graduated cylinders

Procedure:

  • Step 1: Iron and Aluminum Precipitation a. Place a known volume of the leach solution in a beaker and begin stirring. b. Slowly add the NaOH or Na₂CO₃ solution dropwise to raise the pH. Monitor the pH continuously. c. Adjust the pH to a range of 4.0 to 6.0. A precipitate of iron and aluminum hydroxides will form.[1][5] d. Continue stirring for 30-60 minutes to allow for complete precipitation. e. Filter the solution to separate the solid hydroxide impurities from the nickel-rich filtrate. f. Wash the precipitate with deionized water to recover any entrained nickel solution and combine the wash water with the filtrate.

  • Step 2: this compound Precipitation a. Transfer the filtrate to a clean beaker and begin stirring. b. If necessary, adjust the pH down to the optimal range for this compound precipitation (typically pH 1.0-2.5) using a suitable acid (e.g., sulfuric acid).[5] c. Slowly add the oxalic acid solution. A pale green precipitate of this compound (NiC₂O₄·2H₂O) will form.[7] d. Continue stirring for a designated period (e.g., 1-24 hours) to ensure complete precipitation.[5] e. Filter the solution to collect the this compound precipitate. f. Wash the precipitate several times with deionized water to remove any remaining soluble impurities. g. Dry the precipitate at a suitable temperature (e.g., 80-105°C) for analysis.[2][15]

Experimental Protocol 2: Analytical Method for Impurity Determination in this compound

This protocol outlines a general procedure for analyzing the purity of the synthesized this compound.

Materials:

  • Dry this compound precipitate

  • Concentrated acid (e.g., nitric acid or hydrochloric acid) for digestion

  • Deionized water

  • Volumetric flasks

  • Analytical instrumentation such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16][17]

Procedure:

  • Sample Digestion: a. Accurately weigh a small amount of the dry this compound precipitate. b. Carefully dissolve the precipitate in a minimal amount of concentrated acid in a fume hood.[7] Heating may be required. c. Once fully dissolved, quantitatively transfer the solution to a volumetric flask of a known volume (e.g., 100 mL). d. Dilute the solution to the mark with deionized water. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the analytical instrument.

  • Instrumental Analysis: a. Prepare a series of calibration standards for all elements of interest (Ni, Co, Fe, Al, Mn, etc.) in a matrix similar to the sample solution (i.e., containing the same concentration of acid). b. Analyze the calibration standards and the prepared sample solution(s) using AAS or ICP-OES according to the instrument manufacturer's instructions.[17] c. Construct a calibration curve for each element and determine the concentration of each impurity in the sample solution.

  • Calculation of Purity: a. Using the measured concentrations and the initial weight of the this compound sample, calculate the mass of nickel and each impurity element. b. Determine the weight percentage of each impurity in the original solid sample to assess the purity of the this compound.

References

effect of reaction time on nickel oxalate crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel oxalate (B1200264) crystal growth. The following information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of reaction time on the morphology of nickel oxalate crystals?

A1: Reaction time, particularly the aging period after initial precipitation, significantly impacts the morphology of this compound crystals. Initially, fibrous or needle-like crystals may form. With increased aging time, these can transform into different shapes, such as granular or rod-like structures. For example, in an ammonia-coordinated synthesis, a transition from fibrous to other morphologies was observed as the aging time increased from 1 to 4 hours[1].

Q2: My this compound crystals are too small. How can I increase their size?

A2: Several factors can be adjusted to promote the growth of larger crystals:

  • Slower Precipitation Rate: A slower addition of the oxalate precursor can lead to the formation of fewer nuclei, which then have more opportunity to grow larger.

  • Lower Supersaturation: Decreasing the concentration of nickel and oxalate ions can reduce the nucleation rate, favoring the growth of existing crystals.

  • Temperature Control: Optimizing the reaction temperature can influence both solubility and growth kinetics. While precipitation can be rapid, controlling the temperature is crucial for crystal morphology[1][2].

  • pH Adjustment: The pH of the solution is a critical factor affecting crystal shape and size. In ammonia-coordinated systems, a pH of around 9.5 has been used to obtain specific morphologies[1][3].

Q3: I am observing a different crystal morphology than expected. What could be the cause?

A3: Unintended crystal morphology is a common issue and can be attributed to several experimental parameters:

  • pH: The pH of the reaction medium is a dominant factor. For instance, in the presence of ammonia (B1221849), a lower pH (e.g., 6.5) can result in granular particles, while a higher pH (e.g., 7.5) can lead to rod-like shapes[1].

  • Temperature: Reaction temperature has a significant effect on the final crystal morphology[1][2].

  • Additives and Solvents: The presence of additives, like surfactants, and the choice of solvent can alter the crystal growth pattern and final morphology[4].

  • Reactant Concentration: The concentration of nickel ions and the oxalate source can influence the degree of supersaturation, which in turn affects the nucleation and growth process[1].

  • Stirring Rate: The agitation of the solution affects the diffusion of reactants and can influence the final particle size and shape[1].

Q4: How quickly does this compound precipitation occur?

A4: The precipitation of this compound is generally a very rapid process. In some studies, the final concentration of reactants in the solution was reached in as little as 5 minutes, indicating a fast precipitation kinetic[5].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystal formation - Solution is not saturated.- Presence of contaminants.- Inappropriate temperature.- Increase the concentration of reactants.- Ensure all glassware is thoroughly cleaned.- Use pure, distilled, or deionized water.- Adjust the reaction temperature based on the desired outcome[6].
Rapid, uncontrolled precipitation leading to amorphous solid - High degree of supersaturation.- Reaction temperature is too low.- Decrease the concentration of nickel and/or oxalate solutions.- Add the precipitating agent more slowly.- Increase the reaction temperature to increase solubility and control the precipitation rate.
Formation of fibrous or needle-like crystals instead of desired morphology - Presence of ammonia.- Specific pH conditions.- If fibrous morphology is undesired, avoid the use of ammonia as a coordinating agent[1][3].- Carefully control the pH of the solution, as this is a key factor in determining morphology[1].
Inconsistent crystal morphology between batches - Variation in experimental parameters.- Strictly control all reaction parameters, including temperature, pH, reactant concentrations, addition rates, and stirring speed, to ensure reproducibility[1][4].

Experimental Protocols

General Synthesis of this compound Crystals

This protocol describes a general method for the precipitation of this compound. The specific parameters can be adjusted to influence crystal morphology and size.

Materials:

  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel (II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Ammonia solution (optional, for morphology control)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve a specific amount of the nickel salt in deionized water.

    • Solution B: Dissolve a stoichiometric amount of the oxalate source in deionized water.

  • pH Adjustment (Optional):

    • Adjust the pH of the solutions using HCl or NaOH to the desired value. For fibrous crystals using ammonia, a pH of around 9.5 is often targeted[1].

  • Precipitation:

    • Heat and stir Solution A to the desired reaction temperature.

    • Slowly add Solution B to Solution A under constant stirring. The rate of addition can be controlled using a burette or a syringe pump.

  • Aging:

    • After the addition is complete, continue to stir the mixture at the reaction temperature for a specific period (the "aging time"). This step can influence the final crystal morphology[1].

  • Isolation and Washing:

    • Allow the precipitate to settle.

    • Separate the crystals from the solution by filtration.

    • Wash the crystals several times with deionized water and then with ethanol (B145695) to remove any remaining soluble impurities.

  • Drying:

    • Dry the collected this compound crystals in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation

Table 1: Effect of Aging Time on this compound Morphology (Ammonia Coordination Method)

Aging Time (hours)Observed Crystal Morphology
1Fibrous[1]
2Transitioning from fibrous[1]
3Mixed morphologies[1]
4Stabilized, non-fibrous morphology[1]

Table 2: Influence of pH on this compound Morphology (Ammonia Coordination Method)

pHObserved Crystal Morphology
6.5Granular particles[1]
7.5Rod-like particles[1]
9.5Fibrous particles[1]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Isolation A Prepare Nickel Salt Solution (A) C Mix Solutions A and B (Controlled Temperature & Stirring) A->C B Prepare Oxalate Solution (B) B->C D Precipitation of NiC2O4 C->D E Aging of Precipitate D->E F Filtration E->F G Washing F->G H Drying G->H I This compound Crystals H->I

Caption: Experimental workflow for the synthesis of this compound crystals.

Parameter_Influence center This compound Crystal Growth outcome1 Morphology (e.g., fibrous, granular) center->outcome1 outcome2 Crystal Size center->outcome2 outcome3 Purity center->outcome3 param1 Reaction Time (Aging) param1->center param2 Temperature param2->center param3 pH param3->center param4 Reactant Concentration param4->center param5 Additives/ Solvent param5->center

Caption: Key parameters influencing this compound crystal growth and characteristics.

References

Technical Support Center: Synthesis and Morphology of Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxalate (B1200264). It particularly focuses on the influence of solvent selection on the resulting morphology of the nickel oxalate particles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through a precipitation reaction.[1][2] This typically involves reacting a soluble nickel salt, such as nickel chloride (NiCl₂) or nickel sulfate (B86663) (NiSO₄), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt, like sodium oxalate (Na₂C₂O₄), in a suitable solvent.[3]

Q2: How does the choice of solvent affect the morphology of the synthesized this compound?

A2: The solvent plays a crucial role in determining the morphology, crystallinity, and particle size of this compound. The dielectric constant of the solvent is a key factor influencing these properties.[1][4] Solvents with different dielectric constants can lead to the formation of various morphologies, such as flakes, densely packed structures, or other complex shapes.[1]

Q3: I obtained an unexpected morphology for my this compound. What could be the cause?

A3: An unexpected morphology can be due to several factors. The primary reason is often the choice of solvent and its properties, such as the dielectric constant.[1][4] Other factors that can influence the morphology include the concentration of reactants, the reaction temperature, stirring speed, and the presence of any additives or impurities.[5]

Q4: My this compound precipitate is difficult to filter and handle. How can I improve this?

A4: Difficulty in filtration can be due to very small particle sizes or an amorphous nature of the precipitate. Modifying the synthesis conditions can help. For instance, adjusting the pH, reaction temperature, or the rate of addition of the precipitating agent can influence particle size and crystallinity, potentially leading to a more easily filterable product.[6] Using a mixed solvent system can also alter the particle characteristics.

Q5: Can I control the particle size of this compound by changing the solvent?

A5: Yes, the solvent can significantly influence the particle size of this compound. For instance, synthesis in ethanol-water mixtures has been shown to affect the resulting nanoparticle size. Generally, solvents with lower dielectric constants may lead to smaller and less crystalline particles due to limited ion mobility and diffusion during crystal growth.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound - Incomplete precipitation due to improper pH or stoichiometry.- Solubility of this compound in the chosen solvent.- Ensure the correct molar ratio of nickel salt to oxalic acid is used.- Adjust the pH of the reaction mixture. This compound precipitation is often favored in acidic to neutral conditions.[6]- Consider using a solvent in which this compound has lower solubility.
Unexpected Crystal Phase or Amorphous Product - The solvent's dielectric constant can influence the crystal structure.[1]- Rapid precipitation can lead to amorphous products.- Experiment with solvents having different dielectric constants (see Table 1).- Slow down the addition of the precipitating agent to allow for more ordered crystal growth.- Control the reaction temperature, as it can affect nucleation and crystal growth rates.
Agglomeration of Particles - High concentration of reactants.- Inadequate stirring.- Reduce the concentration of the nickel salt and oxalic acid solutions.- Ensure vigorous and consistent stirring throughout the precipitation process.- Consider the use of a surfactant or capping agent to prevent agglomeration.
Contamination of the Final Product - Incomplete washing of the precipitate.- Co-precipitation of other metal ions if present in the starting materials.- Wash the this compound precipitate thoroughly with the solvent used for the reaction and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) to remove soluble impurities.[2]- Use high-purity starting materials. If impurities are unavoidable, consider a purification step like recrystallization, although this may be challenging due to the low solubility of this compound.

Data Presentation

Table 1: Influence of Solvent Dielectric Constant on this compound Morphology

SolventDielectric Constant (at 20°C)Observed MorphologyCrystallinity
Deionized Water80.1Densely packed, uniform structuresHigh
Methyl Alcohol32.7High aspect ratio flake-like morphologiesLower than in water[1]

Note: The morphological descriptions are based on qualitative data from the literature. The exact particle size and shape can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound in Deionized Water
  • Preparation of Solutions:

    • Prepare a 0.5 M solution of nickel chloride (NiCl₂·6H₂O) in deionized water.

    • Prepare a 0.5 M solution of oxalic acid (H₂C₂O₄·2H₂O) in deionized water.

  • Precipitation:

    • In a beaker, add the nickel chloride solution and heat it to 60°C while stirring continuously with a magnetic stirrer.

    • Slowly add the oxalic acid solution dropwise to the heated nickel chloride solution.

    • A light green precipitate of this compound will form.

  • Aging and Washing:

    • Continue stirring the mixture at 60°C for 1 hour to allow the precipitate to age.

    • Turn off the heat and let the precipitate settle.

    • Decant the supernatant and wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

  • Drying:

    • Filter the precipitate using a Buchner funnel.

    • Dry the collected this compound in an oven at 80-100°C for several hours until a constant weight is achieved.

Protocol 2: Synthesis of this compound in Ethanol
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) in absolute ethanol.

    • Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄·2H₂O) in absolute ethanol. Note: The solubility of oxalic acid in ethanol is lower than in water, so gentle heating might be required to fully dissolve it.

  • Precipitation:

    • In a flask, add the nickel nitrate solution and maintain the temperature at room temperature while stirring.

    • Slowly add the oxalic acid solution to the nickel nitrate solution.

    • A precipitate will form upon mixing.

  • Washing and Collection:

    • After the addition is complete, continue stirring for another 30 minutes.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with absolute ethanol to remove any residual reactants.

  • Drying:

    • Dry the product under vacuum at a low temperature (e.g., 40-50°C) to avoid any potential decomposition.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_morphology Resulting Morphology Nickel Salt Solution Nickel Salt Solution Solvent Selection Solvent Selection Nickel Salt Solution->Solvent Selection Oxalic Acid Solution Oxalic Acid Solution Oxalic Acid Solution->Solvent Selection Precipitation Precipitation Solvent Selection->Precipitation Choice of Solvent (e.g., Water, Ethanol) Flakes Flakes Solvent Selection->Flakes Low Dielectric Constant Densely Packed Densely Packed Solvent Selection->Densely Packed High Dielectric Constant Aging Aging Precipitation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Optimization of Calcination Temperature for NiO from Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) nanoparticles from nickel oxalate (B1200264). It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in optimizing the calcination temperature for desired NiO characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical stages of thermal decomposition when calcining nickel oxalate dihydrate (NiC₂O₄·2H₂O)?

The thermal decomposition of this compound dihydrate to nickel oxide generally proceeds in two main stages:

  • Dehydration: This initial step involves the removal of water of crystallization. This process is endothermic and typically occurs at temperatures around 120°C to 270°C.[1] The product of this stage is anhydrous this compound (NiC₂O₄).

  • Decomposition: The second stage is the decomposition of the anhydrous this compound into nickel oxide (NiO). This is an exothermic process that occurs at higher temperatures, generally in the range of 315°C to 400°C.[1]

Q2: My final product is not pure NiO. What could be the reason?

Several factors can lead to an impure final product:

  • Incomplete Decomposition: If the calcination temperature is too low or the duration is too short, the this compound may not fully decompose, resulting in a mixture of NiO and unreacted this compound. It is recommended to use a minimum calcination temperature of 340°C to ensure complete conversion to NiO.[1]

  • Formation of Metallic Nickel: In some cases, particularly under a vacuum or inert atmosphere, the decomposition can lead to the formation of metallic nickel (Ni) along with NiO.[2][3] The final product can be a mixture of Ni particles partially covered with NiO.[2][3]

  • Carbon Residue: The decomposition of the oxalate can sometimes leave behind carbonaceous impurities.

Troubleshooting:

  • Increase Calcination Temperature/Time: Gradually increase the calcination temperature or extend the holding time to ensure complete decomposition.

  • Control the Atmosphere: Perform the calcination in an air or oxygen atmosphere to promote the formation of NiO and prevent the formation of metallic nickel.

  • Characterize the Product: Use techniques like X-ray Diffraction (XRD) to identify the phases present in your final product.

Q3: How does the calcination temperature affect the particle size of the resulting NiO?

The calcination temperature has a significant impact on the crystallite and particle size of the synthesized NiO. Generally, as the calcination temperature increases, the average crystallite size also increases.[4][5] For example, one study showed that increasing the calcination temperature from 350°C to 650°C resulted in an increase in the average crystalline size from 41 nm to over 100 nm.[4]

Q4: I am observing agglomeration of NiO nanoparticles. How can I minimize this?

Agglomeration is a common issue in nanoparticle synthesis. While some degree of agglomeration is expected, it can be influenced by the calcination temperature. Lower calcination temperatures tend to produce smaller particles with weaker agglomeration.[5][6]

Troubleshooting:

  • Optimize Calcination Temperature: Use the lowest possible calcination temperature that still ensures complete decomposition of the this compound. A study has shown that calcination at 400°C can produce NiO with weak agglomeration and a small particle size.[5][6]

  • Control Heating Rate: A slower heating rate during calcination can sometimes lead to more uniform particle growth and reduced agglomeration.

  • Post-synthesis Treatment: Sonication can be used to disperse agglomerated nanoparticles in a suitable solvent.

Q5: What is the effect of calcination temperature on the magnetic properties of NiO?

Bulk NiO is antiferromagnetic. However, NiO nanoparticles can exhibit weak ferromagnetic behavior. The magnetic properties are influenced by the calcination temperature. As the calcination temperature increases, the magnetization value of NiO tends to decrease.[4] Conversely, the coercivity may increase with higher calcination temperatures.[4] The weak ferromagnetism observed at lower calcination temperatures is often attributed to the small crystallite size and an increase in uncompensated spins.[4]

Data Presentation

Table 1: Effect of Calcination Temperature on NiO Properties

Calcination Temperature (°C)Average Crystalline Size (nm)Bandgap Energy (eV)Magnetic BehaviorReference
350413.60Weak Ferromagnetic[4]
550-3.57-[4]
650>1003.41Decreased Magnetization[4]
760Smallest (in 720-800°C range)-High Specific Capacity[7]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Detailed Methodology for Calcination of this compound to NiO

This protocol outlines a general procedure for the synthesis of NiO nanoparticles by calcining this compound. The specific temperatures and times may need to be optimized for your particular application.

Materials:

  • This compound dihydrate (NiC₂O₄·2H₂O) precursor

  • Crucible (e.g., alumina, porcelain)

  • Muffle furnace with temperature control

Procedure:

  • Preparation of Precursor: this compound can be synthesized by a precipitation reaction between a nickel salt (e.g., nickel sulfate (B86663) or nickel nitrate) and oxalic acid.[8][9] The resulting precipitate is filtered, washed with distilled water, and dried.

  • Sample Placement: Accurately weigh a desired amount of the dried this compound dihydrate powder and place it in a clean, dry crucible.

  • Furnace Setup: Place the crucible containing the sample into a muffle furnace.

  • Heating Program:

    • Ramp Rate: Set the furnace to ramp up to the desired calcination temperature at a controlled rate (e.g., 2-10 °C/min). A slower ramp rate may be beneficial for controlling particle size.

    • Calcination Temperature: The target temperature will depend on the desired properties of the NiO. Based on literature, temperatures can range from 350°C to over 650°C.[4] A temperature of at least 340°C is recommended for complete decomposition.[1]

    • Dwell Time: Once the target temperature is reached, hold it for a specific duration (e.g., 2-5 hours) to ensure complete reaction.[4]

  • Cooling: After the dwell time, turn off the furnace and allow it to cool down to room temperature naturally.

  • Product Collection: Carefully remove the crucible from the furnace. The resulting powder is nickel oxide (NiO).

  • Characterization: Characterize the synthesized NiO using appropriate techniques such as XRD (for phase identification and crystallite size), SEM/TEM (for morphology and particle size), and VSM (for magnetic properties).

Mandatory Visualization

experimental_workflow cluster_prep Precursor Preparation cluster_calcination Calcination Process cluster_analysis Characterization Ni_Salt Nickel Salt (e.g., Ni(NO3)2) Precipitation Precipitation Ni_Salt->Precipitation Oxalic_Acid Oxalic Acid Oxalic_Acid->Precipitation Ni_Oxalate This compound (NiC2O4·2H2O) Precipitation->Ni_Oxalate Furnace Muffle Furnace Ni_Oxalate->Furnace Heating Heating (Controlled Ramp Rate) Furnace->Heating Calcination Calcination (Isothermal Hold) Heating->Calcination Cooling Cooling Calcination->Cooling NiO NiO Nanoparticles Cooling->NiO XRD XRD NiO->XRD SEM_TEM SEM/TEM NiO->SEM_TEM VSM VSM NiO->VSM temp_effects cluster_properties NiO Properties Temp Calcination Temperature ParticleSize Crystalline Size Temp->ParticleSize Increases Bandgap Bandgap Energy Temp->Bandgap Decreases Magnetism Magnetization Temp->Magnetism Decreases Agglomeration Agglomeration Temp->Agglomeration Increases

References

Validation & Comparative

A Comparative Analysis of Nickel Oxalate and Nickel Carbonate as Precursors for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precursor material is a critical decision that significantly influences the properties and performance of the final product. This guide provides an objective, data-driven comparison of two common nickel precursors: nickel oxalate (B1200264) (NiC₂O₄) and nickel carbonate (NiCO₃), focusing on their conversion to nickel oxide (NiO) nanoparticles, a material with wide-ranging applications in catalysis, energy storage, and biomedical fields.

This analysis synthesizes experimental data to illuminate the differences in synthesis protocols, thermal decomposition behavior, and the physicochemical properties of the resulting NiO.

Data Presentation: A Side-by-Side Comparison

The following tables summarize quantitative data extracted from various studies, offering a clear comparison of the key characteristics of NiO nanoparticles derived from nickel oxalate and nickel carbonate precursors.

Table 1: Synthesis Parameters and Resulting NiO Nanoparticle Properties

ParameterThis compound PrecursorNickel Carbonate PrecursorReference
Precipitation Method Reaction of a nickel salt (e.g., Ni(NO₃)₂) with oxalic acid.Reaction of a nickel salt (e.g., Ni(NO₃)₂) with a carbonate source (e.g., (NH₄)₂CO₃ or Na₂CO₃).[1][2]
Calcination Temperature 300-400°C350-500°C[1][2]
Resulting NiO Particle Size 8 - 25 nm16 - 36 nm[1]
Morphology of NiO Nanoparticles with narrow size distribution, can be agglomerated.Spherical nanoparticles.[1]

Table 2: Thermal Decomposition Characteristics

ParameterThis compound (NiC₂O₄·2H₂O)Basic Nickel Carbonate (Ni(OH)₂·NiCO₃·4H₂O)Reference
Dehydration Step ~180-250°CNot explicitly separated in available data[3][4]
Decomposition to NiO ~320-400°CHigh-energy ball milling can initiate decomposition, followed by heat treatment.[2][4]
Final Product NiO (in air), Metallic Ni (in inert atmosphere)NiO[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of how each precursor influences the final material.

Synthesis of Nickel Oxide from this compound

This protocol describes a typical precipitation and thermal decomposition method.[5][6]

  • Preparation of Precursor (this compound):

    • Prepare a molar solution of a nickel salt (e.g., Nickel Sulphate, NiSO₄).

    • Separately, prepare a molar solution of oxalic acid (H₂C₂O₄).

    • Slowly add the oxalic acid solution to the nickel salt solution while stirring vigorously (e.g., at 1200 rpm).

    • Continue stirring for an additional 30 minutes after the addition is complete to ensure full precipitation of light green this compound.

    • Filter the precipitate and wash it with distilled water to remove any unreacted ions.

    • Finally, wash with acetone (B3395972) and dry under a vacuum.

  • Thermal Decomposition to Nickel Oxide:

    • The dried this compound powder is calcined in a furnace.

    • A common calcination temperature is 400°C for 2 hours in air to yield nickel oxide nanoparticles.[1]

Synthesis of Nickel Oxide from Nickel Carbonate

This protocol outlines the synthesis of basic nickel carbonate and its subsequent conversion to NiO.[2][7]

  • Preparation of Precursor (Basic Nickel Carbonate):

    • Prepare a solution of a nickel salt (e.g., Nickel Nitrate, Ni(NO₃)₂).

    • Prepare a solution of a carbonate salt (e.g., Sodium Carbonate, Na₂CO₃).

    • The two solutions are mixed to precipitate basic nickel carbonate. The reaction can be carried out in a continuous stirred-tank reactor.

    • The resulting precipitate is filtered, washed with water to remove soluble byproducts, and then dried.

  • Thermal Decomposition to Nickel Oxide:

    • The dried basic nickel carbonate precursor is subjected to thermal decomposition.

    • This can be achieved through calcination in a furnace at temperatures typically ranging from 350°C to 500°C. Alternatively, a high-energy ball milling process can be employed prior to a lower temperature heat treatment to facilitate decomposition.[2]

Visualizing the Process: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for synthesizing NiO from both precursors.

Synthesis_from_Nickel_Oxalate cluster_precipitation Precipitation cluster_processing Post-Processing cluster_decomposition Thermal Decomposition Ni_Salt Nickel Salt (e.g., NiSO₄) Mixing Mixing & Stirring Ni_Salt->Mixing Oxalic_Acid Oxalic Acid (H₂C₂O₄) Oxalic_Acid->Mixing Ni_Oxalate This compound (NiC₂O₄) Mixing->Ni_Oxalate Filtration Filtration & Washing Ni_Oxalate->Filtration Drying Drying Filtration->Drying Calcination Calcination (e.g., 400°C) Drying->Calcination NiO Nickel Oxide (NiO) Calcination->NiO

Caption: Workflow for NiO synthesis from a this compound precursor.

Synthesis_from_Nickel_Carbonate cluster_precipitation Precipitation cluster_processing_carb Post-Processing cluster_decomposition_carb Thermal Decomposition Ni_Salt_Carb Nickel Salt (e.g., Ni(NO₃)₂) Mixing_Carb Mixing Ni_Salt_Carb->Mixing_Carb Carbonate_Source Carbonate Source (e.g., Na₂CO₃) Carbonate_Source->Mixing_Carb Ni_Carbonate Basic Nickel Carbonate Mixing_Carb->Ni_Carbonate Filtration_Carb Filtration & Washing Ni_Carbonate->Filtration_Carb Drying_Carb Drying Filtration_Carb->Drying_Carb Calcination_Carb Calcination (e.g., 350-500°C) Drying_Carb->Calcination_Carb NiO_Carb Nickel Oxide (NiO) Calcination_Carb->NiO_Carb

Caption: Workflow for NiO synthesis from a nickel carbonate precursor.

Comparative Discussion

The choice between this compound and nickel carbonate as a precursor can have significant implications for the final NiO material.

  • Particle Size Control: The available data suggests that this compound may offer a route to smaller NiO nanoparticles (8-25 nm) compared to nickel carbonate (16-36 nm) under the studied conditions.[1] This can be a critical factor in applications where high surface area is paramount, such as catalysis.

  • Thermal Decomposition: this compound dihydrate undergoes a distinct two-step decomposition, with dehydration occurring at a lower temperature than the oxalate decomposition.[3] The decomposition of basic nickel carbonate can be more complex and may be influenced by the exact stoichiometry of the precursor.

  • Purity and Byproducts: The nature of the precipitating agents and the washing steps are crucial for obtaining high-purity NiO. For instance, when using sodium carbonate, thorough washing is necessary to remove sodium ions.[7] The decomposition of this compound in air primarily yields NiO and gaseous byproducts (CO and CO₂).

  • Catalytic Performance: While direct comparative studies on the catalytic activity of NiO derived from these two precursors are limited in the provided search results, the physicochemical properties such as particle size and surface area are known to be key determinants of catalytic performance. The smaller particle sizes potentially achievable with the oxalate precursor could translate to higher catalytic activity.

Conclusion

Both this compound and nickel carbonate are viable precursors for the synthesis of nickel oxide nanoparticles. The selection of a specific precursor should be guided by the desired properties of the final material.

  • This compound appears to be a favorable choice for applications requiring smaller nanoparticle sizes and potentially higher surface areas. The synthesis and decomposition pathways are relatively straightforward.

  • Nickel carbonate offers an alternative route, and the properties of the resulting NiO can be tuned by adjusting precipitation and calcination conditions.

Further research directly comparing the performance of materials derived from these precursors in specific applications, such as catalysis or battery materials, would be invaluable for making more informed decisions in material design and development.

References

A Comparative Guide to the Crystal Structure Validation of Nickel Oxalate via XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of nickel oxalate (B1200264) and its common alternatives, validated through X-ray Diffraction (XRD). The data presented is intended to offer an objective performance comparison supported by experimental data, aiding researchers in material selection and characterization.

Comparative Analysis of Metal Oxalate Crystal Structures

The crystallographic parameters of nickel oxalate dihydrate are compared with other divalent transition metal oxalate dihydrates, which are common alternatives in various applications, including as precursors for catalysts and battery materials. The following table summarizes the key structural data obtained from XRD analysis.

FeatureThis compound Dihydrate (α-form)Manganese(II) Oxalate DihydrateIron(II) Oxalate Dihydrate (α-form)Cobalt(II) Oxalate Dihydrate (α-form)Copper(II) Oxalate
Crystal System MonoclinicMonoclinicMonoclinicMonoclinicMonoclinic
Space Group C2/cC 1 2/c 1C2/cC2/cP2₁/c
a (Å) 11.7916 - 11.8392[1][2]11.9896[3]11.79 - 12.06[4][5]5.398005.9598[1][6]
b (Å) 5.3180 - 5.3312[1][2]5.6395[3]5.53 - 5.56[4][5]5.030005.6089[1][6]
c (Å) 9.7806 - 9.8357[1][2]9.978[3]9.61 - 9.95[4][5]5.735005.1138[1][6]
β (°) ** 126.723 - 127.014[1][2]128.329[3]126.4 - 128.5[4][5]-115.320[1][6]
Cell Volume (ų) **489.73 - 497.59[1][2]529.25[3]---

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

The following is a generalized experimental protocol for the characterization of metal oxalate crystal structures using powder XRD.

1. Sample Preparation:

  • A representative sample of the metal oxalate crystals is finely ground to a homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

  • The powder is then carefully packed into a sample holder, ensuring a flat and level surface to minimize errors in diffraction angles.

2. Instrumentation and Data Collection:

  • Diffractometer: A standard powder X-ray diffractometer is used.

  • X-ray Source: A Copper Kα radiation source (λ = 1.54056 Å) is typically employed.

  • Scan Type: Continuous scan.

  • Scan Range (2θ): A wide angular range, typically from 5° to 80°, is scanned to collect all significant diffraction peaks.

  • Step Size: A small step size, for instance, 0.02°, is used to ensure high resolution of the diffraction pattern.

  • Data Collection Time: The time per step is set to ensure good signal-to-noise ratio.

3. Data Analysis:

  • The collected XRD pattern is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.

  • The experimental pattern is then compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) for phase identification.

  • For detailed structural analysis, Rietveld refinement can be performed on the diffraction data to refine the lattice parameters, atomic positions, and other structural details.

Workflow for XRD Analysis of this compound

The following diagram illustrates the logical workflow for the validation of this compound crystal structure using XRD analysis.

XRD_Workflow cluster_synthesis Sample Preparation cluster_analysis XRD Analysis cluster_validation Structure Validation synthesis Synthesis of This compound Crystals grinding Grinding to Fine Powder synthesis->grinding mounting Sample Mounting grinding->mounting xrd Powder X-ray Diffraction Measurement mounting->xrd data_processing Data Processing (Peak Identification) xrd->data_processing database_comparison Comparison with Standard Databases (JCPDS/COD) data_processing->database_comparison rietveld Rietveld Refinement (Optional) data_processing->rietveld structure_determination Crystal Structure Determination (Lattice Parameters, Space Group) database_comparison->structure_determination phase_purity Phase Purity Assessment database_comparison->phase_purity rietveld->structure_determination

Caption: Workflow for this compound Crystal Structure Validation by XRD.

References

A Comparative Guide to the Thermal Characterization of Nickel Oxalate using TGA-DTA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of nickel oxalate (B1200264) with other common divalent metal oxalates, namely cobalt, copper, and zinc oxalate. The data presented is derived from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), offering a clear understanding of the thermal stability and decomposition pathways of these compounds. This information is critical for applications in materials science, catalysis, and solid-state chemistry where the controlled thermal conversion of these precursors to metal oxides or pure metals is required.

Comparative Thermal Decomposition Data

The thermal decomposition of divalent metal oxalate hydrates in an inert atmosphere, such as nitrogen, typically proceeds in two distinct stages: dehydration followed by the decomposition of the anhydrous oxalate. The temperature ranges and associated mass losses for these events are key indicators of the material's thermal stability.

The following table summarizes the TGA-DTA data for nickel, cobalt, copper, and zinc oxalate dihydrates under a nitrogen atmosphere, providing a basis for objective comparison.

Metal Oxalate DihydrateDecomposition StageTemperature Range (°C)Peak Temperature (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Final Solid Product (in N₂)
Nickel Oxalate (NiC₂O₄·2H₂O) Dehydration 180 - 250~23019.71~19.7Anhydrous NiC₂O₄
Decomposition 320 - 400~38039.42~39.4Ni
Cobalt Oxalate (CoC₂O₄·2H₂O) Dehydration 150 - 220~20019.69~19.7Anhydrous CoC₂O₄
Decomposition 300 - 380~35039.35~39.3Co
Copper Oxalate (CuC₂O₄·xH₂O) Dehydration 100 - 180~150VariableVariableAnhydrous CuC₂O₄
Decomposition 250 - 320~29047.19 (for anhydrous)~47.2Cu
Zinc Oxalate (ZnC₂O₄·2H₂O) Dehydration 160 - 230~21019.00~19.0Anhydrous ZnC₂O₄
Decomposition 380 - 450~42037.99~38.0ZnO

Note: The exact temperatures and mass losses can vary slightly depending on experimental conditions such as heating rate and particle size.

Experimental Protocols

Synthesis of this compound Dihydrate (NiC₂O₄·2H₂O)

A common and straightforward method for synthesizing this compound dihydrate is through a precipitation reaction.[1]

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Acetone (B3395972) (for washing)

Procedure:

  • Prepare an aqueous solution of a soluble nickel(II) salt (e.g., 0.1 M NiSO₄).

  • Prepare an aqueous solution of an oxalate source (e.g., 0.1 M H₂C₂O₄).

  • Slowly add the oxalate solution to the nickel salt solution while stirring continuously. A light green precipitate of this compound dihydrate will form immediately.

  • Continue stirring the mixture for a set period (e.g., 1 hour) to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.

  • Perform a final wash with acetone to facilitate drying.

  • Dry the resulting light green powder in a vacuum oven at a low temperature (e.g., 60 °C) to obtain pure this compound dihydrate.

TGA-DTA Analysis Protocol

The following protocol outlines a typical procedure for the thermogravimetric and differential thermal analysis of metal oxalates.

Instrumentation:

  • Simultaneous TGA-DTA instrument

Experimental Conditions:

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Atmosphere: High-purity nitrogen (or other desired gas such as air or helium)

  • Flow Rate: 20-50 mL/min

  • Heating Rate: 10 °C/min (a common rate for comparative studies)

  • Temperature Range: Ambient to 600 °C (or higher, depending on the metal oxalate)

Procedure:

  • Calibrate the TGA-DTA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the metal oxalate sample into the crucible.

  • Place the crucible in the TGA-DTA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen) for a sufficient time to ensure an inert atmosphere.

  • Start the heating program from ambient temperature to the final temperature at a constant heating rate of 10 °C/min.

  • Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

  • Analyze the resulting curves to determine the onset and peak temperatures of thermal events, as well as the percentage of mass loss for each decomposition step.

Visualization of this compound Decomposition

The thermal decomposition of this compound dihydrate in an inert atmosphere is a well-defined, two-step process. This pathway can be visualized as a logical flow, starting from the hydrated precursor and proceeding to the final metallic product.

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Decomposition A NiC₂O₄·2H₂O(s) (this compound Dihydrate) B NiC₂O₄(s) (Anhydrous this compound) A->B D NiC₂O₄(s) (Anhydrous this compound) C 2H₂O(g) (Water Vapor) E Ni(s) (Metallic Nickel) D->E F 2CO₂(g) (Carbon Dioxide)

Thermal decomposition pathway of this compound dihydrate.

References

A Comparative Guide to the XPS Analysis of Nickel Oxalate Thermal Decomposition Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the products formed during the thermal decomposition of nickel oxalate (B1200264), with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS). We will delve into the experimental data, compare it with alternative nickel oxide synthesis methods, and provide detailed experimental protocols for reproducibility.

Thermal Decomposition of Nickel Oxalate: An XPS Perspective

The thermal decomposition of this compound dihydrate (NiC₂O₄·2H₂O) is a multi-stage process that yields nickel-based nanoparticles with varying compositions depending on the decomposition temperature. XPS is a powerful surface-sensitive technique that provides valuable insights into the elemental composition and chemical states of the resulting products.

The decomposition typically proceeds in two main stages:

  • Dehydration: The removal of water molecules at lower temperatures (~200°C).

  • Decomposition: The breakdown of the anhydrous this compound at higher temperatures (~350-400°C) to form nickel, nickel oxide, and carbonaceous species.

The final product at temperatures above 400°C is typically composed of metallic nickel (Ni) particles partially covered with a layer of nickel oxide (NiO), along with chemisorbed oxygen and graphitic or amorphous carbon.

Quantitative XPS Analysis of Decomposition Products

The following table summarizes the key XPS data obtained at different stages of the thermal decomposition of this compound. This data is crucial for identifying the chemical species present on the surface of the synthesized materials.

Decomposition Temperature (°C)Ni 2p₃/₂ Binding Energy (eV)O 1s Binding Energy (eV)C 1s Binding Energy (eV)Key Observations
~200 (Dehydration) Increases from baselineMultiple peaks appearChanges in oxalate peaksRemoval of water molecules affects the electronic structure of Ni.
~350 (Decomposition) ~852.8 (Ni⁰), ~854.2 (Ni²⁺ in NiO)~529.9 (O²⁻ in NiO), ~531.5 (C-O, OH)Multiple peaks indicating oxalate, carbonates, and graphitic carbonFormation of metallic nickel and nickel oxide.
>400 (Final Product) ~852.8 (Ni⁰), ~854.2 - 854.7 (Ni²⁺ in NiO)~529.9 - 530.2 (O²⁻ in NiO), ~531.5 (adsorbed O, OH)Predominantly graphitic carbon (~284.8 eV)Stable phase of Ni and NiO nanoparticles.

Comparison with Alternative NiO Synthesis Methods

The properties of nickel oxide nanoparticles can vary significantly depending on the synthesis method. Here, we compare the XPS characteristics of NiO obtained from this compound decomposition with those from two other common methods: hydrothermal and sol-gel synthesis.

Synthesis MethodPrecursorTypical Ni 2p₃/₂ Binding Energy (eV)Typical O 1s Binding Energy (eV)AdvantagesDisadvantages
Thermal Decomposition This compound~854.2 - 854.7~529.9 - 530.2Simple, low-cost.Can result in a mixture of Ni and NiO, potential carbon contamination.
Hydrothermal Nickel salts (e.g., Ni(NO₃)₂)~854.7~529.9Good control over particle size and morphology.Requires specialized equipment (autoclave).
Sol-Gel Nickel alkoxides or salts~855.1~530.0High purity and homogeneity.Can be more complex and time-consuming.

Experimental Protocols

Thermal Decomposition of this compound Dihydrate

This protocol describes a general procedure for the thermal decomposition of this compound dihydrate to synthesize nickel/nickel oxide nanoparticles.

  • Precursor Preparation: this compound dihydrate can be synthesized by reacting a solution of a nickel salt (e.g., nickel nitrate) with a solution of oxalic acid.

  • Drying: The obtained this compound dihydrate precipitate is thoroughly washed with deionized water and ethanol (B145695) and then dried in an oven at a temperature below 100°C to remove residual solvent.

  • Decomposition:

    • Place a known amount of the dried this compound dihydrate powder in a ceramic boat.

    • Insert the boat into a tube furnace.

    • Heat the furnace to the desired decomposition temperature (e.g., 400°C) under a controlled atmosphere (e.g., inert gas like nitrogen or argon, or in air).

    • Maintain the temperature for a specific duration (e.g., 2 hours) to ensure complete decomposition.

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting powder is the nickel/nickel oxide nanocomposite.

XPS Analysis of Powder Samples

This protocol outlines the general steps for performing XPS analysis on the synthesized powder samples.

  • Sample Mounting:

    • Take a small amount of the powder sample.

    • Press the powder firmly onto a piece of indium foil or a specialized powder sample holder. Alternatively, press the powder into a pellet.

    • Ensure the powder forms a uniform, flat layer.

  • Introduction into the XPS System:

    • Mount the sample holder onto the XPS sample stage.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Ni 2p, O 1s, C 1s).

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Calibrate the binding energy scale by referencing the C 1s peak of adventitious carbon to 284.8 eV.

  • Data Analysis:

    • Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states of each element.

    • Quantify the atomic concentrations of the elements from the peak areas using appropriate sensitivity factors.

Visualizing the Process and Relationships

To better understand the experimental workflow and the chemical transformations occurring during the thermal decomposition of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_decomposition Thermal Decomposition cluster_analysis XPS Analysis Ni_salt Nickel Salt Solution (e.g., Ni(NO₃)₂) Precipitation Precipitation Ni_salt->Precipitation Oxalic_acid Oxalic Acid Solution Oxalic_acid->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Ni_Oxalate This compound Dihydrate (NiC₂O₄·2H₂O) Washing_Drying->Ni_Oxalate Furnace Tube Furnace Ni_Oxalate->Furnace Heating Heating to T > 400°C (Controlled Atmosphere) Cooling Cooling Heating->Cooling Final_Product Ni/NiO Nanoparticles Cooling->Final_Product Sample_Prep Sample Preparation (Mounting on Holder) Final_Product->Sample_Prep XPS_System XPS Instrument Sample_Prep->XPS_System Data_Acquisition Data Acquisition (Survey & High-Res Scans) XPS_System->Data_Acquisition Data_Analysis Data Analysis (Peak Fitting, Quantification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the synthesis and XPS analysis of this compound decomposition products.

chemical_transformations NiC2O4_2H2O NiC₂O₄·2H₂O (this compound Dihydrate) NiC2O4 NiC₂O₄ (Anhydrous this compound) NiC2O4_2H2O->NiC2O4 ~200°C -2H₂O (Dehydration) Products Ni (metallic) NiO (Nickel Oxide) C (Carbon) NiC2O4->Products >350°C Decomposition

Caption: Chemical transformations during the thermal decomposition of this compound dihydrate.

A Comparative Guide to the Electrocatalytic Activity of Nickel Oxalate and Nickel Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal electrocatalyst is paramount for advancing chemical transformations. This guide provides a detailed comparison of the electrocatalytic activities of two prominent nickel-based catalysts: nickel oxalate (B1200264) (NiC₂O₄) and nickel oxide (NiO).

This analysis is based on a comprehensive review of experimental data for the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER), two key processes in water splitting for hydrogen production.

At a Glance: Performance Comparison

Electrocatalytic ReactionCatalystOverpotential (mV) at 10 mA/cm²Tafel Slope (mV/dec)
Oxygen Evolution Reaction (OER) Nickel-Cobalt (B8461503) Oxalate (Ni₂.₅Co₅C₂O₄)330[1][2]81[1]
Nickel Oxalate (NiC₂O₄)Superior to NiCo₂O₄[1][2]229[1]
Nickel-Cobalt Oxide (NiCo₂O₄)410[1][2]121[1]
Nickel Oxide (NiO)608128.6
Hydrogen Evolution Reaction (HER) Nickel-based Catalysts (General)~190 - 217~130

Note: Direct comparative data for pure this compound and pure nickel oxide under identical conditions is limited. The data for nickel-cobalt oxalate and its corresponding oxide provides a strong comparative framework.

In-Depth Analysis: Oxygen Evolution Reaction (OER)

Recent studies have demonstrated that this compound-based materials can exhibit superior OER performance compared to their oxide counterparts. In a direct comparison, nickel-cobalt oxalate (Ni₂.₅Co₅C₂O₄) required a significantly lower overpotential of 330 mV to achieve a current density of 10 mA/cm², whereas nickel-cobalt oxide (NiCo₂O₄) required 410 mV for the same performance.[1][2] The Tafel slope, a measure of reaction kinetics, was also notably lower for the oxalate (81 mV/dec) compared to the oxide (121 mV/dec), indicating more favorable kinetics for the OER.[1]

While data for pure this compound is less common, the study by Ghosh et al. (2021) suggests its performance is also superior to the mixed metal oxide, with a Tafel slope of 229 mV/dec.[1] In contrast, a study on spray-pyrolyzed nickel oxide reported a much higher overpotential of 608 mV and a Tafel slope of 128.6 mV/dec.

The enhanced activity of the oxalate-based catalysts can be attributed to their unique electronic structure and morphology. Post-catalytic analysis of nickel-cobalt oxalate revealed the in-situ formation of a flake-like porous nanostructure during the OER process.[1] Furthermore, XPS analysis showed the complete oxidation of Ni²⁺ and Co²⁺ to their higher oxidation states (Ni³⁺ and Co³⁺), which are believed to be the active sites for OER.[1]

In-Depth Analysis: Hydrogen Evolution Reaction (HER)

Comprehensive data directly comparing the HER activity of this compound and nickel oxide is currently limited in the scientific literature. However, extensive research on nickel-based materials provides valuable insights.

Generally, nickel-based catalysts are recognized as promising, cost-effective alternatives to precious metal catalysts for the HER in alkaline media. Studies on various forms of nickel, including nickel foam and nickel-based alloys, have reported overpotentials in the range of approximately 190 mV to 217 mV at a current density of 10 mA/cm², with Tafel slopes around 130 mV/dec.

Further research is required to specifically elucidate the HER performance of this compound and to enable a direct and comprehensive comparison with nickel oxide.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a wet-chemical precipitation reaction. A typical procedure involves:

  • Dissolving a nickel salt, such as nickel nitrate (B79036) (Ni(NO₃)₂) or nickel chloride (NiCl₂), in deionized water.

  • Separately, dissolving oxalic acid (H₂C₂O₄) or a salt like sodium oxalate (Na₂C₂O₄) in deionized water.

  • Slowly adding the oxalate solution to the nickel salt solution under constant stirring.

  • A precipitate of this compound (NiC₂O₄·2H₂O) will form.

  • The precipitate is then filtered, washed with deionized water and ethanol, and dried.

For the synthesis of bimetallic oxalates like nickel-cobalt oxalate, nitrate salts of both metals are used in the initial step.[1]

Synthesis of Nickel Oxide

Nickel oxide nanoparticles can be synthesized through various methods, including:

  • Thermal Decomposition: This method involves the calcination of a nickel precursor, such as this compound or nickel hydroxide, at elevated temperatures (e.g., 350-400 °C) in air.[1]

  • Hydrothermal/Solvothermal Synthesis: Nickel salts are reacted with a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated temperature and pressure.

  • Co-precipitation: A precipitating agent (e.g., NaOH) is added to a solution of a nickel salt to form nickel hydroxide, which is then calcined to produce nickel oxide.

Electrochemical Measurements

The electrocatalytic activity of the materials is typically evaluated in a three-electrode electrochemical cell containing an alkaline electrolyte (e.g., 1 M KOH). The standard setup includes:

  • Working Electrode: A glassy carbon electrode or nickel foam coated with the catalyst ink.

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode.

Key electrochemical measurements include:

  • Linear Sweep Voltammetry (LSV): To determine the overpotential required to drive the OER and HER.

  • Tafel Analysis: Derived from the LSV data to evaluate the reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the electrode-electrolyte interface.

  • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.

Visualizing the Processes

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Characterization Ni_Salt Nickel Salt (e.g., Ni(NO₃)₂) Oxalic_Acid Oxalic Acid Ni_Oxalate This compound (NiC₂O₄) Working_Electrode Working Electrode (Catalyst Coated) Ni_Oxalate->Working_Electrode Catalyst Ink Preparation Calcination Calcination (e.g., 350°C) Ni_Oxide Nickel Oxide (NiO) Ni_Oxide->Working_Electrode Catalyst Ink Preparation Three_Electrode_Cell Three-Electrode Cell (e.g., 1M KOH) Potentiostat Potentiostat/Galvanostat LSV Linear Sweep Voltammetry (LSV) Tafel Tafel Analysis EIS Electrochemical Impedance Spectroscopy (EIS) Stability Stability Test Performance_Data Performance Data (Overpotential, Tafel Slope)

OER_Mechanism M Active Site (M) MOH M-OH M->MOH + OH⁻ O2 O₂ MO M-O MOH->MO + OH⁻ - H₂O - e⁻ MOOH M-OOH MO->MOOH + OH⁻ - e⁻ MOOH->M + OH⁻ - O₂ - H₂O - e⁻

Conclusion

The available data suggests that this compound-based materials, particularly in bimetallic forms, can offer superior electrocatalytic activity for the Oxygen Evolution Reaction compared to their corresponding nickel oxides. This is attributed to favorable kinetics and the in-situ formation of highly active catalytic sites. While a direct, comprehensive comparison for the Hydrogen Evolution Reaction is not yet available, the broader family of nickel-based catalysts shows significant promise.

For researchers and scientists, these findings highlight the potential of exploring metal-organic frameworks and coordination polymers like this compound as precursors or as active catalysts themselves. Further investigation into the HER performance of this compound and direct comparative studies under identical conditions will be crucial for a complete understanding and for guiding the design of next-generation electrocatalysts.

References

Rietveld Refinement: A Superior Method for Quantitative Phase Analysis of Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

The Rietveld method stands out as a powerful and accurate technique for the quantitative phase analysis (QPA) of crystalline materials like nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O).[1][2] This full-pattern fitting approach offers significant advantages over traditional methods, such as the Reference Intensity Ratio (RIR) method, by providing more detailed and reliable quantification of the phases present in a sample.[1][3] For researchers and professionals in drug development, where precise compositional analysis is critical, understanding the nuances of this technique is paramount.

The Rietveld method works by refining a theoretical X-ray diffraction (XRD) pattern, calculated from the crystal structure of each component, to match the experimentally measured pattern.[4][5] The weight fraction of each phase is determined from the refined scale factors, eliminating the need for calibration standards required by other methods.[6][7] This makes it particularly advantageous for analyzing complex mixtures.[8]

Comparison with Alternative Methods

The most common alternative to Rietveld refinement for QPA is the RIR method. While the RIR method is often faster, it relies on the integrated intensity of a single diffraction peak for each phase, which can lead to inaccuracies due to peak overlap, preferred orientation, and variations in crystallinity.[3][9] The Rietveld method, by utilizing the entire diffraction pattern, inherently corrects for many of these issues, yielding more accurate results.[10]

MethodPrincipleAdvantagesDisadvantagesAccuracy
Rietveld Refinement Whole-pattern fitting of calculated profiles to experimental data.[4][5]High accuracy, no standards required for relative quantification, provides structural information (lattice parameters, crystallite size), corrects for preferred orientation.[4][6][10]Requires knowledge of the crystal structure for all phases, can be computationally intensive.[4]High (often <1% error).[7][8]
Reference Intensity Ratio (RIR) Compares the intensity of a strong peak from a phase to a peak from a standard (e.g., corundum).[9]Fast, simple, does not require full crystal structure data.[3]Lower accuracy, susceptible to errors from peak overlap and preferred orientation, requires an internal standard.[3][10]Moderate (typically ±3-5 wt.%).[9]
Full-Pattern Fitting (Powder Pattern Decomposition) Fits the full experimental pattern using standard patterns from pure phases.Does not require crystal structure data if pure phase patterns are available.[4]Requires access to pure, single-phase standards for measurement.Variable, depends on the quality of standard patterns.

This table summarizes the key differences between common QPA methods based on principles outlined in the cited literature.

Experimental Workflow and Protocols

Accurate quantitative phase analysis using Rietveld refinement begins with meticulous sample preparation and data collection.

Experimental Protocols

1. Sample Preparation:

  • Grinding: The nickel oxalate sample and any other components in the mixture should be ground to a fine, uniform powder (typically <10 µm) to minimize preferred orientation and ensure good particle statistics. An agate mortar and pestle are commonly used.

  • Homogenization: If analyzing a mixture, ensure all components are thoroughly homogenized.

  • Sample Mounting: The powder is typically back-loaded into a sample holder to create a flat surface and reduce preferred orientation effects. Special care, such as spray-drying, can be employed for samples highly prone to preferred orientation.[9]

2. XRD Data Collection:

  • Instrument: A modern powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is used.

  • Scan Parameters:

    • 2θ Range: A wide angular range should be scanned (e.g., 10-90°) to capture a sufficient number of diffraction peaks for all phases.

    • Step Size: A small step size (e.g., 0.02° 2θ) is crucial for accurately defining the peak profiles.

    • Dwell Time: A longer counting time per step (e.g., 1-10 seconds) improves the signal-to-noise ratio, which is critical for detecting minor phases.

    • Sample Spinning: Spinning the sample during data collection helps to average out orientation effects.

3. Rietveld Refinement Procedure:

  • Software: Specialized software such as GSAS-II, FullProf, or TOPAS is used to perform the refinement.[7][11]

  • Initial Model: The process begins by inputting the crystal structure information (space group, lattice parameters, atomic positions) for all identified phases (e.g., this compound dihydrate, NiO, etc.).[12]

  • Refinement Steps: A sequential refinement of parameters is performed. The typical order is:

    • Scale Factors: These are directly related to the phase abundances.[8]

    • Background Parameters: The background is modeled using a polynomial or other function.

    • Lattice Parameters: Unit cell dimensions are refined for each phase.

    • Peak Shape Parameters: Functions like pseudo-Voigt or Pearson VII are used to model the peak shapes, accounting for instrumental and sample broadening.

    • Preferred Orientation Parameters: If necessary, a correction (e.g., March-Dollase model) is applied.[13]

    • Atomic Parameters: In the final stages, atomic positions and thermal parameters may be refined if the data quality is high.

  • Goodness-of-Fit: The quality of the fit is assessed using numerical indicators like the weighted profile R-factor (Rwp) and Chi-squared (χ²). A good refinement is indicated by a low Rwp and a χ² value approaching 1.[14]

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in performing a quantitative phase analysis of this compound using the Rietveld refinement method.

Rietveld_Workflow cluster_prep 1. Sample & Data Acquisition cluster_refinement 2. Rietveld Refinement Process cluster_output 3. Analysis & Output A Sample Preparation (Grinding, Homogenization) B Powder XRD Data Collection A->B C Select Initial Structural Models (e.g., NiC₂O₄·2H₂O, NiO) B->C D Sequential Parameter Refinement (Scale, Background, Lattice, Profile) C->D E Assess Goodness-of-Fit (Rwp, χ²) D->E E->D Iterate if fit is poor F Quantitative Phase Results (wt%) + Refined Structural Parameters E->F If fit is good

Caption: Workflow for Quantitative Phase Analysis via Rietveld Refinement.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds like nickel oxalate (B1200264) (NiC₂O₄·2H₂O) is critical. Nickel oxalate is a key precursor in the synthesis of nickel-based catalysts, battery materials, and specialty chemicals, where even trace impurities can significantly alter the performance and safety of the end product.[1] This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental data, detailed protocols, and a logical workflow to aid in method selection.

The purity of this compound is primarily assessed by quantifying its nickel and oxalate content, determining the amount of water of hydration, and identifying any metallic or anionic impurities. The methods discussed herein—Thermogravimetric Analysis (TGA), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS), Gravimetric Analysis, and Titrimetry—offer distinct advantages in terms of sensitivity, precision, and experimental complexity.

Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors including the required sensitivity, sample matrix, available instrumentation, and the specific information needed (e.g., elemental composition, thermal stability).[2] The table below summarizes the key performance characteristics of the most relevant methods for analyzing this compound.

Analytical MethodPrincipleAnalyte(s)Limit of Quantification (LOQ)Precision (%RSD)Key Applications & Remarks
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Water of hydration, Oxalate (as decomposed CO/CO₂), Nickel (as NiO residue)N/A (Measures mass loss)< 1%Excellent for determining stoichiometry, water content, and thermal decomposition profile.[3] Dehydration occurs at ~180-220°C, followed by oxalate decomposition at ~320-370°C.[3]
Inductively Coupled Plasma-OES (ICP-OES) Atoms in a sample are excited in argon plasma and emit light at element-specific wavelengths. The intensity is proportional to concentration.[4]Nickel, Metallic Impurities (e.g., Co, Fe, Mn, Al, Cr, Mg)~0.1 - 10 µg/L< 5%Ideal for simultaneous multi-element analysis to quantify both the primary nickel content and trace metallic impurities.[5][6] Requires complete sample digestion.
Graphite Furnace AAS (GF-AAS) A sample is atomized in a graphite tube. The absorption of light from a hollow-cathode lamp by the free atoms is measured.[7]Trace Nickel, Trace Metallic Impurities~0.03 ng/mL; 2.1 µg/g[2]2% - 4%[2]Offers very low detection limits, making it suitable for trace and ultra-trace impurity analysis.[2][8] Slower than ICP-OES as it analyzes one element at a time.
Gravimetric Analysis (DMG Method) Nickel ions are selectively precipitated from a solution using dimethylglyoxime (B607122) (DMG), followed by drying and weighing the precipitate.[9]NickelN/A (Measures mass)< 0.5%A classical, highly accurate, and precise method for determining high concentrations of nickel. It is time-consuming and requires careful technique.[9][10]
Permanganate (B83412) Titration Oxalate ions in an acidic solution are titrated with a standardized potassium permanganate (KMnO₄) solution, which acts as its own indicator.[11]OxalateN/A (Measures volume)< 1%A standard and cost-effective volumetric method for accurately quantifying the oxalate content in the sample.[11][12] The solution must be heated to ensure the reaction proceeds quickly.[11]

Experimental Workflow and Protocols

A comprehensive purity analysis of this compound involves a multi-faceted approach, often requiring the sample to be split for different analytical tests. The results are then integrated to calculate the final purity.

Logical Workflow for Purity Determination

The following diagram illustrates a typical workflow for the complete analytical characterization of a this compound sample.

G cluster_0 Sample Handling cluster_1 Analysis Pathways cluster_2 Data Integration Sample This compound Sample Split Split Sample Sample->Split TGA Thermogravimetric Analysis (TGA) Split->TGA Aliquot 1 Digestion Acid Digestion Split->Digestion Aliquot 2 Dissolution Dissolution in Acid Split->Dissolution Aliquot 3 Results Results TGA->Results Water Content, Residue % ICP Elemental Analysis (ICP-OES or GF-AAS) Digestion->ICP Titration Oxalate Analysis (KMnO4 Titration) Dissolution->Titration ICP->Results Ni Content, Metallic Impurities Titration->Results Oxalate Content Purity Purity Calculation & Report Results->Purity

Caption: Workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA) for Stoichiometry

This method determines the water of hydration and confirms the decomposition pattern.[13]

  • Instrumentation: A calibrated thermogravravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature (~25°C) to 600°C at a constant heating rate of 10°C/min.

    • Use a dynamic atmosphere, typically nitrogen or air, with a flow rate of 20-50 mL/min.[13]

    • Record the mass loss as a function of temperature.

  • Data Interpretation:

    • The first mass loss step, typically occurring between 150°C and 237°C, corresponds to the loss of the two water molecules of hydration.[13]

    • The second major mass loss, around 320-370°C, corresponds to the decomposition of anhydrous this compound to nickel oxide (NiO), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

    • The final residual mass should correspond to the theoretical mass of NiO.

Nickel and Metallic Impurity Determination by ICP-OES

This protocol is for the precise quantification of nickel and other metallic impurities.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 0.25 g of the this compound sample into a digestion vessel.[5]

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

    • Heat the mixture using a hot plate or a microwave digestion system until the sample is fully dissolved and the solution is clear.[8]

    • Cool the solution and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water. This solution may require further dilution to fall within the linear range of the instrument.

  • Instrumentation: An ICP-OES spectrometer.

  • Instrumental Parameters (Typical):

    • RF Power: 1100-1400 W

    • Plasma Gas (Argon) Flow: 10-15 L/min

    • Nebulizer Gas (Argon) Flow: 0.5-1.0 L/min

    • Sample Uptake Rate: 1-2 mL/min

    • Analytical Wavelength for Ni: 231.604 nm, 232.003 nm, 221.647 nm

  • Procedure:

    • Prepare a series of calibration standards of nickel and other expected impurities from certified stock solutions.[6]

    • Aspirate the blank, standards, and prepared sample solutions into the plasma.

    • Measure the emission intensity at the selected wavelengths for each element.

    • Construct a calibration curve and determine the concentration of nickel and other impurities in the sample solution. Calculate the final concentration based on the initial sample weight and dilution factors.

Oxalate Determination by Permanganate Titration

This classic titrimetric method provides an accurate measure of the oxalate content.[11]

  • Reagents:

    • Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution.

    • Sulfuric Acid (H₂SO₄), ~2 M.

  • Procedure:

    • Accurately weigh about 0.15-0.20 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of 2 M H₂SO₄ to dissolve the sample.

    • Gently heat the solution to 60-70°C. Do not boil, as this can cause decomposition of the oxalic acid.

    • While hot, titrate the solution with the standardized KMnO₄ solution. Add the titrant dropwise with constant swirling.

    • The endpoint is reached when the first persistent faint pink color remains for at least 30 seconds, indicating a slight excess of MnO₄⁻ ions.[11]

  • Calculation:

    • The reaction is: 2 MnO₄⁻ + 5 C₂O₄²⁻ + 16 H⁺ → 2 Mn²⁺ + 10 CO₂ + 8 H₂O.

    • Use the volume and molarity of the KMnO₄ solution and the stoichiometry of the reaction to calculate the moles of oxalate in the sample, and from there, its mass percentage.

References

A Comparative Study of Nickel-Cobalt Oxalate Electrocatalysts for Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance and synthesis of nickel-cobalt (B8461503) oxalate (B1200264) electrocatalysts, with a comparative analysis against other alternatives, supported by experimental data.

In the global pursuit of clean and sustainable energy, water splitting to produce hydrogen fuel stands out as a promising technology. The efficiency of this process hinges on the development of active, stable, and cost-effective electrocatalysts for the two key reactions: the oxygen evolution reaction (OER) at the anode and the hydrogen evolution reaction (HER) at the cathode. Among the various non-precious metal catalysts, nickel-cobalt (Ni-Co) based materials have garnered significant attention. This guide provides a comparative analysis of nickel-cobalt oxalate electrocatalysts, focusing on their performance in alkaline water electrolysis.

Performance Comparison of Nickel-Cobalt Electrocatalysts

The electrocatalytic performance of nickel-cobalt oxalate is benchmarked against other Ni-Co based materials, such as oxides and phosphides, as well as the state-of-the-art ruthenium oxide (RuO₂) for OER and platinum on carbon (Pt/C) for HER. The key performance indicators are the overpotential required to achieve a current density of 10 mA/cm² (η@10), which signifies the catalyst's energy efficiency, and the Tafel slope, which provides insight into the reaction kinetics.

A notable example from recent studies is a specific composition of nickel-cobalt oxalate, Ni₂.₅Co₅C₂O₄. This material has demonstrated superior OER performance compared to its individual metal oxalate counterparts (NiC₂O₄ and CoC₂O₄) and the corresponding nickel-cobalt oxide (NiCo₂O₄).[1]

ElectrocatalystReactionOverpotential (η@10) (mV)Tafel Slope (mV/dec)
Ni₂.₅Co₅C₂O₄ OER 330 [1]81
NiC₂O₄OER-229
CoC₂O₄OER37090
NiCo₂O₄OER335 - 410[1]98 - 121
NiCoP/NiCo/NFHER18-
NiCoP/NiCo/NFOER220-
RuO₂OER--
Pt/CHER--

Note: The table summarizes data from various sources for comparative purposes. The performance of electrocatalysts can vary depending on the synthesis method, electrode preparation, and testing conditions.

Experimental Protocols

The synthesis and electrochemical evaluation of nickel-cobalt oxalate electrocatalysts require precise and standardized procedures to ensure reproducibility and accurate comparison of results.

Synthesis of Nickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)

A facile one-pot, wet-chemical technique is employed for the synthesis of nickel-cobalt oxalate.[1]

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve 1.45 g of Co(NO₃)₂·6H₂O and 0.725 g of Ni(NO₃)₂·6H₂O in 50 ml of deionized water.

  • Stir the solution for 15 minutes at 80°C.

  • Add a solution of 1.512 g of oxalic acid in 30 ml of deionized water dropwise to the metal nitrate solution while stirring.

  • Continue stirring the mixture for 120 minutes at 80°C.

  • Quench the hot, viscous solution in an ice-water bath and allow it to cool to room temperature for 30 minutes.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate with methanol.

  • Dry the final product in an oven at 60°C for 12 hours.

The Ni/Co ratio can be varied by adjusting the initial amounts of the nickel and cobalt nitrate precursors to optimize the electrocatalytic performance.[1]

Electrochemical Characterization

Standard three-electrode electrochemical cell setup is used to evaluate the performance of the prepared electrocatalysts.

Components:

  • Working Electrode: A glassy carbon electrode or nickel foam coated with the catalyst ink. The ink is typically prepared by dispersing the catalyst powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion).

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: 1.0 M potassium hydroxide (B78521) (KOH) solution.

Key Electrochemical Measurements:

  • Linear Sweep Voltammetry (LSV): To determine the overpotential required to drive the OER and HER. The potential is swept at a slow scan rate (e.g., 5 mV/s) to approximate steady-state conditions.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and electrode kinetics.

  • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the electrocatalyst at a constant potential or current density.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for the Oxygen Evolution Reaction on a nickel-cobalt oxalate surface in an alkaline medium and the general experimental workflow for catalyst synthesis and evaluation.

OER_Mechanism M Active Site (Ni/Co) M_OH M-OH M->M_OH + OH⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_O2 M-O₂ M_OOH->M_O2 + OH⁻ - H₂O - e⁻ M_O2->M O2 O₂ (gas) M_O2->O2

Proposed OER Pathway on Ni-Co Oxalate.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis s1 Precursor Solution (Ni²⁺, Co²⁺, Oxalate) s2 Co-precipitation s1->s2 s3 Washing & Drying s2->s3 s4 Ni-Co Oxalate Powder s3->s4 e1 Catalyst Ink (Catalyst, Solvent, Binder) s4->e1 e2 Deposition on Substrate e1->e2 e3 Working Electrode e2->e3 t1 Three-Electrode Cell Assembly e3->t1 t2 LSV & Tafel Analysis t1->t2 t3 EIS t1->t3 t4 Stability Test t1->t4 a1 Performance Metrics (η, Tafel Slope) t2->a1 t3->a1 t4->a1 a2 Comparative Study a1->a2

References

A Researcher's Guide to Morphological Control in Nickel Oxalate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of particle morphology is a critical parameter in the synthesis of nanomaterials. This guide provides a comparative analysis of common methods for synthesizing nickel oxalate (B1200264) with distinct morphologies, validated by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) imaging. Detailed experimental protocols and quantitative data are presented to facilitate the replication and adaptation of these methods for various research applications.

The morphology of nickel oxalate (NiC₂O₄·2H₂O) precursors plays a pivotal role in determining the properties of the final nickel-based materials, such as nickel oxides, which have widespread applications in catalysis, energy storage, and biomedical fields. By carefully tuning synthesis parameters, researchers can achieve a variety of morphologies, including nanofibers, nanosheets, nanoflakes, and flower-like structures. This guide explores several common synthesis techniques, offering a side-by-side comparison of their methodologies and outcomes.

Comparative Analysis of Synthesis Methods

The morphology of this compound can be effectively controlled by adjusting key synthesis parameters such as the choice of solvent, the use of surfactants, the concentration of precursors, temperature, and pH. Below is a summary of different approaches and their impact on the final product's morphology.

Synthesis MethodKey ParametersResulting MorphologyAverage Particle Size
Wet Precipitation Solvent: Deionized water vs. Methanol (B129727)Agglomerated particles (Water), Flower-like structures (Methanol)[1]Not specified
Surfactant-Assisted Precipitation Surfactants: SDS, CTAB; Varied CTAB/SDS ratioNanosheets and Nanoflakes[2][3]N/A
Ammonia (B1221849) Coordination Presence of ammonia, pH 9.5, 293 KFibrous, Needle-like[4]~1 µm length, 0.05 µm width[4]
Solvothermal Method Reaction temperature, Anions (nitrates, acetates, etc.)Nanorods, Dandelion-like nanostructuresNanorods: ~3 µm length; Dandelions: ~10 µm diameter
Precipitation from Ni(OH)₂ pH of H₂C₂O₄ solution (pH 1), Temperature (298-333 K)Rectangular parallelepiped~440 nm[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound with controlled morphology are provided below. These protocols are based on established research and offer a starting point for laboratory synthesis.

Method 1: Wet Precipitation for Flower-Like Morphology

This method utilizes the difference in solvent dielectric properties to control the morphology of this compound.

Experimental Workflow:

cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing NiCl2 Dissolve NiCl₂·6H₂O in Methanol OxalicAcid Add Oxalic Acid NiCl2->OxalicAcid 1:1 molar ratio Stir Stir at Room Temp for 24h OxalicAcid->Stir Wash Wash with DI Water and Ethanol Stir->Wash Dry Dry at Room Temp Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Flower-like NiC₂O₄

Caption: Workflow for synthesizing flower-like this compound.

Protocol:

  • Dissolve 0.9 g of Nickel (II) chloride hexahydrate (NiCl₂·6H₂O) in 20 mL of methanol.

  • Add anhydrous oxalic acid in a 1:1 molar ratio to the nickel precursor.

  • Stir the resulting solution at room temperature for 24 hours to allow for precipitation.

  • Wash the precipitate sequentially with deionized water and ethanol.

  • Dry the final powder at room temperature.[1]

Method 2: Surfactant-Assisted Precipitation for Nanosheets and Nanoflakes

The use of a catanionic surfactant system allows for the formation of distinct 2D nanostructures.

Experimental Workflow:

cluster_surfactant Surfactant Micelle Formation cluster_reaction Precipitation Reaction cluster_processing Product Isolation SDS_CTAB Prepare aqueous solution of SDS and CTAB Add_Ni Add Ni²⁺ source SDS_CTAB->Add_Ni Add_Oxalate Add Oxalate source Add_Ni->Add_Oxalate Stir Stir at Room Temp Add_Oxalate->Stir Filter_Wash Filter and Wash Stir->Filter_Wash Dry Dry Filter_Wash->Dry FinalProduct FinalProduct Dry->FinalProduct NiC₂O₄ Nanosheets/ Nanoflakes

Caption: Synthesis of this compound nanosheets/nanoflakes.

Protocol:

  • Prepare an aqueous solution containing anionic sodium dodecyl sulfate (B86663) (SDS) and cationic cetyltrimethylammonium bromide (CTAB).

  • The morphology can be tuned by altering the CTAB/SDS ratio.[2][3]

  • Introduce a nickel salt solution and an oxalate solution to the surfactant mixture.

  • The reaction is carried out at room temperature with stirring.

  • The resulting precipitate is filtered, washed, and dried.

Method 3: Ammonia Coordination for Fibrous Morphology

The coordination of ammonia to nickel ions directs the growth of this compound into high-aspect-ratio fibrous structures.

Experimental Workflow:

cluster_solutions Solution Preparation cluster_reaction Precipitation cluster_processing Product Collection SolA Solution A: NiCl₂·6H₂O + NH₃·H₂O Mix Mix Solutions A and B (pH 9.5, 293 K) SolA->Mix SolB Solution B: Na₂C₂O₄ SolB->Mix Filter_Wash Filter and Wash Mix->Filter_Wash Dry Dry Filter_Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Fibrous NiC₂O₄

Caption: Synthesis of fibrous this compound via ammonia coordination.

Protocol:

  • Prepare Solution A by dissolving 0.2 mol/dm³ of nickel chloride hexahydrate in a 1.2 mol/dm³ aqueous ammonia solution.

  • Prepare Solution B containing sodium oxalate.

  • Mix the two solutions while maintaining a pH of 9.5 and a temperature of 293 K.

  • The resulting needle-like precipitate is then filtered, washed, and dried.[4]

SEM/TEM Characterization

The morphology of the synthesized this compound is confirmed using electron microscopy techniques.

  • Flower-like Morphology: SEM images of this compound synthesized in methanol show distinct flower-like structures, which are composed of interconnected nanosheets.

  • Nanosheets and Nanoflakes: TEM and SEM analyses reveal thin, sheet-like structures when surfactants are employed. The specific morphology (sheets vs. flakes) is dependent on the ratio of the cationic and anionic surfactants.[2][3]

  • Fibrous Morphology: SEM and TEM images of this compound synthesized in the presence of ammonia clearly show high-aspect-ratio nanofibers or needle-like crystals.[4]

  • Rectangular Parallelepiped: When synthesized from a nickel hydroxide (B78521) precursor, SEM images show well-defined rectangular particles.[5]

Conclusion

The morphology of this compound can be precisely controlled through various synthesis strategies. The wet precipitation method offers a simple route to different morphologies by changing the solvent. Surfactant-assisted methods provide a powerful tool for generating 2D nanostructures like nanosheets and nanoflakes. The ammonia coordination method is effective for producing 1D fibrous and needle-like structures. For applications requiring uniform, well-defined crystalline shapes, precipitation from a nickel hydroxide precursor is a suitable option. The choice of synthesis method will ultimately depend on the desired morphology and the specific requirements of the intended application. This guide provides a foundational understanding and practical protocols to aid researchers in the tailored synthesis of this compound nanostructures.

References

Safety Operating Guide

Proper Disposal of Nickel Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of nickel oxalate (B1200264), a substance requiring careful handling due to its hazardous properties. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.

Nickel oxalate is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[1][2][3] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to serious health risks and environmental contamination.[4]

Immediate Safety Precautions

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This includes:

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator.[1] For powders, a dust mask like an N95 (US) or P1 (EN 143) is recommended.[1]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1][5]

In case of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek medical attention.[1][5]
Skin Contact Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be handled as hazardous waste.[2][7] Do not dispose of this compound down the drain or with regular trash.[8][9]

Step 1: Waste Collection and Segregation

  • Collect Waste: Place all solid this compound waste and any materials contaminated with it (e.g., gloves, bench pads, glassware) into a designated, clearly labeled hazardous waste container.[10][11] For spill debris, use a clear plastic bag and tag it immediately as laboratory waste.[11]

  • Segregate Waste: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[1] Keep solid and liquid waste in separate containers.[10]

Step 2: Container Management

  • Use Appropriate Containers: Waste containers must be chemically compatible with this compound, leak-proof, and have a secure screw-top cap.[4][10][11]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[8][10]

  • Keep Containers Closed: Always keep waste containers securely closed when not in use.[11] Never leave a funnel in the container.[11]

Step 3: Storage

  • Designated Storage Area: Store waste in a designated, well-ventilated satellite accumulation area.[9]

  • Avoid High-Traffic Areas: Do not store waste containers on the floor or in a chemical fume hood, as this can impede workflow and proper ventilation.[11]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[11]

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Service: Arrange for a licensed professional hazardous waste disposal service to collect and dispose of the this compound waste.[1]

  • Incineration: One approved method of disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Solid Waste in Designated Labeled Container ppe->collect segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizing Agents) collect->segregate store Store in a Secure, Ventilated Satellite Accumulation Area segregate->store containment Ensure Secondary Containment for Liquid Waste store->containment contact Contact Licensed Hazardous Waste Disposal Service containment->contact end End: Professional Disposal (e.g., Incineration) contact->end

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide a clear and actionable procedure for the safe disposal of this compound. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific safety protocols and waste management guidelines.

References

Essential Safety and Logistics for Handling Nickel Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like nickel oxalate (B1200264) is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of nickel oxalate, fostering a culture of safety and trust in laboratory practices.

Quantitative Exposure Limits

To ensure personnel safety, adherence to established occupational exposure limits for nickel and its compounds is critical. The following table summarizes these limits.

ParameterValueSource
Permissible Exposure Limit (PEL)1.0 mg/m³ (as Ni)Haz-Map
Immediately Dangerous to Life or Health (IDLH)10.0 mg/m³ (as Ni)Haz-Map
Threshold Limit Values (TLV)0.2 mg/m³ (inhalable fraction, as Ni)Haz-Map

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step procedural guide for the safe handling of this compound within a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, properly labeled container.[1][2]

  • The storage area should be a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][2][3]

  • Store locked up and out of the reach of children.[4]

2. Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Respiratory Protection: In case of inadequate ventilation or when dust formation is possible, use a NIOSH (US) or CEN (EU) approved respirator.[1][5] A dust mask of type N95 (US) or P1 (EN 143) is appropriate.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles to prevent eye contact.[1][3]

  • Protective Clothing: A lab coat or apron should be worn.[3]

3. Handling and Use:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

  • Avoid creating dust.[1][3]

  • Do not breathe dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][5]

4. First Aid Measures:

Immediate response is crucial in the event of exposure:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Call a physician.[1]

  • Eye Contact: If this compound enters the eyes, flush with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][6] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[5] Call a physician immediately.[1]

5. Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate the area.[1]

  • Wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[1]

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][5]

  • After the material has been collected, ventilate the area and wash the spill site.[1]

6. Disposal Plan:

  • All this compound waste is to be treated as hazardous waste.[5][7]

  • Do not dispose of this compound down the drain or in regular trash.[5][7]

  • Collect waste in a designated, clearly labeled, and chemically compatible hazardous waste container.[7] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[7]

  • Contact a licensed professional waste disposal service for proper disposal.[1] Disposal may involve dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Observe all federal, state, and local environmental regulations.[1]

Experimental Workflow: this compound Spill Response

The following diagram illustrates the step-by-step workflow for safely managing a this compound spill.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_ContainmentCleanup Containment & Cleanup cluster_DecontaminationDisposal Decontamination & Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EH&S Evacuate->Alert PPE Don Appropriate PPE (SCBA, Gloves, Boots) Alert->PPE Contain Contain Spill PPE->Contain Sweep Sweep Up Solid Material (Avoid Dust) Contain->Sweep Containerize Place in Labeled Hazardous Waste Container Sweep->Containerize Ventilate Ventilate Area Containerize->Ventilate Wash Wash Spill Site Ventilate->Wash Dispose Arrange for Professional Waste Disposal Wash->Dispose Complete Spill Response Complete Dispose->Complete

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel oxalate
Reactant of Route 2
Nickel oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.